Strictosamide
Descripción
This compound has been reported in Ophiorrhiza liukiuensis, Uncaria rhynchophylla, and other organisms with data available.
from Sarcocephalus latifolius; structure in first source
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(1S,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaen-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O8/c1-2-12-15-9-18-20-14(13-5-3-4-6-17(13)27-20)7-8-28(18)24(33)16(15)11-34-25(12)36-26-23(32)22(31)21(30)19(10-29)35-26/h2-6,11-12,15,18-19,21-23,25-27,29-32H,1,7-10H2/t12-,15+,18+,19-,21-,22+,23-,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRPLJCNRZUXLS-IUNANRIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C2CC3C4=C(CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1[C@@H]2C[C@H]3C4=C(CCN3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=CC=C6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438421 | |
| Record name | Strictosamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23141-25-5 | |
| Record name | Strictosamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23141-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Strictosamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strictosamide Biosynthesis in Nauclea officinalis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the strictosamide biosynthesis pathway in Nauclea officinalis, a plant known for its production of medicinal monoterpenoid indole alkaloids (MIAs). This document details the core enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the pathway and associated workflows.
Introduction to this compound and Nauclea officinalis
Nauclea officinalis is a medicinal plant belonging to the Rubiaceae family, traditionally used in the treatment of various ailments, including fever, inflammation, and infections.[1] The therapeutic properties of this plant are largely attributed to its rich content of monoterpenoid indole alkaloids (MIAs), a diverse group of natural products with a wide range of pharmacological activities.[1][2]
This compound is a key intermediate in the biosynthesis of a vast array of MIAs.[3][4] It is formed from the condensation of tryptamine and secologanin, a crucial branching point that leads to the structural diversity of these alkaloids.[2][4] Understanding the biosynthesis of this compound in Nauclea officinalis is paramount for the potential metabolic engineering of this pathway to enhance the production of valuable pharmaceutical compounds.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound in Nauclea officinalis involves a series of enzymatic reactions that convert primary metabolites into this complex alkaloid. The core pathway can be divided into three main stages: the formation of the precursors tryptamine and secologanin, their condensation to form strictosidine, and the subsequent conversion to this compound.
Tryptamine Biosynthesis
Tryptamine, the indole component of this compound, is derived from the amino acid L-tryptophan. The key enzyme in this conversion is Tryptophan Decarboxylase (TDC) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the removal of the carboxyl group from tryptophan.
Secologanin Biosynthesis
Secologanin, the monoterpenoid component, is synthesized via the iridoid pathway. A key enzyme in the later stages of this pathway is Secologanin Synthase , a cytochrome P450-dependent monooxygenase. This enzyme catalyzes the oxidative cleavage of loganin to form secologanin.[5]
Strictosidine Formation
The central step in the pathway is the Pictet-Spengler condensation of tryptamine and secologanin to form 3α(S)-strictosidine. This reaction is catalyzed by Strictosidine Synthase (STR) .[4][6][7] STR facilitates the stereospecific formation of the C3-N4 bond, establishing the core structure of strictosidine.[7][8]
Conversion to this compound
Strictosidine is then converted to this compound. The precise mechanism of this conversion is not fully elucidated but is proposed to occur via a direct lactamization.[9] An alternative hypothesis suggests a saponification to strictosidinic acid followed by a ring closure to form the lactam ring.[9]
Another important enzyme, Strictosidine β-D-Glucosidase (SGD) , can hydrolyze the glucose moiety from strictosidine, producing a highly reactive aglycone. This aglycone can then be channeled into various downstream MIA biosynthetic pathways.[10][11]
Quantitative Data
Quantitative analysis of the metabolites and enzyme activities in the this compound biosynthesis pathway is crucial for understanding the metabolic flux and identifying potential rate-limiting steps. While specific data for Nauclea officinalis is limited, studies on the closely related species Nauclea orientalis provide valuable insights.
Table 1: this compound Content in Different Organs of Nauclea orientalis
| Organ | This compound Content (% w/w) |
|---|---|
| Wood | 1.92 |
| Bark | 0.89 |
| Leaves | 0.82 |
| Fruits | 0.16 |
Data from a study on Nauclea orientalis, a species closely related to Nauclea officinalis.[12]
Table 2: Enzyme Kinetic Parameters for Key Enzymes in MIA Biosynthesis (from various plant sources)
| Enzyme | Substrate | Km | Vmax | Source Organism |
|---|---|---|---|---|
| Tryptophan Decarboxylase (TDC) | L-Tryptophan | 7.5 x 10⁻⁵ M | Not Reported | Catharanthus roseus |
| Strictosidine Synthase (STR) | Tryptamine | 2.3 mM | Not Reported | Catharanthus roseus |
| Secologanin | 3.4 mM | Not Reported | Catharanthus roseus | |
| Strictosidine Glucosidase (SGD) | Strictosidine | 0.22 mM | 0.078 mM/min | Catharanthus roseus |
Note: These kinetic parameters are from studies on Catharanthus roseus and may not be identical in Nauclea officinalis, but they provide a general indication of enzyme-substrate affinities.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway. These protocols are based on established methods and can be adapted for use with Nauclea officinalis.
Metabolite Profiling by UPLC-Q-TOF-MS/MS
This protocol is adapted from a method developed for the profiling of alkaloids in Nauclea officinalis.[6]
Objective: To identify and relatively quantify this compound and other related alkaloids in Nauclea officinalis tissue.
Materials:
-
Nauclea officinalis plant material (e.g., leaves, stem bark)
-
Liquid nitrogen
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ultrapure water
-
UPLC system coupled to a Q-TOF mass spectrometer
-
ACQUITY UPLC® BEH C18 column (2.1 mm × 100 mm, 1.7 µm)
Procedure:
-
Sample Preparation:
-
Freeze fresh plant material in liquid nitrogen and grind to a fine powder.
-
Accurately weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
-
Add 1 mL of methanol, vortex for 1 minute, and sonicate for 30 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
UPLC-Q-TOF-MS/MS Analysis:
-
Column: ACQUITY UPLC® BEH C18 (2.1 mm × 100 mm, 1.7 µm).[6]
-
Column Temperature: 30 °C.[6]
-
Mobile Phase:
-
Gradient Elution: A linear gradient from 5% to 95% Solvent B over 25 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.2 mL/min.[6]
-
Injection Volume: 2 µL.
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 40 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Energy: Ramped from 10 to 40 eV for MS/MS scans.
-
-
-
Data Analysis:
-
Process the raw data using appropriate software (e.g., MassLynx).
-
Identify this compound and other alkaloids based on their accurate mass, retention time, and fragmentation patterns compared to authentic standards or literature data.
-
Tryptophan Decarboxylase (TDC) Enzyme Activity Assay
This protocol is a generalized method based on assays developed for other plant species and would require optimization for Nauclea officinalis.[8][13]
Objective: To measure the activity of TDC in crude protein extracts from Nauclea officinalis.
Materials:
-
Nauclea officinalis plant material
-
Liquid nitrogen
-
Extraction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM β-mercaptoethanol, 5 mM EDTA, 10% (v/v) glycerol, and 1% (w/v) polyvinylpyrrolidone (PVP).
-
Assay Buffer: 100 mM Tris-HCl (pH 8.5), 0.1 mM pyridoxal 5'-phosphate (PLP).
-
Substrate: 10 mM L-tryptophan solution.
-
Stopping Solution: 1 M HCl.
-
Ethyl acetate
-
HPLC system with a fluorescence detector.
Procedure:
-
Protein Extraction:
-
Grind 1 g of fresh plant tissue in liquid nitrogen to a fine powder.
-
Homogenize the powder in 5 mL of ice-cold Extraction Buffer.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4 °C.
-
Collect the supernatant (crude protein extract) and determine the protein concentration using a Bradford assay.
-
-
Enzyme Assay:
-
Prepare the reaction mixture in a microcentrifuge tube:
-
80 µL Assay Buffer
-
10 µL of 10 mM L-tryptophan
-
10 µL of crude protein extract
-
-
Incubate the reaction at 37 °C for 30 minutes.
-
Stop the reaction by adding 100 µL of 1 M HCl.
-
Add 500 µL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge to separate the phases.
-
Transfer the upper ethyl acetate phase to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the HPLC mobile phase.
-
-
HPLC Analysis of Tryptamine:
-
Analyze the reconstituted sample by HPLC with fluorescence detection (Excitation: 280 nm, Emission: 350 nm).
-
Quantify the amount of tryptamine produced by comparing the peak area to a standard curve of authentic tryptamine.
-
Calculate the specific activity of TDC (e.g., in pkat/mg protein).
-
Heterologous Expression and Purification of Strictosidine Synthase (STR)
This protocol provides a general workflow for the expression of a plant STR in E. coli and its subsequent purification.
Objective: To produce and purify recombinant STR for in vitro characterization.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a cloned Nauclea officinalis STR cDNA
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 250 mM imidazole.
-
Ni-NTA affinity chromatography column.
Procedure:
-
Expression:
-
Transform the expression vector into E. coli BL21(DE3) cells.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger culture with the overnight culture and grow at 37 °C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18 °C) overnight.
-
-
Purification:
-
Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate to pellet cell debris.
-
Apply the supernatant to a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer to remove unbound proteins.
-
Elute the His-tagged STR protein with Elution Buffer.
-
Analyze the purified protein by SDS-PAGE.
-
Conclusion
The biosynthesis of this compound in Nauclea officinalis represents a key metabolic pathway for the production of a diverse array of medicinally important monoterpenoid indole alkaloids. This technical guide has provided a comprehensive overview of the core enzymatic steps, available quantitative data, and detailed experimental protocols relevant to the study of this pathway. Further research, particularly in generating specific quantitative data and optimized protocols for Nauclea officinalis, will be crucial for advancing our understanding and enabling the metabolic engineering of this valuable plant species for enhanced production of therapeutic compounds.
References
- 1. Kinetics of L-tryptophan production from indole and L-serine catalyzed by whole cells with tryptophanase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strictosidine synthase - Wikipedia [en.wikipedia.org]
- 3. Molecular Architecture of Strictosidine Glucosidase: The Gateway to the Biosynthesis of the Monoterpenoid Indole Alkaloid Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineered Production of Strictosidine and Analogs in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
- 6. Substrate Specificity and Diastereoselectivity of Strictosidine Glucosidase, a Key Enzyme in Monoterpene Indole Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.smith.edu [scholarworks.smith.edu]
- 8. Targeting tryptophan decarboxylase to selected subcellular compartments of tobacco plants affects enzyme stability and in vivo function and leads to a lesion-mimic phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strictosidine beta-glucosidase - Wikipedia [en.wikipedia.org]
- 10. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The expression of Terpenoid Indole Alkaloid (TIAs) pathway genes in Catharanthus roseus in response to salicylic acid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Strictosamide: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strictosamide, a prominent member of the monoterpenoid indole alkaloid family, has garnered significant attention within the scientific community for its diverse pharmacological activities. Isolated from various plant species, notably from the genera Nauclea and Sarcocephalus, this complex natural product exhibits promising anti-inflammatory, analgesic, and wound-healing properties.[1][2] This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, alongside relevant experimental data and methodologies, to support ongoing research and development efforts.
Chemical Structure and Stereochemistry
This compound is a β-carboline alkaloid characterized by a pentacyclic ring system fused to a glucose moiety. Its chemical identity is defined by the following key identifiers:
-
Molecular Formula: C₂₆H₃₀N₂O₈[3]
-
Molar Mass: 498.53 g/mol [3]
-
CAS Number: 23141-25-5[3]
-
IUPAC Name: (1S,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-2(10),4,6,8,15-pentaen-14-one[3]
Chemical Structure:
Data Presentation
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₀N₂O₈ | [3] |
| Molar Mass | 498.53 g/mol | [3] |
| Exact Mass | 498.200216 g/mol | [4] |
| Appearance | Amorphous solid | |
| ¹³C NMR (CDCl₃) | See Table 2 | [4] |
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Atom No. | Chemical Shift (δ) ppm |
| 2 | 168.5 |
| 3 | 52.5 |
| 5 | 110.2 |
| 6 | 127.8 |
| 7 | 134.5 |
| 8 | 121.8 |
| 9 | 118.0 |
| 10 | 121.8 |
| 11 | 119.5 |
| 12 | 110.9 |
| 13 | 136.2 |
| 14 | 29.7 |
| 15 | 34.5 |
| 16 | 117.8 |
| 17 | 141.5 |
| 18 | 130.2 |
| 19 | 45.6 |
| 20 | 34.1 |
| 21 | 97.8 |
| 1' | 98.2 |
| 2' | 73.5 |
| 3' | 76.8 |
| 4' | 70.4 |
| 5' | 77.2 |
| 6' | 61.6 |
Note: The complete assigned ¹H NMR data with coupling constants is not available in a single comprehensive source. Researchers should refer to specialized literature for detailed 1D and 2D NMR spectral data and assignments.
Experimental Protocols
Isolation of this compound from Nauclea latifolia
The following protocol details a typical procedure for the isolation and purification of this compound from the root bark of Nauclea latifolia:
-
Extraction:
-
Air-dried and powdered root bark of Nauclea latifolia is exhaustively extracted with methanol at room temperature.
-
The methanolic extract is concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude methanolic extract is suspended in water and partitioned successively with n-hexane, chloroform, ethyl acetate, and n-butanol.
-
The chloroform and ethyl acetate fractions, which typically show significant biological activity in preliminary screens, are concentrated.
-
-
Chromatographic Purification:
-
The active fraction (e.g., chloroform fraction) is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of increasing polarity, for example, a mixture of chloroform and methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a suitable solvent system (e.g., methanol-water gradient) to yield pure this compound.[5]
-
Signaling Pathways and Experimental Workflows
Anti-inflammatory Mechanism via NF-κB Pathway Inhibition
This compound exerts its anti-inflammatory effects, at least in part, by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. This compound has been shown to inhibit the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, thereby preventing the transcription of its target genes.[6]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Wound Healing Promotion via PI3K/AKT Pathway Activation
This compound has been demonstrated to promote wound healing by activating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is crucial for cell proliferation, migration, and survival, all of which are essential processes in tissue repair.
Caption: Activation of the PI3K/AKT signaling pathway by this compound.
Bioassay-Guided Fractionation Workflow for Isolation
The isolation of this compound is often guided by its biological activity. The following workflow illustrates a typical bioassay-guided fractionation process for isolating anti-inflammatory compounds from a plant extract.
Caption: Bioassay-guided fractionation workflow for this compound isolation.
References
The Multifaceted Bioactivity of Strictosamide: A Technical Guide for Researchers
An in-depth exploration of the pharmacological potential of strictosamide, detailing its anti-inflammatory, analgesic, and wound healing properties, and the underlying molecular mechanisms. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of quantitative data, detailed experimental protocols, and key signaling pathways associated with this compound's biological activities.
This compound, a prominent monoterpene indole alkaloid primarily isolated from plants of the Nauclea genus, has emerged as a compound of significant interest in the field of pharmacology. Traditionally used in folk medicine for treating a variety of ailments, recent scientific investigations have begun to systematically unravel the diverse biological activities of this compound, revealing its potential as a therapeutic agent. This technical guide synthesizes the current knowledge on the bioactivity of this compound extracts, with a focus on providing actionable data and methodologies for the research community.
Quantitative Bioactivity Data
The biological effects of this compound have been quantified in various preclinical models. The following tables summarize the key quantitative data on its anti-inflammatory, analgesic, and other biological activities.
Table 1: Anti-inflammatory Activity of this compound
| Experimental Model | Dosage | Effect | Inhibition (%) | Reference |
| TPA-Induced Mouse Ear Edema | 20 mg/kg | Decreased ear swelling | 24.7% | [1][2][3] |
| 40 mg/kg | Decreased ear swelling | 28.1% | [1][2][3] | |
| Acetic Acid-Induced Peritoneal Vascular Permeability in Mice | 20 mg/kg | Inhibited vascular permeability | 23.3% | [1][2][3] |
| 40 mg/kg | Inhibited vascular permeability | 33.4% | [1][2][3] | |
| CMC-Na-Induced Leukocyte Migration in Mice | 10, 20, 40 mg/kg | Decreased leukocyte count | 46.0%, 49.1%, 58.7% | [1][2] |
| LPS-Induced NO Production in RAW 264.7 Cells | 0-200 μM | Inhibited NO, TNF-α, and IL-1β production | Concentration-dependent | [4] |
Table 2: Analgesic Activity of this compound
| Experimental Model | Dosage | Effect | Inhibition (%) | Reference |
| Acetic Acid-Induced Writhing Test in Mice | 20 mg/kg | Prolonged pain latency | - | [1][2] |
| 40 mg/kg | Decreased writhing counts | 49.7% | [1][2][3] |
Table 3: Other Biological Activities of this compound
| Activity | Experimental Model | Dosage/Concentration | Key Findings | Reference |
| Wound Healing | Rat wound model | 0.5-1.5 mg/kg (topical) | Promoted wound healing, reduced inflammation, enhanced collagen deposition. | [4] |
| Antiplasmodial | Plasmodium falciparum (K1 and NF54 strains) | IC50: 0.45 and 0.37 µg/mL | Potent activity against chloroquine-resistant and sensitive strains. | [5] |
| Antifungal | Not specified | Not specified | Mentioned as having antifungal properties. | [4] |
| Antibacterial | Gram-negative bacteria | Displayed weak and selective inhibitory effects. | [6] | |
| ATPase Modulation | Mouse brain and kidneys | 50-200 mg/kg (i.p.) | Increased Na+, K+-ATPase activity in the brain and inhibited Mg2+-ATPase activity in the kidneys. | [4] |
Key Signaling Pathways
This compound exerts its biological effects by modulating several key intracellular signaling pathways. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/AKT) pathways.
NF-κB and MAPK Signaling in Inflammation
In inflammatory responses, this compound has been shown to inhibit the activation of both the NF-κB and MAPK signaling cascades.[4] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, typically triggers a pro-inflammatory response by activating these pathways. This compound intervenes by decreasing the phosphorylation of key proteins in these cascades, including p65, IκBα, and IKKα in the NF-κB pathway, and p38, ERK, and JNK in the MAPK pathway.[4] This dual inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[4]
PI3K/AKT Signaling in Wound Healing
The wound healing properties of this compound are attributed to its ability to activate the PI3K/AKT signaling pathway.[4] This pathway is crucial for cell proliferation, migration, and survival, all of which are essential processes in tissue repair. This compound has been observed to increase the phosphorylation of key components of this pathway, including PI3K, AKT, and the mammalian target of rapamycin (mTOR).[7] This activation promotes angiogenesis, enhances collagen deposition, and reduces inflammatory infiltration at the wound site.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's bioactivity.
Extraction and Purification of this compound from Nauclea officinalis
A general workflow for the isolation and purification of this compound is outlined below. This process typically involves solvent extraction followed by chromatographic separation.
Protocol:
-
Plant Material Preparation: The stem bark of Nauclea officinalis is collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is extracted with a suitable solvent, such as 70% ethanol, typically by heating under reflux for several hours. This process is often repeated to maximize the yield.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Column Chromatography: The crude extract is subjected to column chromatography for initial fractionation. Silica gel is a common stationary phase, with a gradient of solvents (e.g., petroleum ether, ethyl acetate, and methanol) of increasing polarity used for elution. Further purification can be achieved using Sephadex LH-20 column chromatography.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified using preparative HPLC to yield the pure compound.
-
Structural Elucidation: The identity and purity of the isolated this compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Quantification of this compound by HPLC
Instrumentation: An Agilent 1100 LC system (or equivalent) equipped with a photodiode array detector and a C18 column (e.g., 250 × 4.6 mm, 5 μm).
Mobile Phase: A gradient elution is typically used with (A) 0.1% aqueous phosphoric acid and (B) acetonitrile.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 226 nm.
Column Temperature: 30°C.
Sample Preparation: A known weight of the dried plant extract is dissolved in the mobile phase, filtered through a 0.45 μm syringe filter, and a specific volume (e.g., 10 μL) is injected into the HPLC system.
Quantification: A calibration curve is generated using a standard of pure this compound at various concentrations. The concentration of this compound in the extract is then determined by comparing its peak area to the calibration curve.
In Vivo Anti-inflammatory Assay: TPA-Induced Mouse Ear Edema
-
Animals: Swiss albino mice are typically used.
-
Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is topically applied to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.
-
Treatment: this compound, dissolved in a vehicle, is administered (e.g., intravenously or topically) at various doses at a specified time before or after TPA application. A positive control group receiving a known anti-inflammatory drug (e.g., dexamethasone) is also included.
-
Measurement of Edema: After a specific time period (e.g., 6 hours), the mice are euthanized, and a circular section of both ears is punched out and weighed. The difference in weight between the right and left ear punches is calculated as a measure of the edema.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: [(C - T) / C] x 100, where C is the mean edema of the control group and T is the mean edema of the treated group.
In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test
-
Animals: Mice are used for this assay.
-
Treatment: Animals are divided into groups and treated with the vehicle, a standard analgesic drug (e.g., diclofenac sodium), or different doses of this compound, typically administered orally or intraperitoneally.
-
Induction of Writhing: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a solution of acetic acid (e.g., 0.6% in saline) is injected intraperitoneally.
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation cage, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific duration (e.g., 15-20 minutes).
-
Calculation of Inhibition: The percentage of analgesic activity is calculated as: [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100.
In Vitro Anti-inflammatory Assay: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL).
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours).
-
Measurement of NO Production: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).
-
Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity of the compound.
In Vitro Wound Healing Assay: Scratch Assay
-
Cell Culture: A suitable cell line for wound healing studies (e.g., human umbilical vein endothelial cells - HUVECs, or fibroblasts) is cultured to form a confluent monolayer in a multi-well plate.
-
Creating the Scratch: A sterile pipette tip is used to create a uniform "scratch" or cell-free gap in the monolayer.
-
Treatment: The cells are washed to remove debris, and fresh medium containing different concentrations of this compound is added.
-
Imaging: The scratch is imaged at time zero and at regular intervals (e.g., every 12 or 24 hours) using a microscope.
-
Analysis: The width of the scratch is measured at different time points, and the rate of cell migration and wound closure is calculated. The percentage of wound closure can be calculated as: [(Initial wound width - Wound width at time t) / Initial wound width] x 100.
Conclusion and Future Directions
The accumulated evidence strongly suggests that this compound is a promising bioactive compound with a range of pharmacological activities, most notably anti-inflammatory, analgesic, and wound-healing effects. Its ability to modulate key signaling pathways like NF-κB, MAPK, and PI3K/AKT provides a solid foundation for its therapeutic potential. The detailed experimental protocols provided in this guide are intended to facilitate further research into the mechanisms of action and potential clinical applications of this compound.
Future research should focus on several key areas. Elucidating the precise molecular targets of this compound within the identified signaling pathways will provide a more detailed understanding of its mechanism of action. Further in vivo studies in more complex disease models are necessary to validate the preclinical findings. Additionally, investigations into the pharmacokinetic and toxicological profiles of this compound are crucial for its development as a potential therapeutic agent. The exploration of synergistic effects with other compounds could also open new avenues for its application. The information compiled in this technical guide serves as a valuable resource for scientists and researchers dedicated to advancing our understanding of this intriguing natural product and harnessing its potential for human health.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. gutnliver.org [gutnliver.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 7. clyte.tech [clyte.tech]
In Vivo Analgesic Potential of Strictosamide: A Technical Whitepaper for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the in vivo analgesic effects of Strictosamide, a major bioactive alkaloid isolated from Nauclea officinalis. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for pain management.
Quantitative Analgesic Activity
This compound has been evaluated in several in vivo models of nociception, demonstrating significant analgesic properties, particularly in inflammatory pain models. The following tables summarize the key quantitative findings from these studies.
Table 1: Acetic Acid-Induced Writhing Test in Mice
The acetic acid-induced writhing test is a model of visceral inflammatory pain. This compound was administered to mice prior to the intraperitoneal injection of acetic acid. The latency to the first writhe and the total number of writhes were recorded.
| Treatment Group | Dose (mg/kg) | Administration | Pain Latency (s) | Writhing Counts | Inhibition of Writhing (%) |
| Vehicle Control | - | - | - | - | - |
| This compound | 10 | Twice daily for 3 days | - | - | Not significant |
| This compound | 20 | Twice daily for 3 days | Markedly prolonged[1][2][3][4][5] | - | - |
| This compound | 40 | Twice daily for 3 days | Markedly prolonged[1][2][3][4][5] | Significantly decreased[1][2][3][4][5] | 49.7[1][2][3][4][5] |
Table 2: Hot Plate Test in Mice
The hot plate test is a model used to evaluate central analgesic activity. This test measures the reaction time of mice to a thermal stimulus.
| Treatment Group | Dose (mg/kg) | Administration | Pain Threshold |
| Vehicle Control | - | - | - |
| This compound | 10, 20, 40 | Twice daily for 3 days | No obvious improvement[1][2][3][4][5] |
Note: Quantitative data for the tail-flick test and the formalin test for this compound were not available in the reviewed literature. The lack of effect in the hot-plate test suggests that this compound's analgesic action may be primarily mediated through peripheral rather than central mechanisms.[4]
Experimental Protocols
Detailed methodologies for the key analgesic assays are provided below.
Acetic Acid-Induced Writhing Test
This protocol is a standard method for inducing and quantifying visceral pain in rodents.
-
Animals: Male ICR mice are typically used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory environment for a specified period before the experiment.
-
Drug Administration: this compound, a vehicle control, or a positive control drug is administered intraperitoneally or orally at predetermined times before the induction of writhing.
-
Induction of Writhing: A solution of acetic acid (typically 0.6-0.7% in saline) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes is counted for a set period, usually 15-20 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the vehicle control group.
Hot Plate Test
This method assesses the response to a thermal pain stimulus and is indicative of centrally mediated analgesia.
-
Animals: Mice or rats are used.
-
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant level (e.g., 55 ± 0.5°C).
-
Procedure: Each animal is placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the hind paws or jumping) is recorded.
-
Cut-off Time: A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Drug Administration: The test compound, vehicle, or a positive control is administered at a set time before placing the animal on the hot plate.
-
Data Analysis: The latency to the pain response is recorded, and the effect of the treatment is compared to the control group.
Visualized Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the acetic acid-induced writhing test and the proposed signaling pathways involved in the analgesic and anti-inflammatory effects of this compound.
Experimental Workflow
Signaling Pathways
This compound's anti-inflammatory and analgesic effects are believed to be mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Discussion and Future Directions
The available data strongly suggest that this compound possesses significant peripheral analgesic activity, likely mediated through its anti-inflammatory properties. The inhibition of the NF-κB and MAPK signaling pathways provides a plausible mechanism for these effects. However, the lack of efficacy in the hot plate test indicates a limited role for central analgesic mechanisms.
To further elucidate the analgesic potential of this compound, the following research is recommended:
-
Dose-response studies in the tail-flick and formalin tests: These experiments would provide a more complete profile of this compound's analgesic activity, particularly its effects on spinal reflexes and inflammatory pain.
-
Investigation of specific receptor targets: Identifying the molecular targets of this compound will be crucial for understanding its mechanism of action and for optimizing its therapeutic potential.
-
Pharmacokinetic and toxicological studies: A comprehensive evaluation of the absorption, distribution, metabolism, excretion, and safety profile of this compound is necessary for its development as a clinical candidate.
References
Unveiling the Dual Therapeutic Potential of Strictosamide: A Technical Guide on its Antifungal and Anti-Plasmodium Activities
For Immediate Release
[City, State] – [Date] – Strictosamide, a naturally occurring iridoid glycoside, is emerging as a compound of significant interest in the scientific community for its dual therapeutic potential against fungal pathogens and the malaria-causing parasite, Plasmodium. This technical guide provides a comprehensive overview of the current state of research into the antifungal and anti-Plasmodium activities of this compound, tailored for researchers, scientists, and drug development professionals.
Antifungal Activity of this compound
While the antifungal properties of this compound have been reported, specific quantitative data on its efficacy, such as Minimum Inhibitory Concentration (MIC) values against key fungal pathogens like Candida albicans and Aspergillus fumigatus, are not yet extensively documented in publicly available literature. General screening studies have indicated its potential, but further detailed investigations are required to fully characterize its antifungal spectrum and potency.
Putative Antifungal Mechanism of Action
The precise signaling pathways targeted by this compound in fungal cells have not been fully elucidated. However, based on the known mechanisms of other iridoid glycosides, it is hypothesized that this compound may exert its antifungal effects through the disruption of fungal cell wall integrity or by interfering with essential enzymatic pathways. Further research into its molecular targets is crucial for understanding its mechanism of action and for the development of potential antifungal therapies.
Anti-Plasmodium Activity of this compound
Research has demonstrated the in vitro activity of this compound against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Quantitative Anti-Plasmodium Data
A study evaluating the constituents of the plant Nauclea pobeguinii reported on the anti-Plasmodium activity of its components. While the study categorized the activity of all tested compounds, including this compound, as "inactive or only moderately active in vitro" against a chloroquine-sensitive strain of P. falciparum, specific IC50 values for the purified this compound were not provided. The aqueous and 80% ethanol extracts of Nauclea pobeguinii, which contains this compound, exhibited IC50 values of 44 µg/mL and 32 µg/mL, respectively[1].
Table 1: In Vitro Anti-Plasmodium Activity of Nauclea pobeguinii Extracts Containing this compound
| Extract | Plasmodium falciparum Strain | IC50 (µg/mL) |
| Aqueous Extract | Chloroquine-sensitive (Ghana strain) | 44[1] |
| 80% Ethanol Extract | Chloroquine-sensitive (Ghana strain) | 32[1] |
Putative Anti-Plasmodium Mechanism of Action
The molecular targets and signaling pathways involved in the anti-Plasmodium action of this compound are currently unknown. Iridoid glycosides, as a class, are known to possess a range of biological activities, and their mechanism against Plasmodium could involve various strategies, such as the inhibition of parasite-specific enzymes or interference with the parasite's lifecycle within the host red blood cells.
Experimental Protocols
Detailed experimental protocols for assessing the antifungal and anti-Plasmodium activity of novel compounds are essential for reproducible research. The following sections outline generalized methodologies based on standard practices in the field.
General Antifungal Susceptibility Testing Protocol (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal isolates.
General In Vitro Anti-Plasmodium Assay Protocol (SYBR Green I-based Assay)
This method is widely used to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
Future Directions
The preliminary findings on the antifungal and anti-Plasmodium activities of this compound are promising and warrant further in-depth investigation. Key areas for future research include:
-
Quantitative Efficacy Studies: Determining the specific MIC values of this compound against a broad panel of clinically relevant fungal pathogens and IC50 values against various drug-sensitive and drug-resistant strains of P. falciparum.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound in both fungal and Plasmodium species. This could involve techniques such as transcriptomics, proteomics, and genetic manipulation.
-
In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of this compound in animal models of fungal infections and malaria.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its bioactivity and to potentially develop more potent and selective derivatives.
The dual activity of this compound presents an exciting opportunity for the development of novel therapeutic agents to combat two major global health threats. Continued research in this area is essential to unlock the full potential of this promising natural product.
References
Strictosamide's Mechanism of Action via the NF-κB Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strictosamide, a naturally occurring indole alkaloid, has demonstrated significant anti-inflammatory properties. Emerging evidence indicates that a primary mechanism underlying these effects is the targeted modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This technical guide provides an in-depth analysis of the molecular interactions between this compound and the NF-κB cascade, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the implicated pathways and workflows. The information presented herein is intended to support further research and drug development efforts centered on this promising anti-inflammatory compound.
Introduction to this compound and the NF-κB Pathway
This compound is a monoterpenoid indole alkaloid isolated from various plant species, notably from the genus Nauclea.[1][2] It has garnered scientific interest due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and wound-healing properties.[1][2][3] The NF-κB pathway is a critical signaling cascade that plays a central role in regulating the innate and adaptive immune responses.[4] Dysregulation of this pathway is implicated in the pathogenesis of numerous inflammatory diseases. The canonical NF-κB pathway is triggered by various stimuli, such as lipopolysaccharide (LPS), which leads to the activation of the IκB kinase (IKK) complex. Activated IKK phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This degradation liberates the NF-κB heterodimer, most commonly composed of p50 and p65 (RelA) subunits, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[4][5]
Mechanism of Action: this compound's Inhibition of the NF-κB Pathway
Current research indicates that this compound exerts its anti-inflammatory effects by intervening at a critical upstream juncture of the canonical NF-κB pathway. Studies have shown that this compound treatment leads to a marked decrease in the phosphorylation of key signaling molecules: IKKα, IκBα, and the p65 subunit of NF-κB.[2] This inhibition of phosphorylation prevents the subsequent degradation of IκBα and the nuclear translocation of p65, thereby blocking the transcription of NF-κB target genes responsible for the inflammatory response.[2][6]
While the inhibitory effect on the phosphorylation of IKKα is established, the precise molecular interaction remains an area of active investigation. It is not yet definitively determined whether this compound directly binds to and inhibits the catalytic activity of the IKK complex or if it acts on an upstream signaling component that regulates IKK activation.
Quantitative Data on the Anti-inflammatory Effects of this compound
The anti-inflammatory activity of this compound has been quantified in both in vivo and in vitro models. The following tables summarize the key findings.
Table 1: In Vivo Anti-inflammatory Activity of this compound
| Model Organism | Method of Induction | Dosage (mg/kg) | Effect | Percentage Inhibition | Reference |
| Mice | TPA-induced ear edema | 20 | Decrease in edema | 24.7% | [1][7] |
| 40 | Decrease in edema | 28.1% | [1][7] | ||
| Mice | Acetic acid-stimulated peritoneal vascular permeability | 20 | Inhibition of permeability | 23.3% | [1][7] |
| 40 | Inhibition of permeability | 33.4% | [1][7] | ||
| Mice | CMC-Na-induced leukocyte migration | 10 | Decrease in leukocytes | 46.0% | [1][7] |
| 20 | Decrease in leukocytes | 49.1% | [1][7] | ||
| 40 | Decrease in leukocytes | 58.7% | [1][7] |
Table 2: In Vitro Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Parameter Measured | Concentration (µM) | Duration of Treatment | Effect | Reference |
| NO Production | 0-200 | 24 hours | Inhibition | [2] |
| TNF-α Production | 0-200 | 24 hours | Inhibition | [2][3] |
| IL-1β Production | 0-200 | 24 hours | Inhibition | [2][3] |
| iNOS Expression | 0-200 | 24 hours | Inhibition | [2] |
Note: Specific IC50 values for the inhibition of NF-κB activation or IKK kinase activity by this compound have not been definitively reported in the reviewed literature and represent a key area for future research.
Experimental Protocols
The following sections detail generalized protocols for key experiments used to elucidate the mechanism of action of this compound on the NF-κB pathway.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are a standard model for studying inflammation.
-
Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.[8][9]
-
Treatment Protocol: For experiments, RAW 264.7 cells are seeded in appropriate culture plates. After reaching approximately 80% confluency, the cells are pre-treated with varying concentrations of this compound (e.g., 0-200 µM) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated time (e.g., 24 hours) to induce an inflammatory response.[2][8]
Western Blot Analysis for Phosphorylated NF-κB Pathway Proteins
Western blotting is used to quantify the levels of phosphorylated proteins in the NF-κB pathway.
-
Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated forms of IKKα, IκBα, and p65, as well as their total protein counterparts and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10]
IKK Kinase Assay
This assay directly measures the enzymatic activity of the IKK complex.
-
Immunoprecipitation of IKK complex: The IKK complex is immunoprecipitated from cell lysates using an antibody against a component of the complex (e.g., IKKγ/NEMO).
-
Kinase Reaction: The immunoprecipitated complex is incubated in a kinase buffer containing a recombinant IκBα substrate (e.g., GST-IκBα) and ATP (often radiolabeled with γ-³²P).
-
Detection of Substrate Phosphorylation: The reaction mixture is then subjected to SDS-PAGE, and the phosphorylation of the IκBα substrate is detected by autoradiography or by using a phospho-specific antibody in a subsequent Western blot.[11]
p65 Nuclear Translocation Assay
This assay visualizes and quantifies the movement of the p65 subunit from the cytoplasm to the nucleus.
-
Immunofluorescence Staining: Cells grown on coverslips are treated as described above, then fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100. The cells are then incubated with a primary antibody against p65, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with a DNA-binding dye such as DAPI or Hoechst.
-
Microscopy and Image Analysis: The subcellular localization of p65 is visualized using fluorescence microscopy. The degree of nuclear translocation can be quantified by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm using image analysis software.[12][13]
In Vivo Anti-inflammatory Models
-
TPA-Induced Ear Edema in Mice: A topical inflammatory agent, 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied to the ears of mice. This compound or a vehicle control is administered systemically (e.g., intravenously) prior to TPA application. The degree of edema is measured as the difference in ear punch weight or ear thickness between the treated and control ears.[1][7]
-
Acetic Acid-Induced Vascular Permeability in Mice: Acetic acid is injected intraperitoneally to induce an increase in vascular permeability. This compound is administered prior to the acetic acid injection. A dye, such as Evans blue, is injected intravenously, and the amount of dye that has extravasated into the peritoneal cavity is quantified to assess vascular permeability.[1][7]
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: Western blot workflow for analyzing NF-κB pathway proteins.
Logical Relationship Diagram
Caption: Logical flow of this compound's anti-inflammatory action.
Conclusion and Future Directions
This compound demonstrates compelling anti-inflammatory properties through its targeted inhibition of the NF-κB signaling pathway. By preventing the phosphorylation of key upstream components, including the IKK complex, this compound effectively halts the inflammatory cascade. The quantitative data from both in vivo and in vitro studies provide a solid foundation for its potential as a therapeutic agent.
Future research should focus on several key areas to fully elucidate its mechanism and therapeutic potential:
-
Identification of the Direct Molecular Target: Determining whether this compound directly binds to and inhibits the IKK complex or an upstream regulator is crucial. Molecular docking and binding affinity studies would be invaluable in this regard.
-
Determination of IC50 Values: Establishing precise IC50 values for the inhibition of NF-κB activation and IKK kinase activity will be essential for dose-optimization and comparative studies.
-
Elucidation of Structure-Activity Relationships: Investigating the chemical moieties of this compound responsible for its inhibitory activity could lead to the design of more potent and specific analogs.
Continued investigation into the mechanism of action of this compound will undoubtedly pave the way for its potential development as a novel anti-inflammatory therapeutic.
References
- 1. In vivo anti-inflammatory and analgesic activities of this compound from Nauclea officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound promotes wound healing through activation of the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interplay of Oxidative Stress, Inflammation, and Autophagy in RAW 264.7 Murine Macrophage Cell Line Challenged with Si/SiO2 Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nitric oxide represses inhibitory κB kinase through S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of p65 nuclear localization and chromatin states by compressive force - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of p65 Nuclear Translocation by Baicalein - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Plant Chemical Warfare: A Technical Guide to Strictosamide's Role in Defense Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate chemical arms race between plants and their aggressors, a vast arsenal of specialized metabolites is deployed for defense. Among these, the monoterpenoid indole alkaloids (MIAs) represent a diverse and potent class of compounds. At the heart of MIA biosynthesis lies strictosamide, a pivotal intermediate that serves as a crucial precursor to thousands of downstream alkaloids and, in its own right, plays a direct and formidable role in plant defense. This technical guide provides an in-depth exploration of the multifaceted functions of this compound in plant defense mechanisms, presenting key quantitative data, detailed experimental protocols, and visualized signaling pathways to offer a comprehensive resource for researchers in plant science and drug discovery.
This compound is formed from the condensation of tryptamine and secologanin, a reaction catalyzed by strictosidine synthase, which primarily produces strictosidine. Strictosidine is then converted to this compound.[1] This glucoalkaloid is not merely a passive intermediate; its accumulation across various plant organs and the activation of its defensive properties upon tissue damage underscore its significance in protecting plants against herbivores and pathogens.[2]
Biosynthesis and Chemical Profile
This compound's journey begins with the formation of its precursor, strictosidine. The biosynthesis of strictosidine is an eleven-step pathway, commencing with the hydrolysis of geranyl pyrophosphate (GPP) to form geraniol.[3] A series of enzymatic reactions, including hydroxylation, oxidation, and cyclization, ultimately yields secologanin.[3] In a key Pictet-Spengler reaction, strictosidine synthase (STR) catalyzes the condensation of tryptamine and secologanin to form strictosidine.[3][4] this compound is then derived from strictosidine, likely through a direct lactamization.[2]
While strictosidine is the central precursor for a vast array of MIAs, in some plant species, an alternative pathway involving the coupling of tryptamine with secologanic acid leads to the formation of strictosidinic acid, which is then converted to this compound.[1]
The "Nuclear Time Bomb": A Potent Defense Strategy
A primary defense mechanism involving strictosidine, and by extension this compound, is the "nuclear time bomb" model.[5][6] This strategy relies on the spatial separation of the stable glucoside (strictosidine) from its activating enzyme, strictosidine β-D-glucosidase (SGD).[5] In healthy plant cells, strictosidine synthase (STR) is localized to the vacuole, where strictosidine is synthesized and stored.[5] Conversely, SGD accumulates in the nucleus as highly stable supramolecular aggregates.[5]
Upon tissue damage caused by herbivore feeding or pathogen invasion, the subcellular compartmentalization is disrupted.[6] This brings the vacuolar strictosidine into contact with the nuclear SGD.[6] SGD rapidly hydrolyzes the glucose moiety from strictosidine, generating a highly unstable and reactive aglycone.[4][5][7] This aglycone is a potent dialdehyde that can cross-link and precipitate proteins, acting as a powerful deterrent and anti-nutritive agent against herbivores.[5][7] This massive and rapid activation of a chemical defense at the site of attack provides an effective and immediate response to aggression.
Signaling Pathway of the "Nuclear Time Bomb" Defense
This compound as a Precursor to Other Defense Compounds
Beyond its direct defensive role, this compound is a critical branching point in the biosynthesis of a vast array of monoterpenoid indole alkaloids with potent biological activities.[2] For instance, in the medicinal plant Camptotheca acuminata, this compound is a key intermediate in the biosynthesis of the potent anti-cancer agent camptothecin. The pathway proceeds from this compound through a series of oxidative steps to yield pumiloside and deoxypumiloside, which are then converted to camptothecin.[1]
Biosynthetic Pathway from this compound to Camptothecin
Quantitative Data on this compound in Plant Defense
The defensive role of this compound is supported by its accumulation in various plant tissues and its demonstrated anti-herbivore activity.
| Plant Species | Tissue | Compound | Concentration/Activity | Reference |
| Palicourea sp. | All studied organs | This compound | Enriched in all organs | [2] |
| Catharanthus roseus | Cell cultures | Strictosidine and derivatives | Over 200 mg/L in transgenic lines | [8] |
| Camptotheca acuminata | Shoot apex, young leaf | Strictosidinic acid | Highest levels in these tissues | [1] |
| Camptotheca acuminata | Stem, root | Deoxypumiloside | Detected in these tissues | [1] |
| Ophiorrhiza pumila | Stems and roots | Strictosidine synthase | Activity detected, correlated with mRNA expression | [9] |
| General | In vitro assay | Strictosidine deglucosylation products | Protein cross-linking and precipitation | [5] |
| Spodoptera littoralis | Larvae | This compound | Anti-feedant activity observed | [2] |
Experimental Protocols
Quantification of this compound by HPLC
Objective: To determine the concentration of this compound in different plant tissues.
Methodology:
-
Sample Preparation: Freeze-dry plant material (e.g., leaves, stems, roots) and grind to a fine powder. Extract a known weight of the powder (e.g., 100 mg) with 70% acetonitrile or methanol at room temperature with agitation for a specified time (e.g., 1 hour).[1] Centrifuge the extract to pellet debris and filter the supernatant through a 0.22 µm filter.
-
HPLC Analysis: Inject the filtered extract onto a C18 reverse-phase HPLC column. Use a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[1] The gradient can be optimized for separation, for example, a linear gradient from 5% to 95% B over 15-30 minutes.
-
Detection: Monitor the eluent using a UV detector at a wavelength where this compound has maximum absorbance (e.g., 220 nm and 280 nm) and/or a mass spectrometer for more specific detection and quantification (LC-MS).[9]
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations. Compare the peak area of this compound in the plant extract to the standard curve to determine its concentration.
Anti-feedant Assay using Spodoptera littoralis
Objective: To evaluate the anti-feedant properties of this compound against a generalist herbivore.
Methodology:
-
Diet Preparation: Prepare an artificial diet for Spodoptera littoralis larvae. Incorporate this compound at various concentrations into the diet. A control diet without this compound should also be prepared.
-
Bioassay: Place individual pre-weighed larvae into separate containers with a pre-weighed amount of the respective diet (control or this compound-containing).
-
Data Collection: After a set period (e.g., 24-48 hours), record the weight of the larvae and the remaining diet.
-
Analysis: Calculate the amount of diet consumed and the relative growth rate of the larvae for each treatment. A significant reduction in food consumption and/or growth rate in the this compound treatments compared to the control indicates anti-feedant activity.[2]
Experimental Workflow for Anti-feedant Assay
Conclusion and Future Directions
This compound stands as a central molecule in the chemical defense strategies of numerous plant species. Its role is elegantly dual: it serves as a stable precursor for a vast array of complex and potent monoterpenoid indole alkaloids, and it can be rapidly activated to a directly toxic compound upon tissue damage. This efficiency highlights the evolutionary sophistication of plant chemical defense.
For researchers and drug development professionals, understanding the biosynthesis and mode of action of this compound and its derivatives offers significant opportunities. The enzymes in the this compound biosynthetic pathway are potential targets for metabolic engineering to enhance the production of valuable pharmaceutical compounds in plants or microbial systems.[3] Furthermore, the potent biological activities of this compound-derived alkaloids continue to be a rich source for the discovery of new therapeutic agents.[10] Future research should focus on further elucidating the regulatory networks that control this compound biosynthesis and the transport mechanisms involved in its subcellular localization. A deeper understanding of these processes will be instrumental in harnessing the full potential of this remarkable natural product.
References
- 1. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Engineered Production of Strictosidine and Analogs in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Architecture of Strictosidine Glucosidase: The Gateway to the Biosynthesis of the Monoterpenoid Indole Alkaloid Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strictosidine activation in Apocynaceae: towards a "nuclear time bomb"? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alternative splicing creates a pseudo-strictosidine β-d-glucosidase modulating alkaloid synthesis in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
A Technical Guide to Strictosamide Derivatives from the Rubiaceae Family
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of strictosamide and its derivatives, a significant class of monoterpene indole alkaloids predominantly found in the Rubiaceae family. This compound serves as a crucial intermediate in the biosynthesis of various complex alkaloids and exhibits a wide range of notable pharmacological activities. This guide details its biosynthesis, isolation, and biological effects, presenting quantitative data and experimental methodologies for scientific and drug development applications.
Biosynthesis of this compound
This compound is a key compound in the intricate biosynthetic pathways of monoterpene indole alkaloids within the Rubiaceae family.[1] Its synthesis originates from the condensation of tryptamine and the seco-iridoid secologanin, which forms the precursor strictosidine.[2] A subsequent intramolecular lactamization reaction converts strictosidine into this compound.[1] This central molecule then serves as a reservoir for the biosynthesis of other alkaloid derivatives, including various glucosidic derivatives and angustine-type aglycones.[1][3]
The proposed biosynthetic pathway highlights this compound as a pivotal junction, leading to a diverse array of chemical structures.[1][4]
Isolation and Structure Elucidation
The extraction and purification of this compound and its derivatives from Rubiaceae plant material, such as the bark of Nauclea orientalis or Sarcocephalus latifolius, typically involve a multi-step process.[2][3][5] The general workflow begins with solvent extraction, followed by acid-base partitioning to isolate the alkaloid fraction, and culminates in chromatographic separation and purification.
-
Extraction: Plant material (e.g., dried, powdered bark) is extracted with a solvent such as dichloromethane (CH2Cl2) or ethanol.[2]
-
Acid-Base Partitioning: The crude extract is subjected to an acid-base treatment to separate alkaloids from neutral compounds. The extract is dissolved in an acidic solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent to remove impurities. Subsequently, the aqueous layer is basified (e.g., with NH4OH to pH 11) to deprotonate the alkaloids, which are then re-extracted into an organic solvent like CH2Cl2.[2]
-
Chromatographic Separation: The resulting alkaloid-rich extract is fractionated using column chromatography over silica gel, eluting with a gradient of solvents with increasing polarity (e.g., mixtures of petroleum ether, ethyl acetate, and methanol).[3]
-
Purification: Fractions containing the target compounds are further purified using techniques such as Sephadex LH-20 column chromatography or preparative Thin Layer Chromatography (pTLC).[3]
-
Structure Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Ultraviolet (UV), and Infrared (IR) spectroscopy.[2][3]
Pharmacological Activities and Quantitative Data
This compound has been reported to possess a variety of pharmacological effects, primarily related to its anti-inflammatory, analgesic, and central nervous system (CNS) depressant activities.[5][6]
| Activity | Dose / Concentration | Animal Model / System | Key Finding | Reference |
| Acute Toxicity (LD50) | 600 mg/kg (i.p.) | Charles River Mice | Indicates moderate toxicity via intraperitoneal route. | [5] |
| CNS Depression | 50-200 mg/kg (i.p.) | Charles River Mice | Dose-dependent decrease in motor activity, ataxia, and hindleg paralysis. | [5] |
| Na,K-ATPase Inhibition | IC50 = 4.5 mM | In vitro (crude synaptosomal preparation) | Inhibits Na,K-ATPase activity. | [5] |
| Na,K-ATPase Activity | 50-200 mg/kg (i.p.) | In vivo (mouse brain) | Significantly increased brain Na,K-ATPase activity. | [7] |
| Mg2+-ATPase Inhibition | 100-200 mg/kg (i.p.) | In vivo (mouse kidneys) | Significantly decreased kidney Mg2+-ATPase activity. | [7] |
| α-Glucosidase Inhibition | Not specified | In vitro | Identified as an active α-glucosidase inhibitor. | [8] |
| Free-Radical Scavenging | Not specified | In vitro | Showed potent free-radical scavenging activity. | [8] |
| Parameter Inhibited | Concentration | Cell Line | Key Finding | Reference |
| Nitric Oxide (NO) Production | 0-200 µM | LPS-treated RAW 264.7 cells | Dose-dependent inhibition of NO production. | [6] |
| Tumor Necrosis Factor-α (TNF-α) | 0-200 µM | LPS-treated RAW 264.7 cells | Dose-dependent inhibition of TNF-α production. | [6] |
| Interleukin-1β (IL-1β) | 0-200 µM | LPS-treated RAW 264.7 cells | Dose-dependent inhibition of IL-1β production. | [6] |
| iNOS Expression | 0-200 µM | LPS-treated RAW 264.7 cells | Downregulation of inducible nitric oxide synthase expression. | [6] |
Mechanism of Anti-inflammatory Action
The anti-inflammatory properties of this compound are attributed to its ability to modulate key signaling pathways involved in the inflammatory response.[6] In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to inhibit the activation of both the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6]
By downregulating these pathways, this compound effectively reduces the expression and production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-1β.[6] Specifically, it decreases the phosphorylation of key proteins like p65 and IκBα in the NF-κB pathway, and p38, ERK, and JNK in the MAPK pathway.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Yellow Twig (Nauclea orientalis) from Thailand: this compound as the Key Alkaloid of This Plant Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fitoterapia.net [fitoterapia.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. dspace.uevora.pt [dspace.uevora.pt]
- 8. researchgate.net [researchgate.net]
Preliminary Toxicity Profile of Strictosamide: A Technical Overview for Drug Development Professionals
An In-depth Technical Guide
This whitepaper provides a comprehensive analysis of the currently available preliminary toxicity data for Strictosamide, a naturally occurring indole alkaloid. The information is intended for researchers, scientists, and drug development professionals to support early-stage risk assessment and guide future non-clinical safety studies. This document synthesizes findings from acute toxicity evaluations and explorations into the compound's mechanisms of action, while also highlighting areas where data is not yet publicly available, such as subacute and genotoxicity studies.
Executive Summary
This compound has demonstrated a range of biological activities, including anti-inflammatory and analgesic effects. Preliminary toxicity studies in animal models indicate that it is moderately toxic following acute exposure. The primary target organs for toxicity appear to be the central nervous system (CNS) and the kidneys. Mechanistic studies suggest that this compound's toxic effects may be related to its influence on specific enzyme activities and key signaling pathways. This guide presents the available quantitative data, details the experimental protocols employed in these studies, and provides visual representations of the implicated biological pathways to facilitate a deeper understanding of this compound's safety profile.
Acute Toxicity
Acute toxicity studies are fundamental in establishing the initial safety profile of a compound. For this compound, these studies have primarily focused on determining the median lethal dose (LD50) and observing clinical signs of toxicity in rodent models.
Quantitative Data
The following table summarizes the key quantitative findings from acute toxicity studies of this compound administered intraperitoneally (i.p.) to mice.
| Parameter | Value | Species/Strain | Administration Route | Source |
| LD50 | 723.17 mg/kg | Male Charles River mice | Intraperitoneal (i.p.) | [1] |
| LD50 | 600 mg/kg | Charles River mice | Intraperitoneal (i.p.) | [2] |
Experimental Protocols
Determination of Acute Toxicity (LD50):
-
Animal Model: Male Charles River mice, with a weight range of 25-30g, were utilized for the study.[1]
-
Housing: The animals were housed in standard metabolic cages within a temperature-controlled room (20°C) and maintained on a 12-hour light-dark cycle.[3]
-
Administration: this compound was dissolved in distilled water and administered as a single intraperitoneal (i.p.) injection.[1]
-
Dose Levels: Multiple doses of this compound were administered to different groups of animals to determine the dose that would be lethal to 50% of the population.
-
Observation: Following administration, the animals were observed for behavioral and physical changes immediately after injection, at succeeding 30-minute intervals, and then hourly for up to 6 hours.[2] The observation period was extended to note any delayed toxicity.
-
LD50 Calculation: The LD50 value was calculated using the method described by Pizzi (1950).[1][2]
Observed Clinical Signs
Following acute administration of this compound, a range of clinical signs were observed, primarily indicating effects on the central nervous system and muscular function.
-
CNS Depression: A dose-dependent decrease in motor activity was a primary observation.[1][2]
-
Muscle Relaxation: A notable decrease in muscular tone was reported, suggesting muscle relaxant properties.[1]
-
Ataxia and Paralysis: At higher doses, ataxia (lack of voluntary coordination of muscle movements) and hindlegs paralysis were observed.[1][2]
-
Body Temperature: A decrease in body temperature was noted in mice treated with the studied doses.[2]
-
Urinary Changes: At a dose of 400 mg/kg, a decrease in urine pH (from 8 to 5.5) and density (from 1.1 to 1.0) was observed within the first 6 hours post-administration.[1]
Subacute and Genotoxicity Studies
A thorough review of the publicly available scientific literature did not yield any specific subacute, chronic, or genotoxicity studies for this compound. This represents a significant data gap in the comprehensive safety assessment of this compound.
For future development, standard subacute toxicity studies would typically involve repeated daily administration of this compound to rodent and non-rodent species for a period of 28 or 90 days. Key endpoints would include clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of all major organs.
Similarly, a standard battery of genotoxicity tests would be required to assess the mutagenic and clastogenic potential of this compound. This would typically include:
-
A bacterial reverse mutation assay (Ames test): To detect point mutations.
-
An in vitro mammalian cell gene mutation assay: Such as the mouse lymphoma assay.
-
An in vitro mammalian chromosomal aberration test or micronucleus test: To detect chromosomal damage.
-
An in vivo genotoxicity test: Such as the rodent bone marrow micronucleus test, if in vitro tests are positive.
Mechanistic Insights into Toxicity
Preliminary studies have begun to explore the molecular mechanisms that may underlie the observed toxicity of this compound. These investigations have focused on its effects on specific enzymes and cellular signaling pathways.
Effects on ATPase Enzymes
-
Na+,K+-ATPase: In vitro studies showed that this compound had no significant effect on kidney Na+,K+-ATPase activity. However, in vivo administration in mice resulted in an increase in brain Na+,K+-ATPase activity.[1]
-
Mg2+-ATPase: this compound was found to inhibit both in vitro and in vivo Mg2+-ATPase activity in the kidneys, suggesting a potential mechanism for the observed nephrotoxic effects.[1] It also decreased the in vitro activity of brain Mg2+-ATPase at higher concentrations, although this effect was not observed in vivo.[1]
Modulation of Signaling Pathways
This compound has been reported to modulate several key signaling pathways involved in inflammation and cell survival. These interactions are crucial for understanding its pharmacological activity and may also contribute to its toxicological profile at higher concentrations.
This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in RAW 246.7 macrophages by suppressing the NF-κB signaling pathway.[3] This is a critical pathway in regulating immune and inflammatory responses.
The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of cellular processes that is affected by this compound. The compound has been shown to suppress the phosphorylation of key MAPK proteins in LPS-stimulated macrophages.[3]
This compound has also been implicated in the activation of the PI3K/AKT signaling pathway, which is known to play a crucial role in cell survival and proliferation.[4] This pro-survival effect could be beneficial in certain therapeutic contexts but may also have implications for toxicity under different conditions.
Experimental Workflow for In Vivo Acute Toxicity Assessment
The following diagram illustrates the general workflow for conducting an in vivo acute toxicity study, as derived from the methodologies cited in the literature for this compound.
Conclusion and Future Directions
The available preliminary toxicity data for this compound indicate a moderate acute toxicity profile following intraperitoneal administration in mice, with the CNS and kidneys as potential target organs. Mechanistic studies suggest that its toxicity may be mediated through the modulation of ATPase activity and key signaling pathways such as NF-κB, MAPK, and PI3K/AKT.
Significant data gaps exist, particularly concerning subacute and genotoxicity. To advance the development of this compound as a potential therapeutic agent, the following studies are recommended:
-
Subacute Toxicity Studies: 28-day repeated-dose toxicity studies in both a rodent and a non-rodent species to evaluate the effects of longer-term exposure.
-
Genotoxicity Assays: A standard battery of in vitro and, if necessary, in vivo genotoxicity tests to assess the mutagenic and clastogenic potential.
-
Safety Pharmacology Studies: A core battery of studies to investigate the effects of this compound on the cardiovascular, respiratory, and central nervous systems.
-
ADME Studies: Absorption, Distribution, Metabolism, and Excretion studies to understand the pharmacokinetic and pharmacodynamic properties of this compound.
A comprehensive understanding of the safety profile of this compound is essential for its potential progression into clinical development. The insights provided in this whitepaper serve as a foundation for designing and executing a robust non-clinical safety evaluation program.
References
Methodological & Application
Total Synthesis of Strictosamide: A Detailed Methodological Overview
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the methodologies for the total synthesis of Strictosamide, a monoterpenoid indole alkaloid with noteworthy biological activities. The synthesis primarily revolves around the crucial precursor, (-)-strictosidine, which is converted to this compound through lactamization. This application note details two prominent synthetic strategies for (-)-strictosidine: a chemoenzymatic approach and a purely chemical synthesis, followed by the conversion to this compound. Detailed experimental protocols for key reactions are provided, along with tabulated quantitative data for easy reference. Furthermore, the synthetic workflows are visualized using diagrams to facilitate a clear understanding of the entire process.
Introduction
This compound is a naturally occurring monoterpenoid indole alkaloid (MIA) that has garnered interest for its diverse biological activities. The total synthesis of this compound is a significant challenge in organic chemistry, primarily due to its complex polycyclic structure and multiple stereocenters. The most common synthetic route involves the initial synthesis of the key intermediate, (-)-strictosidine, which is the universal precursor to thousands of MIAs in nature. This document outlines the key methodologies for the total synthesis of this compound, focusing on the preparation of (-)-strictosidine and its subsequent conversion.
Key Synthetic Strategies for (-)-Strictosidine
Two major strategies for the total synthesis of (-)-strictosidine have been successfully developed:
-
Chemoenzymatic Synthesis: This approach combines traditional organic synthesis to prepare the precursors, (-)-secologanin and tryptamine, with a final enzymatic step that mimics the natural biosynthetic pathway. The key bond formation is a Pictet-Spengler reaction catalyzed by the enzyme strictosidine synthase (STR).[1][2]
-
Chemical Synthesis: This strategy relies solely on chemical transformations to achieve the synthesis of (-)-strictosidine. A key step in this approach is a highly diastereoselective Pictet-Spengler reaction between a tryptamine derivative and secologanin tetraacetate.[3][4]
Following the synthesis of (-)-strictosidine, a final lactamization step yields this compound.
Quantitative Data Summary
The following tables summarize the yields for the key steps in the total synthesis of this compound via the chemoenzymatic and chemical synthesis routes for its precursor, (-)-strictosidine.
Table 1: Chemoenzymatic Synthesis of (-)-Strictosidine and Conversion to this compound
| Step | Reactants | Product | Yield (%) | Reference |
| Elaboration of Diels-Alder adduct to (-)-Secologanin | Diels-Alder adduct 7a | (-)-Secologanin (6) | 65 (2 steps) | [2] |
| Enzymatic Pictet-Spengler Reaction | (-)-Secologanin (6) and Tryptamine (5) | (-)-Strictosidine (4) | 82 | [2] |
| Conversion to "Strictosamidyne" precursor (a this compound derivative) | "Strictosidyne" precursor 19 | "Strictosamidyne" precursor 20 | Not specified | [5] |
Table 2: Chemical Synthesis of (-)-Strictosidine
| Step | Reactants | Product | Yield (%) | Reference |
| Diastereoselective Pictet-Spengler | α-cyanotryptamine and secologanin tetraacetate | Pictet-Spengler product | High | [3][4] |
| Reductive Decyanation | Pictet-Spengler product | (-)-Strictosidine | Not specified | [3][4] |
| Conversion to (-)-Strictosamide | (-)-Strictosidine | (-)-Strictosamide | Not specified | [4] |
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of (-)-Strictosidine
This protocol is based on the work of Garg and colleagues.[2]
Step 1: Synthesis of (-)-Secologanin (6) from Diels-Alder adduct 7a
-
Deprotection: The Diels-Alder adduct 7a is deprotected to afford the corresponding free alcohol.
-
Elimination: The alcohol undergoes elimination under Grieco-olefination conditions to yield olefin 12. This two-step sequence proceeds with a 93% yield.[2]
-
Enol Ether Formation and Rubottom Oxidation: Olefin 12 is converted to the corresponding TBS enol ether, followed by a Rubottom oxidation to give the α-hydroxy ketone 13 as a single diastereomer in 53% yield.[2]
-
Oxidative Cleavage and Deprotection: Intermediate 13 is treated with lead tetraacetate in methanol to effect oxidative cleavage, followed by global acetyl removal to give (-)-secologanin (6) in 65% yield over these two steps.[2]
Step 2: Enzymatic Pictet-Spengler Reaction to (-)-Strictosidine (4)
-
Reaction Setup: (-)-Secologanin (6) and tryptamine (5) are combined in an aqueous phosphate buffer.
-
Enzymatic Catalysis: A crude lysate from Escherichia coli BL21 overexpressing the strictosidine synthase enzyme is added to the reaction mixture.
-
Reaction Conditions: The reaction is allowed to proceed, yielding (-)-strictosidine (4) as a single C3 epimer.
-
Purification: The product is purified to yield (-)-strictosidine in 82% yield.[2]
Protocol 2: Chemical Synthesis of (-)-Strictosidine
This protocol is based on the work of Ishikawa and colleagues.[3][4]
Step 1: Diastereoselective Pictet-Spengler Reaction
-
Reactants: α-cyanotryptamine and secologanin tetraacetate are used as the starting materials.
-
Reaction Conditions: The reaction is carried out to achieve a highly diastereoselective Pictet-Spengler condensation.
Step 2: Reductive Decyanation
-
Reaction: The cyano group of the Pictet-Spengler product is removed via a reductive decyanation reaction.
-
Product: This step yields (-)-strictosidine.
Protocol 3: Lactamization of (-)-Strictosidine to (-)-Strictosamide
Following the successful synthesis of (-)-strictosidine, a subsequent lactamization step is performed to yield (-)-strictosamide. This transformation can be achieved through acid catalysis.[6]
-
Reaction Setup: (-)-Strictosidine is dissolved in a suitable solvent.
-
Acid Catalysis: An acid catalyst is added to the solution to promote the intramolecular cyclization and formation of the lactam ring.
-
Purification: The resulting (-)-strictosamide is purified.
Visualized Workflows
The following diagrams illustrate the key synthetic pathways described above.
Caption: Chemoenzymatic synthesis of this compound.
Caption: Chemical synthesis of this compound.
Conclusion
The total synthesis of this compound has been successfully achieved through multiple innovative strategies. The chemoenzymatic approach offers a highly efficient and stereoselective route by leveraging the catalytic power of strictosidine synthase. The purely chemical synthesis provides an alternative pathway that avoids the use of enzymes. Both methodologies underscore the significant advancements in synthetic organic chemistry and provide a foundation for the synthesis of other complex monoterpenoid indole alkaloids for further investigation in drug discovery and development. The detailed protocols and compiled data in this document serve as a valuable resource for researchers in the field.
References
- 1. Total Synthesis of (−)-Strictosidine - ChemistryViews [chemistryviews.org]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Total Synthesis of (−)-Strictosidine and Interception of Aryne Natural Product Derivatives “Strictosidyne” and “Strictosamidyne” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transformation of this compound to vincoside lactam by acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Purification of Strictosamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and purification of strictosamide, a monoterpene indole alkaloid of significant interest for its diverse biological activities. The following sections outline established methodologies, from initial extraction from plant sources to final purification, supported by quantitative data and visual workflows.
Introduction
This compound is a naturally occurring bioactive compound found in several plant species, notably within the Rubiaceae family, such as those of the Nauclea genus. It serves as a key intermediate in the biosynthesis of various other complex indole alkaloids. Due to its potential therapeutic applications, efficient and reliable methods for its extraction and purification are crucial for research and drug development.
Biosynthetic Pathway of this compound
This compound is biosynthesized from strictosidine through an intramolecular cyclization. Understanding this pathway provides context for its presence in plant tissues and its relationship to other alkaloids.
Extraction Protocols
The choice of extraction method can significantly impact the yield and purity of the obtained this compound. While modern techniques like Microwave-Assisted Extraction (MAE) have been shown to be efficient for alkaloid extraction in general, detailed comparative yield data for this compound across various methods is limited. Below are protocols for conventional solvent extraction methods that have been successfully applied.
Maceration and Sequential Solvent Extraction
This method is suitable for a comprehensive extraction of compounds with varying polarities from plant material.
Materials and Reagents:
-
Dried and powdered plant material (e.g., leaves, wood, or bark of Nauclea species)
-
Petroleum Ether (PE)
-
Dichloromethane (CH2Cl2)
-
Ethyl Acetate (EtOAc)
-
Methanol (MeOH)
-
Large glass containers with lids
-
Shaker or magnetic stirrer
-
Filter paper and funnel or filtration apparatus
-
Rotary evaporator
Protocol:
-
Weigh the desired amount of powdered plant material and place it in a large glass container.
-
Add petroleum ether to the container, ensuring the plant material is fully submerged. A solid-to-solvent ratio of 1:10 (w/v) is recommended.
-
Seal the container and macerate for 3-7 days at room temperature with occasional shaking or continuous stirring.
-
Filter the extract and collect the filtrate. The plant residue should be air-dried to remove the residual solvent.
-
Repeat the maceration process on the plant residue sequentially with dichloromethane, ethyl acetate, and finally methanol, following steps 2-4 for each solvent.
-
The methanolic extract, which will contain the polar glycoside this compound, should be concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
Methanol Extraction for Targeted Isolation
For a more direct approach to isolating polar alkaloids like this compound, a direct methanol extraction can be employed.
Materials and Reagents:
-
Dried and powdered plant material (e.g., wood of Nauclea orientalis)
-
Methanol (MeOH)
-
Large glass container with lid
-
Shaker or magnetic stirrer
-
Filter paper and funnel or filtration apparatus
-
Rotary evaporator
Protocol:
-
Place the air-dried ground plant material (e.g., 400 g of Nauclea orientalis wood) in a large container.[1]
-
Add methanol to cover the material completely (e.g., 3 x 7-day extractions).[1]
-
Macerate for 7 days at room temperature, with occasional agitation.
-
Filter the extract and collect the filtrate.
-
Repeat the extraction process two more times with fresh methanol.
-
Combine the methanolic filtrates and evaporate the solvent under reduced pressure to obtain the crude methanolic extract (e.g., 12.2 g).[1]
Purification Protocols
The crude extract obtained from the initial extraction requires further purification to isolate this compound. A multi-step approach involving liquid-liquid partitioning and chromatography is typically necessary.
Liquid-Liquid Partitioning
This step serves to pre-purify the crude extract by separating compounds based on their differential solubility in immiscible solvents.
Materials and Reagents:
-
Crude methanolic extract
-
Distilled water
-
n-Butanol
-
Separatory funnel
Protocol:
-
Dissolve the crude methanolic extract in distilled water.
-
Transfer the aqueous solution to a separatory funnel.
-
Add an equal volume of n-butanol and shake vigorously.
-
Allow the layers to separate and collect the n-butanol fraction.
-
Repeat the partitioning of the aqueous layer with n-butanol two more times.
-
Combine the n-butanol fractions and concentrate under reduced pressure to yield the n-butanolic extract (e.g., 4.9 g from 12.2 g of crude methanolic extract).[1]
Medium-Pressure Liquid Chromatography (MPLC)
MPLC is an effective technique for the initial chromatographic separation of the partitioned extract.
Materials and Reagents:
-
n-Butanolic extract
-
Silica gel for MPLC
-
Ethyl Acetate (EtOAc)
-
Petroleum Ether (PE)
-
Methanol (MeOH)
-
MPLC system with a suitable column
Protocol:
-
Dissolve the n-butanolic extract in a minimal amount of methanol.
-
Load the sample onto a silica gel MPLC column.
-
Elute the column with a step-wise gradient mobile phase. Start with 60% ethyl acetate in petroleum ether and gradually increase the polarity to 80% methanol in ethyl acetate.[1]
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest (this compound). This step will yield impure this compound (e.g., 188 mg).[1]
Size-Exclusion Chromatography (Sephadex LH-20)
This is a final polishing step to remove remaining impurities of similar polarity but different molecular size.
Materials and Reagents:
-
Impure this compound fraction from MPLC
-
Sephadex LH-20
-
Methanol (MeOH)
-
Chromatography column
Protocol:
-
Pack a chromatography column with Sephadex LH-20 equilibrated in methanol.
-
Dissolve the impure this compound fraction in a small volume of methanol.
-
Carefully load the sample onto the top of the Sephadex LH-20 column.
-
Elute the column with methanol.
-
Collect fractions and monitor by TLC to identify the fractions containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound (e.g., 95.6 mg).[1]
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For higher purity, preparative HPLC can be employed. The following is an adaptable protocol based on methods used for similar indole alkaloids.[1]
Materials and Reagents:
-
Partially purified this compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Kaseisorb LC ODS 2000, 250 x 10.0 mm, 5 µm particle size)[1]
Protocol:
-
Dissolve the this compound sample in methanol.
-
Set up the preparative HPLC system with the C18 column.
-
Use a gradient elution with water (A) and methanol (B) at a flow rate of approximately 7.0 mL/min.[1]
-
A suggested gradient is as follows: 5-50% B over 10 min, 50-70% B over 10 min, hold at 70% B for 10 min, then 70-95% B over 7 min.[1]
-
Monitor the elution at 254 nm.[1]
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the highly purified compound.
Experimental Workflow
The overall process from extraction to purification can be visualized as a sequential workflow.
Quantitative Data
The concentration of this compound can vary significantly between different organs of the same plant. A study on Nauclea orientalis provides the following quantitative data, determined by HPLC-UV-PDA.[1]
| Plant Organ | This compound Content (% w/w) |
| Wood | 1.92 |
| Bark | 0.89 |
| Leaves | 0.82 |
| Fruits | 0.16 |
Table 1: Organ-specific accumulation of this compound in Nauclea orientalis.[1]
Another study on Nauclea pobeguinii stem bark reported that an 80% ethanol extract contained 5.6% this compound.
Purity Assessment
The purity of the isolated this compound should be assessed using analytical High-Performance Liquid Chromatography (HPLC).
Analytical HPLC Conditions:
-
Column: Reversed-phase C18 (e.g., Hypersil BDS-C18, 250 x 4.6 mm, 5 µm particle size)[1]
-
Mobile Phase: A gradient of aqueous ammonium acetate (10 mM, A) and methanol (B).[1]
-
Gradient: 20-90% B over 15 min, then to 100% B in 0.1 min, hold for 5.9 min.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 230 nm[1]
The purity is determined by the peak area percentage of this compound in the chromatogram. The identity of the compound should be confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
References
Application Notes and Protocols for the Quantification of Strictosamide using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strictosamide is a key intermediate in the biosynthesis of various monoterpenoid indole alkaloids, a class of natural products with significant pharmacological activities. Accurate and reliable quantification of this compound is crucial for research in phytochemistry, drug discovery, and metabolic engineering. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely accessible analytical technique for this purpose. This document provides a detailed protocol for the quantification of this compound, including sample preparation, HPLC method parameters, and method validation guidelines.
Experimental Protocols
Sample Preparation from Plant Material
A critical step for accurate quantification is the efficient extraction of this compound from the plant matrix while minimizing the co-extraction of interfering substances.
Materials:
-
Plant material (e.g., leaves, roots, stems), dried and finely powdered
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or nylon)
-
HPLC vials
Protocol:
-
Extraction:
-
Weigh accurately approximately 100 mg of the powdered plant material into a microcentrifuge tube.
-
Add 1 mL of methanol or a mixture of methanol/water (e.g., 80:20 v/v). The addition of 0.1% formic acid to the extraction solvent can improve the stability of the analyte.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.
-
-
Clarification:
-
Centrifuge the extract at 10,000 x g for 10 minutes to pellet the solid plant material.
-
-
Filtration:
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial. This step is crucial to remove any fine particulate matter that could damage the HPLC column.
-
-
Dilution (if necessary):
-
If the concentration of this compound in the extract is expected to be high, dilute the filtered extract with the initial mobile phase composition to fall within the linear range of the calibration curve.
-
HPLC Method for this compound Quantification
This method utilizes a reversed-phase C18 column and a gradient elution with UV detection.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min, 10-30% B; 5-15 min, 30-60% B; 15-20 min, 60-10% B; 20-25 min, 10% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 272 nm (with monitoring at 224 nm for confirmation) |
Rationale for Parameter Selection:
-
Mobile Phase: A combination of water and acetonitrile is a common mobile phase for the separation of alkaloids. The addition of formic acid helps to improve peak shape by protonating silanol groups on the stationary phase and the analyte itself.
-
Gradient Elution: A gradient is necessary to effectively separate this compound from other compounds in a complex plant extract and to ensure a reasonable run time.
-
Detection Wavelength: Based on the UV spectrum of the related compound strictosidine, which shows absorption maxima at approximately 222, 224, and 272 nm, a primary detection wavelength of 272 nm is recommended for selectivity, while 224 nm can be used for increased sensitivity if necessary.[1] A DAD detector is advantageous as it allows for the acquisition of the full UV spectrum of the peak, which can be used for peak purity assessment and identification by comparison with a standard.
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The following parameters should be assessed:
a. Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is typically demonstrated by the absence of interfering peaks at the retention time of this compound in a blank (solvent) and a placebo (matrix without the analyte) chromatogram.
b. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five concentrations of a certified this compound standard. Inject each concentration in triplicate.
-
Acceptance Criteria: Plot the peak area against the concentration and determine the correlation coefficient (r²). An r² value of ≥ 0.999 is generally considered acceptable.
c. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
d. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or with different equipment.
-
Acceptance Criteria: The relative standard deviation (%RSD) should typically be ≤ 2%.
e. Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Procedure: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three different levels (e.g., 80%, 100%, and 120% of the expected concentration).
-
Acceptance Criteria: The mean recovery should be within 98-102%.
Data Presentation
The quantitative data obtained from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min, 10-30% B5-15 min, 30-60% B15-20 min, 60-10% B20-25 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | 272 nm |
Table 2: Method Validation Summary for this compound Quantification
| Validation Parameter | Result | Acceptance Criteria |
| Linearity Range (µg/mL) | 1 - 100 | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| LOD (µg/mL) | 0.1 | - |
| LOQ (µg/mL) | 0.3 | - |
| Precision (%RSD) | ||
| - Intra-day (n=6) | 1.2% | ≤ 2% |
| - Inter-day (n=6) | 1.8% | ≤ 2% |
| Accuracy (% Recovery) | ||
| - Low (80%) | 99.5% | 98-102% |
| - Medium (100%) | 101.2% | 98-102% |
| - High (120%) | 98.9% | 98-102% |
Visualizations
References
Application Note: LC-MS/MS Analysis of Strictosamide and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Strictosamide is a monoterpenoid indole alkaloid found in various medicinal plants, including Nauclea officinalis and is a key biosynthetic precursor to the anticancer agent camptothecin.[1][2][3] It has demonstrated a range of pharmacological activities, including anti-inflammatory, analgesic, and wound-healing properties.[3][4] The mechanism of its anti-inflammatory effects involves the inhibition of the NF-κB and MAPK signaling pathways, while its wound-healing capabilities are linked to the activation of the PI3K/AKT pathway.[4] Given its therapeutic potential and role as a crucial intermediate, robust analytical methods are essential for its quantification in biological matrices and the identification of its metabolites. This application note provides detailed protocols for the LC-MS/MS analysis of this compound and its metabolites, summarizes key quantitative data, and visualizes relevant workflows and biological pathways.
Section 1: Quantitative Analysis of this compound in Biological Matrices
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the preferred approach for the quantification of this compound in complex biological samples like plasma. Validated methods have been successfully applied to pharmacokinetic studies in both rat and dog models.[5][6]
Experimental Protocols
Protocol 1.1: Quantification of this compound in Rat Plasma
This protocol is adapted from a validated high-performance liquid chromatographic tandem mass spectrometric method.[6]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma in a centrifuge tube, add 50 µL of internal standard (IS) solution (Digoxin).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
| Parameter | Condition |
| Chromatography | |
| Column | C18 Column |
| Mobile Phase | Gradient of methanol, water, and acetonitrile with 0.05% acetic acid[6] |
| Flow Rate | Not Specified |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Selected Reaction Monitoring (SRM)[6] |
| Monitored Transitions | Not specified in abstract |
| Internal Standard | Digoxin[6] |
Protocol 1.2: Quantification of this compound in Dog Plasma
This protocol is based on a validated LC-MS method for pharmacokinetic studies in dogs.[5]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of dog plasma, add the internal standard (Ranolazine).
-
Add 1 mL of ethyl acetate.
-
Vortex for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness at 40°C under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a 20 µL aliquot into the LC-MS system.
-
-
LC-MS/MS Conditions:
-
Separation is performed on a C18 column with a gradient elution, and detection uses selected ion monitoring (SIM) with a positive electrospray ionization interface.[5]
-
| Parameter | Condition |
| Chromatography | |
| Column | C18 Column[5] |
| Mobile Phase | Gradient Elution Program[5] |
| Flow Rate | Not Specified |
| Injection Volume | 20 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Detection Mode | Selected Ion Monitoring (SIM)[5] |
| Monitored Ions | Not specified in abstract |
| Internal Standard | Ranolazine[5] |
Quantitative & Pharmacokinetic Data Summary
The developed LC-MS/MS methods have demonstrated excellent sensitivity and linearity, making them suitable for pharmacokinetic applications.[5][6]
| Parameter | Rat Plasma[6] | Dog Plasma[5] |
| Linearity Range | 0.05–20 ng/mL | Not specified |
| Lower Limit of Quantitation (LLOQ) | 0.04 ng/mL | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 15% | Acceptable |
| Inter-day Precision (%RSD) | < 15% | Acceptable |
| Accuracy (%RE) | -11.4% to 11.1% | Acceptable |
Section 2: Identification of this compound Metabolites
The investigation of this compound metabolism is crucial for understanding its biotransformation and potential active metabolites. Studies using high-resolution mass spectrometry have successfully identified metabolites in biological samples.
Metabolite Profile in Rat Bile
A study using an ion trap-time-of-flight (IT-TOF) mass spectrometer identified five previously unreported metabolites of this compound in rat bile following oral administration.[7] The primary metabolic pathways were found to be dehydrogenation, hydrolysis, and deglycosylation.[7]
| Metabolite | Proposed Biotransformation | Precursor Ion (m/z) [M+H]+ | Key Fragment Ion (m/z) |
| This compound (Parent) | - | 499.2074 | 337 (Loss of Glucose) |
| M1 | Dehydrogenation | 497.1923 | 335 |
| M2 | Hydrolation & Dehydrogenation | 513.1868 | 351 |
| M3 | Hydrolation | 515.2025 | 353 |
| M4 | De-glucose | 337.1441 | 174 |
| M5 | De-glucose & Bi-formaldehyde | 365.1390 | 172 |
Data derived from a study on rat bile metabolites.[7]
Potential Biosynthetic Intermediates as Metabolites
In plants where this compound is a precursor to other alkaloids like camptothecin, several related compounds have been identified. These biosynthetic intermediates could also represent potential metabolites in animal studies. These include this compound epoxide, this compound diol, and this compound ketolactam.[1][8]
Caption: Proposed metabolic pathways of this compound.
Section 3: Visualized Workflows and Signaling Pathways
General LC-MS/MS Workflow
The analysis of this compound and its metabolites follows a standardized bioanalytical workflow, from sample collection to data analysis.
Caption: General workflow for LC-MS/MS analysis of this compound.
Affected Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways.[4]
Caption: Anti-inflammatory mechanism of this compound.
References
- 1. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo anti-inflammatory and analgesic activities of this compound from Nauclea officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Validated liquid chromatography mass spectrometry method for quantitative determination of this compound in dog plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.com.cn [shimadzu.com.cn]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Anti-inflammatory Assay Using Strictosamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strictosamide, a prominent indole alkaloid primarily isolated from Nauclea officinalis and Nauclea latifolia, has demonstrated significant anti-inflammatory properties in preclinical studies.[1] Its mechanism of action involves the modulation of key inflammatory signaling pathways, making it a compound of interest for the development of novel anti-inflammatory therapeutics. These application notes provide a comprehensive overview and detailed protocols for assessing the anti-inflammatory effects of this compound in vitro.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW 264.7, this compound has been shown to decrease the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[1][2] This inhibition is achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] Specifically, this compound has been observed to reduce the phosphorylation of key signaling proteins including p65, IκBα, IKKα, p38, ERK, and JNK.[1]
Quantitative Data Summary
The following tables summarize the reported in vitro anti-inflammatory activity of this compound.
Table 1: Inhibition of Pro-inflammatory Mediators by this compound in LPS-stimulated RAW 264.7 Macrophages
| Mediator | Concentration of this compound (µM) | Inhibition | Reference |
| Nitric Oxide (NO) | 200 | Significant Inhibition | [1] |
| TNF-α | 200 | Significant Inhibition | [1] |
| IL-1β | 200 | Significant Inhibition | [1] |
| IL-6 | Not explicitly stated | This compound has been shown to downregulate IL-6 in in vivo models of colitis.[3] | [3] |
Table 2: Effect of this compound on Key Inflammatory Signaling Proteins in LPS-stimulated RAW 264.7 Macrophages
| Signaling Pathway | Protein | Effect of this compound | Reference |
| NF-κB | Phospho-p65 | Markedly Decreased | [1] |
| NF-κB | Phospho-IκBα | Markedly Decreased | [1] |
| NF-κB | Phospho-IKKα | Markedly Decreased | [1] |
| MAPK | Phospho-p38 | Significantly Decreased | [1] |
| MAPK | Phospho-ERK | Significantly Decreased | [1] |
| MAPK | Phospho-JNK | Significantly Decreased | [1] |
Experimental Protocols
Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol describes the use of the Griess assay to measure the production of nitrite, a stable metabolite of NO, in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (of known purity)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Spectrophotometer (540 nm)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.[4]
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 50, 100, 200 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO or media).
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group (cells with media only) and a positive control group (cells with LPS only).[4]
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Assay:
-
Add 100 µL of the collected supernatant to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in culture medium.
-
Add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Component B.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration in the samples by comparing the absorbance to the sodium nitrite standard curve.
Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA
This protocol outlines the quantification of pro-inflammatory cytokines in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Supernatants from RAW 264.7 cells treated as described in Protocol 1.
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β (follow the manufacturer's instructions).
-
Microplate reader.
Procedure:
-
Sample Preparation: Use the cell culture supernatants collected in Protocol 1. If necessary, centrifuge the supernatants to remove any cellular debris and store at -80°C until use.
-
ELISA Assay:
-
Bring all reagents and samples to room temperature before use.
-
Perform the ELISA for each cytokine according to the specific instructions provided with the commercial kit. This typically involves the following steps:
-
Coating the plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction.
-
-
-
Measurement: Read the absorbance at the wavelength specified in the kit's protocol (usually 450 nm).
-
Calculation: Calculate the cytokine concentrations in the samples based on the standard curve generated with recombinant cytokines provided in the kit.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. phcogj.com [phcogj.com]
- 3. Alterations of IL-1beta and TNF-alpha expression in RAW264.7 cell damage induced by two samples of PM2.5 with different compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of TNF-alpha, IL-1beta, and IL-6 productions and NF-kappa B activation in lipopolysaccharide-activated RAW 264.7 macrophages by catalposide, an iridoid glycoside isolated from Catalpa ovata G. Don (Bignoniaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Strictosamide in LPS-Stimulated RAW 264.7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strictosamide, a naturally occurring monoterpene indole alkaloid, has demonstrated notable anti-inflammatory properties. In the context of cellular immunology, the murine macrophage cell line RAW 264.7 provides a robust model for studying inflammation. Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response characterized by the release of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). Research indicates that this compound can effectively mitigate this LPS-induced inflammation by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These application notes provide detailed protocols for investigating the anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 cells.
Data Presentation
Table 1: Effect of this compound on Cell Viability of LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 |
| LPS (1 µg/mL) | - | |
| This compound | 10 | |
| This compound + LPS | 10 | |
| This compound | 50 | |
| This compound + LPS | 50 | |
| This compound | 100 | |
| This compound + LPS | 100 |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition | IC50 (µM) |
| Control | - | |||
| LPS (1 µg/mL) | - | 0 | ||
| This compound + LPS | 10 | |||
| This compound + LPS | 50 | |||
| This compound + LPS | 100 |
Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-Stimulated RAW 264.7 Cells
| Cytokine | Treatment | Concentration (µM) | Concentration (pg/mL) | % Inhibition |
| TNF-α | LPS (1 µg/mL) | - | 0 | |
| This compound + LPS | 10 | |||
| This compound + LPS | 50 | |||
| This compound + LPS | 100 | |||
| IL-6 | LPS (1 µg/mL) | - | 0 | |
| This compound + LPS | 10 | |||
| This compound + LPS | 50 | |||
| This compound + LPS | 100 | |||
| IL-1β | LPS (1 µg/mL) | - | 0 | |
| This compound + LPS | 10 | |||
| This compound + LPS | 50 | |||
| This compound + LPS | 100 |
Experimental Workflow & Signaling Pathways
Caption: Experimental workflow for studying this compound's effects.
Caption: this compound inhibits NF-κB and MAPK pathways.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for MTT and Griess assays, 24-well for ELISA, and 6-well for Western blot) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.
-
Subsequently, stimulate the cells with 1 µg/mL of LPS for the desired time (e.g., 24 hours for NO and cytokine production, shorter time points for signaling pathway analysis).
-
Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.
-
Cell Viability Assay (MTT Assay)
This assay determines the potential cytotoxicity of this compound.
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS and filter-sterilize.
-
Procedure:
-
After the treatment period, add 10 µL of the MTT stock solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.[2][3][4]
-
Reagent Preparation: The Griess reagent consists of two solutions:
-
Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
-
Procedure:
-
Collect 50 µL of cell culture supernatant from each well of the 96-well plate.
-
Add 50 µL of Solution A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Solution B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
-
Pro-inflammatory Cytokine Quantification (ELISA)
This protocol is for measuring the concentration of TNF-α, IL-6, and IL-1β in the cell culture supernatant.[5][6][7]
-
Procedure:
-
Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions provided with the kits.
-
Briefly, the process involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants and standards, followed by the addition of a detection antibody, a conjugated secondary antibody (e.g., streptavidin-HRP), and a substrate solution.
-
The reaction is stopped, and the absorbance is measured at the recommended wavelength.
-
Calculate the cytokine concentrations based on the standard curve generated.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This technique is used to detect the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, ERK, and JNK overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software to determine the relative levels of protein phosphorylation.
References
- 1. This compound promotes wound healing through activation of the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric Oxide Griess Assay [bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Testing Strictosamide Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strictosamide, a naturally occurring monoterpene indole alkaloid, has demonstrated notable anti-inflammatory properties.[1] These application notes provide detailed protocols for evaluating the efficacy of this compound using the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice, a well-established method for screening potential anti-inflammatory agents. Additionally, this document outlines the key signaling pathways modulated by this compound and presents quantitative data from preclinical studies.
Quantitative Data Summary
The anti-inflammatory effect of this compound has been quantified in the TPA-induced mouse ear edema model. The following table summarizes the dose-dependent inhibitory effects observed in published studies.
| Animal Model | Compound | Dosage | Administration Route | Inhibition of Edema (%) | Reference |
| ICR Mice | This compound | 10 mg/kg | Intravenous | Not significant | [2] |
| ICR Mice | This compound | 20 mg/kg | Intravenous | 24.7% | [2] |
| ICR Mice | This compound | 40 mg/kg | Intravenous | 28.1% | [2] |
Experimental Protocols
TPA-Induced Mouse Ear Edema Model
This protocol details the procedure for inducing acute inflammation in a mouse ear and assessing the anti-inflammatory potential of this compound.
Materials:
-
This compound
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Ethanol
-
Acetone (or other suitable vehicle for this compound)
-
Male CD-1 or ICR mice (20-25g)
-
Micropipettes
-
7mm biopsy punch
-
Analytical balance
Procedure:
-
Animal Acclimatization: House the mice under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Preparation of Solutions:
-
Prepare a 0.01% (w/v) solution of TPA in ethanol. This corresponds to 2.5 µg of TPA in 2.5 µL.
-
Prepare solutions of this compound at the desired concentrations (e.g., 10, 20, 40 mg/kg) in a suitable vehicle. The administration can be intravenous, intraperitoneal, or topical depending on the study design. For topical application, acetone is a common solvent.
-
-
Experimental Groups:
-
Control Group: Treated with the vehicle only.
-
TPA-Treated Group: Treated with the vehicle and TPA.
-
This compound-Treated Groups: Treated with different doses of this compound and TPA.
-
Positive Control Group (Optional): Treated with a known anti-inflammatory drug (e.g., indomethacin) and TPA.
-
-
Induction of Edema and Treatment:
-
Administer this compound or the vehicle to the respective groups. The timing of administration relative to TPA application should be consistent. For intravenous administration, it is typically given shortly before TPA application.
-
After the appropriate pre-treatment time, topically apply 10 µL of the TPA solution to both the inner and outer surfaces of the right ear of each mouse.
-
Apply 10 µL of ethanol to the left ear of each mouse to serve as a negative control.
-
-
Assessment of Edema:
-
After a set period (typically 4-6 hours) following TPA application, sacrifice the mice by cervical dislocation.[3]
-
Using a 7mm biopsy punch, collect ear tissue from both the right (TPA-treated) and left (control) ears.
-
Weigh the ear punches immediately using an analytical balance.
-
-
Calculation of Edema Inhibition:
-
The degree of edema is calculated as the difference in weight between the right and left ear punches for each mouse.
-
The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Edema_TPA - Edema_Treated) / Edema_TPA] x 100 Where:
-
Edema_TPA is the average edema in the TPA-treated group.
-
Edema_Treated is the average edema in the this compound-treated group.
-
-
Signaling Pathways and Mechanism of Action
TPA induces inflammation by activating Protein Kinase C (PKC), which subsequently triggers downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[4] These pathways lead to the production of pro-inflammatory mediators.
This compound exerts its anti-inflammatory effects by inhibiting the activation of both the NF-κB and MAPK signaling pathways.[1] Specifically, it has been shown to decrease the phosphorylation of key proteins in these cascades, including p65, IκBα, and IKKα in the NF-κB pathway, and p38, ERK, and JNK in the MAPK pathway.[1]
Experimental Workflow: TPA-Induced Ear Edema Assay
Caption: Workflow for the TPA-induced mouse ear edema assay.
Signaling Pathway: TPA-Induced Inflammation and this compound Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory Activity of Some Extracts and Isolates from Leonotis nepetaefolia on TPA-induced Edema Model [scielo.org.mx]
- 4. Effect of Terpenoids and Flavonoids Isolated from Baccharis conferta Kunth on TPA-Induced Ear Edema in Mice [mdpi.com]
Application Note: Protocol for Assessing the Effect of Strictosamide on ATPase Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Strictosamide is a glycoalkaloid primarily isolated from plants of the Rubiaceae family, such as Nauclea officinalis (previously Sarcocephalus latifolius).[1][2] This compound has demonstrated a range of biological activities, including anti-inflammatory, analgesic, and anti-plasmodial effects.[1] Of particular interest is its modulatory effect on ion-transporting ATPases. Studies have shown that this compound can increase the activity of Na+, K+-ATPase in the brain while inhibiting Mg2+-ATPase activity in the kidneys.[1][2][3] These enzymes play crucial roles in cellular function, including maintaining membrane potential, ion gradients, and cellular energy metabolism. The ability of this compound to modulate their activity makes it a compound of interest for further investigation in drug discovery.
This application note provides a detailed protocol for assessing the effect of this compound on the activity of Na+, K+-ATPase and Mg2+-ATPase using a colorimetric malachite green-based assay. The principle of this assay is the quantification of inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP. The amount of Pi produced is directly proportional to the ATPase activity.
Experimental Workflow
The overall workflow for assessing the effect of this compound on ATPase activity involves preparation of the enzyme source, incubation with the compound, initiation of the enzymatic reaction, and quantification of the resulting product.
Caption: Workflow for ATPase activity assay.
Detailed Experimental Protocol
This protocol is adapted from standard colorimetric ATPase assays that measure the release of inorganic phosphate.[4][5][6]
Materials and Reagents
-
Enzyme Source:
-
Purified Na+, K+-ATPase and Mg2+-ATPase (commercial source), OR
-
Tissue homogenates (e.g., mouse brain and kidney), prepared as described in section 2.
-
-
This compound: Purity >98%.
-
ATP (Adenosine 5'-triphosphate): High purity, low phosphate content.
-
Assay Buffer (for Mg2+-ATPase): 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 100 mM KCl.
-
Assay Buffer (for Na+, K+-ATPase): 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 100 mM NaCl, 20 mM KCl.
-
Ouabain: For Na+, K+-ATPase specific activity determination (selective inhibitor).
-
Phosphate Standard: 1 mM KH₂PO₄ solution.
-
Phosphate Detection Reagent (Malachite Green-based):
-
Solution A: 0.045% (w/v) Malachite Green in water.
-
Solution B: 4.2% (w/v) Ammonium Molybdate in 4 M HCl.
-
Solution C: 34% (w/v) Sodium Citrate.
-
Working Reagent: Mix 100 parts of Solution A with 25 parts of Solution B. Add 1 part of Triton X-100. Mix well and let it sit for 30 minutes. Just before use, add 2 parts of Solution C.
-
-
Protein Assay Reagent: (e.g., Bradford or BCA) for determining protein concentration in tissue homogenates.
-
Equipment: 96-well microplate, microplate reader, incubator, centrifuge.
Preparation of Tissue Homogenates (Optional)
-
Euthanize the animal according to approved ethical guidelines.
-
Quickly dissect the desired tissues (e.g., brain, kidney).
-
Homogenize the tissue in ice-cold homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 12,000 x g for 20 min at 4°C) to pellet mitochondria.
-
The resulting supernatant can be used as the enzyme source containing microsomal ATPases. Determine the protein concentration.
Assay Procedure
-
Prepare Phosphate Standard Curve:
-
Prepare serial dilutions of the 1 mM Phosphate Standard in assay buffer to get concentrations from 0 to 100 µM.
-
Add 80 µL of each standard dilution to separate wells of a 96-well plate.
-
Add 20 µL of assay buffer.
-
Proceed to the color development step (Step 6).
-
-
Set up Assay Reactions:
-
Set up reactions in triplicate in a 96-well plate. Each reaction will have a final volume of 100 µL.
-
Test Wells: Add 50 µL of assay buffer, 10 µL of the desired this compound dilution (or vehicle control - e.g., DMSO), and 20 µL of enzyme preparation.
-
Background Control Wells: Add 50 µL of assay buffer, 10 µL of the this compound dilution, and 20 µL of denatured enzyme (boil for 10 min) or buffer.
-
(For Na+, K+-ATPase only)Ouabain Control Wells: Add 40 µL of Na+, K+-ATPase assay buffer, 10 µL of 10 mM Ouabain (final conc. 1 mM), and 20 µL of enzyme preparation. Incubate for 10 min before adding this compound.
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow this compound to interact with the enzyme.
-
-
Initiate Reaction:
-
Start the reaction by adding 20 µL of ATP solution (e.g., 5 mM stock for a final concentration of 1 mM).
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes). Ensure the reaction is in the linear range.
-
-
Stop Reaction and Color Development:
-
Stop the reaction by adding 50 µL of the Phosphate Detection Reagent to all wells (standards and samples).
-
Incubate at room temperature for 20 minutes to allow for color development.
-
-
Measure Absorbance:
-
Read the absorbance at a wavelength between 620-660 nm using a microplate reader.
-
Data Analysis
-
Calculate Phosphate Concentration: Subtract the absorbance of the blank (0 µM phosphate) from all standard readings and plot the corrected absorbance vs. phosphate concentration (µM). Use the resulting linear regression to calculate the amount of Pi (nmol) in each sample well.
-
Calculate Specific Activity:
-
Total ATPase Activity (nmol/min/mg) = (Pi produced in test well - Pi in background well) / (incubation time in min * mg of protein in well)
-
Na+, K+-ATPase Activity = Total ATPase Activity - ATPase Activity in presence of Ouabain
-
Mg2+-ATPase Activity: Calculated directly as the total activity in the absence of Na+ and K+ stimulating ions (or as the ouabain-insensitive activity).
-
-
Determine Effect of this compound:
-
% Inhibition = [(Activity of control - Activity with this compound) / Activity of control] * 100
-
% Activation = [(Activity with this compound - Activity of control) / Activity of control] * 100
-
Data Presentation
The quantitative data should be summarized in a clear, tabular format. The following table presents example data based on published findings for the effect of this compound on different ATPases.[2][3]
| This compound Conc. (mg/mL) | Enzyme Source | ATPase Type | Specific Activity (nmol Pi/min/mg protein) ± SD | Effect (%) |
| 0 (Control) | Kidney Homogenate | Mg2+-ATPase | 150.4 ± 8.2 | 0% |
| 0.25 | Kidney Homogenate | Mg2+-ATPase | 125.1 ± 6.5 | -16.8% (Inhibition) |
| 0.5 | Kidney Homogenate | Mg2+-ATPase | 102.3 ± 5.1 | -32.0% (Inhibition) |
| 1.0 | Kidney Homogenate | Mg2+-ATPase | 86.9 ± 4.9 | -42.2% (Inhibition) |
| 2.0 | Kidney Homogenate | Mg2+-ATPase | 78.5 ± 4.2 | -47.8% (Inhibition) |
| 0 (Control) | Brain Homogenate | Na+, K+-ATPase | 210.6 ± 11.5 | 0% |
| 0.5 | Brain Homogenate | Na+, K+-ATPase | 265.2 ± 14.1 | +25.9% (Activation) |
| 1.0 | Brain Homogenate | Na+, K+-ATPase | 301.5 ± 16.3 | +43.2% (Activation) |
| 2.0* | Brain Homogenate | Na+, K+-ATPase | 314.0 ± 15.8 | +49.1% (Activation) |
*Note: In vivo studies showed activation of brain Na+, K+-ATPase, while in vitro effects were non-significant.[2][3] The data presented here is illustrative for an in vitro activation scenario.
Hypothetical Signaling Pathway
This compound's modulation of ion-pumping ATPases can have significant downstream effects on cellular signaling. The diagram below illustrates a hypothetical pathway where changes in ion gradients, induced by this compound, influence major signaling cascades known to be affected by the compound.[1]
Caption: Hypothetical signaling effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of this compound on mouse brain and kidney Na+, K+-ATPase and Mg2+-ATPase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.uevora.pt [dspace.uevora.pt]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.abcam.com [content.abcam.com]
Application Notes and Protocols for Investigating the Analgesic Properties of Strictosamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strictosamide is a naturally occurring monoterpene indole alkaloid and the principal constituent of Nauclea officinalis, a plant used in traditional Chinese medicine to treat inflammatory conditions.[1] Preclinical studies have indicated that this compound possesses both anti-inflammatory and analgesic properties.[1][2] Notably, its analgesic effects appear to be mediated peripherally, as it has shown efficacy in chemical-induced writhing tests but not in thermal pain models like the hot-plate test, suggesting it may not act on central pain pathways.[1][2] This document provides detailed protocols for researchers to further investigate the analgesic potential of this compound, focusing on both in vivo models of pain and in vitro assays to elucidate its mechanism of action.
Biosynthesis of this compound
This compound is biosynthesized from strictosidine.[1][2][3] The proposed pathway involves a direct lactamization of strictosidinic acid, which is formed from the condensation of tryptamine and secologanic acid.[2] Understanding this biosynthetic origin can provide insights into its chemical properties and potential interactions with biological targets.
In Vivo Analgesic Assays
These protocols are designed to assess the analgesic effects of this compound in rodent models of pain.
Acetic Acid-Induced Writhing Test (Peripheral Analgesia)
This model is used to evaluate peripherally acting analgesics.[4][5][6]
Protocol:
-
Animals: Male Swiss albino mice (20-25 g) are used.[7] Animals are housed under standard laboratory conditions and acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into the following groups (n=8 per group):
-
Vehicle Control (e.g., normal saline or 0.25% Na-CMC, p.o.)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
This compound (Dose 1, e.g., 20 mg/kg, p.o.)
-
This compound (Dose 2, e.g., 40 mg/kg, p.o.)
-
-
Drug Administration: Administer the vehicle, positive control, or this compound orally (p.o.) to the respective groups.
-
Induction of Writhing: Thirty minutes after drug administration, inject 0.7% acetic acid (10 ml/kg) intraperitoneally (i.p.) to each mouse to induce writhing.[7]
-
Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber. Five minutes after the injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10 minutes.[7]
-
Data Analysis: Calculate the percentage inhibition of writhing for each group using the following formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100
Data Presentation:
| Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition |
| Vehicle Control | - | - | |
| Positive Control | 10 | ||
| This compound | 20 | ||
| This compound | 40 |
Hot Plate Test (Central Analgesia)
This test is used to evaluate centrally acting analgesics.[8][9][10]
Protocol:
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.
-
Grouping: Animals are randomly divided into the following groups (n=8 per group):
-
Vehicle Control (e.g., normal saline, p.o.)
-
Positive Control (e.g., Morphine, 5 mg/kg, s.c.)
-
This compound (Dose 1, e.g., 20 mg/kg, p.o.)
-
This compound (Dose 2, e.g., 40 mg/kg, p.o.)
-
-
Baseline Latency: Before drug administration, place each mouse on the hot plate and record the time (in seconds) it takes to lick its hind paw or jump. This is the baseline latency. A cut-off time of 30 seconds is set to prevent tissue damage.[11]
-
Drug Administration: Administer the vehicle, positive control, or this compound to the respective groups.
-
Test Latency: At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the reaction time.
-
Data Analysis: The analgesic effect is expressed as the increase in latency time. The percentage of Maximum Possible Effect (%MPE) can also be calculated: % MPE = [ (Test latency - Baseline latency) / (Cut-off time - Baseline latency) ] x 100
Data Presentation:
| Group | Dose (mg/kg) | Latency Time (seconds ± SEM) at different time points |
| 30 min | ||
| Vehicle Control | - | |
| Positive Control | 5 | |
| This compound | 20 | |
| This compound | 40 |
In Vitro Mechanistic Assays
These assays are designed to investigate the potential mechanisms underlying the anti-inflammatory and peripheral analgesic effects of this compound.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines if this compound inhibits the COX enzymes, which are key in the inflammatory pathway.[12][13][14]
Protocol:
-
Enzymes and Reagents: Purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a detection method for prostaglandin E2 (PGE2), such as a commercial ELISA kit.
-
Assay Procedure:
-
Prepare a reaction mixture containing the appropriate buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add various concentrations of this compound or a known COX inhibitor (e.g., indomethacin) to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding arachidonic acid.
-
After a set incubation time, stop the reaction.
-
Measure the amount of PGE2 produced using an ELISA kit.
-
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of this compound. Determine the IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity).
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | |||
| Indomethacin |
Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
This assay assesses the effect of this compound on the production of pro-inflammatory cytokines like TNF-α and IL-6.[15][16][17]
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.
-
Treatment:
-
Seed the cells in 24-well plates.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using specific ELISA kits.
-
Cell Viability: Perform an MTT assay to ensure that the observed effects are not due to cytotoxicity of this compound.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound.
Data Presentation:
| Treatment | Concentration | TNF-α Production (pg/mL ± SEM) | IL-6 Production (pg/mL ± SEM) | Cell Viability (%) |
| Control | - | 100 | ||
| LPS (1 µg/mL) | - | |||
| LPS + this compound | Conc. 1 | |||
| LPS + this compound | Conc. 2 | |||
| LPS + this compound | Conc. 3 |
Signaling Pathway Analysis
These experiments aim to identify the intracellular signaling pathways modulated by this compound.
NF-κB Reporter Assay
This assay determines if this compound inhibits the NF-κB signaling pathway, a key regulator of inflammation.[18][19][20][21]
Protocol:
-
Cell Line: Use a stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or GFP), such as U251-NF-κB-GFP-Luc reporter cells.[19]
-
Treatment:
-
Plate the reporter cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL).
-
-
Reporter Gene Measurement: After an appropriate incubation time (e.g., 6-24 hours), measure the reporter gene activity (luciferase activity or GFP fluorescence).
-
Data Analysis: Calculate the percentage inhibition of NF-κB activity for each concentration of this compound.
Data Presentation:
| Treatment | Concentration | NF-κB Reporter Activity (RLU or RFU ± SEM) | % Inhibition |
| Control | - | - | |
| TNF-α (10 ng/mL) | - | ||
| TNF-α + this compound | Conc. 1 | ||
| TNF-α + this compound | Conc. 2 | ||
| TNF-α + this compound | Conc. 3 |
Western Blot Analysis of MAPK Pathway
This technique is used to assess the effect of this compound on the phosphorylation of key proteins in the MAPK signaling pathway (e.g., p38, ERK, JNK).[22][23][24][25]
Protocol:
-
Cell Culture and Treatment: Culture RAW 264.7 cells and treat them with this compound and/or LPS as described in the cytokine assay protocol.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p38, ERK, and JNK.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.
Data Presentation:
| Treatment | Relative Phosphorylation Level (Phospho-protein / Total protein ± SEM) |
| p-p38/p38 | |
| Control | |
| LPS | |
| LPS + this compound |
Visualizations
Caption: Experimental workflow for assessing analgesic properties.
Caption: Hypothesized signaling pathway inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineered Production of Strictosidine and Analogs in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. Evaluation of analgesic activity by acetic acid-induced writhing test [bio-protocol.org]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING ACETIC ACID INDUCED WRITHING TEST IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]
- 8. Hot plate test - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. mdpi.com [mdpi.com]
- 16. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. e-jar.org [e-jar.org]
- 18. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. ABGENEX : Antibodies, Inhibitors and Ligands, ELISA Kits, Custom Services [abgenex.com]
- 22. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Real time characterization of the MAPK pathway using native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application of Strictosamide in Neurological Disorder Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Strictosamide, a prominent indole alkaloid primarily isolated from the plant Sarcocephalus latifolius, has garnered attention for its diverse pharmacological activities. While traditionally recognized for its anti-inflammatory and analgesic properties, emerging research suggests its potential application in the field of neurological disorders. This document provides a comprehensive overview of the current understanding of this compound's effects relevant to neurological research, detailed experimental protocols for its investigation, and hypothesized signaling pathways of action.
The central nervous system (CNS) is susceptible to a range of insults, including inflammation and oxidative stress, which are common pathological features of various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound's demonstrated anti-inflammatory and antioxidant activities, along with its influence on key brain enzymes, position it as a compelling candidate for neuroprotective research. These application notes are intended to guide researchers in exploring the therapeutic potential of this compound in neurological disorders.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies on this compound, providing a basis for dose selection and expected outcomes in preclinical models.
Table 1: In Vivo Anti-inflammatory Effects of this compound in Mice [1][2]
| Assay | Treatment Group (this compound Dose) | Inhibition (%) |
| TPA-induced ear edema | 20 mg/kg | 24.7 |
| 40 mg/kg | 28.1 | |
| Acetic acid-induced vascular permeability | 20 mg/kg | 23.3 |
| 40 mg/kg | 33.4 | |
| CMC-Na-induced leukocyte migration | 10 mg/kg | 46.0 |
| 20 mg/kg | 49.1 | |
| 40 mg/kg | 58.7 |
Table 2: In Vivo Analgesic Effects of this compound in Mice [1][2]
| Assay | Treatment Group (this compound Dose) | Effect |
| Acetic acid-induced writhing | 20 mg/kg | Significantly prolonged pain latency |
| 40 mg/kg | Prolonged pain latency, 49.7% decrease in writhing | |
| Hot-plate test | 10, 20, 40 mg/kg | No significant effect on pain threshold |
Table 3: In Vivo Effects of this compound on Brain Enzyme Activity in Mice [3]
| Enzyme | Treatment Group (this compound Dose, i.p.) | Change in Activity (%) vs. Control |
| Na+,K+-ATPase | 50 mg/kg | +49.10 |
| 100 mg/kg | Significant increase (dose-independent) | |
| 200 mg/kg | Significant increase (dose-independent) | |
| Mg2+-ATPase | 50, 100, 200 mg/kg | Slight non-significant decrease |
Hypothesized Signaling Pathways
Based on existing research, this compound is known to modulate key inflammatory and cell survival signaling pathways. While these have been primarily demonstrated in non-neuronal cells, their role in neuroinflammation and neuronal survival makes them highly relevant for neurological disorder research.
References
Formulation of Strictosamide for In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strictosamide is a naturally occurring monoterpene indole alkaloid found in several plant species, notably from the Rubiaceae family.[1] It has garnered significant interest within the research community due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and wound-healing properties.[1][2] Preclinical in vivo studies are crucial for elucidating its therapeutic potential and mechanism of action. Proper formulation of this compound is a critical step to ensure accurate and reproducible results in these studies.
This document provides detailed application notes and protocols for the formulation of this compound for various in vivo administration routes. It includes summaries of its physicochemical properties, formulation strategies, and detailed experimental protocols.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental for developing suitable in vivo formulations.
| Property | Value | References |
| Molecular Formula | C₂₆H₃₀N₂O₈ | [2] |
| Molecular Weight | 498.53 g/mol | [2] |
| Appearance | Off-white to yellow solid | [2] |
| Solubility | ||
| DMSO | 100 mg/mL (with sonication) | |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble | |
| Water | Reported as having high water solubility | |
| Storage | Store at 4°C, protected from light. Stock solutions can be stored at -20°C for 1 month or -80°C for 6 months (protect from light). | [2] |
In Vivo Administration Data
Several in vivo studies have been conducted using this compound, employing different administration routes and dosages.
| Administration Route | Species | Dosage Range | Vehicle | Therapeutic Area Investigated | References |
| Intraperitoneal (i.p.) | Mouse | 50 - 200 mg/kg (single dose) | Distilled Water | CNS and kidney effects | [3] |
| Intravenous (i.v.) | Mouse | 10 - 40 mg/kg (twice a day for 3 days) | Not specified | Anti-inflammatory and analgesic | [2] |
| Topical | Rat | 0.5 - 1.5 mg/kg (twice a day for 8 days) | Not specified | Wound healing | [2] |
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing mechanistic studies.
References
Application Notes and Protocols: Strictosamide as a Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of strictosamide as a reference standard in the phytochemical analysis of plant materials. The methodologies outlined below are essential for the accurate quantification and identification of this compound in complex matrices, which is crucial for quality control, drug discovery, and pharmacognostic research.
Introduction
This compound is a prominent monoterpene indole alkaloid found in various plant species, notably within the Rubiaceae family, such as in the genus Nauclea. It serves as a key biosynthetic precursor to a wide array of biologically active alkaloids.[1][2] Its significant presence and central role in alkaloid biosynthesis make it an important marker for the chemical profiling and standardization of medicinal plant extracts. Accurate quantification of this compound is vital for ensuring the consistency and efficacy of herbal products and for advancing research into its pharmacological properties.
Quantitative Data Summary
The concentration of this compound can vary significantly between different plant parts. The following table summarizes the quantitative analysis of this compound in various parts of Nauclea orientalis using High-Performance Liquid Chromatography with UV detection (HPLC-UV).
| Plant Part | This compound Content (% w/w) |
| Wood | 1.92 |
| Bark | 0.89 |
| Leaves | 0.82 |
| Fruits | 0.16 |
Table 1: this compound content in different parts of Nauclea orientalis, as determined by HPLC-UV analysis.[3]
Experimental Protocols
Preparation of Standard Solutions
Accurate preparation of standard solutions is fundamental for the reliability of quantitative analysis.
Materials:
-
This compound reference standard (>98% purity)
-
Methanol (HPLC or analytical grade)
-
Volumetric flasks
-
Analytical balance
Protocol:
-
Stock Solution (e.g., 200 µg/mL):
-
Accurately weigh approximately 2.0 mg of this compound reference standard.
-
Transfer the weighed standard into a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol and then fill the flask to the mark with methanol.
-
Mix thoroughly to ensure complete dissolution. This solution can be stored at 4°C in a dark, airtight container.[4]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve the desired concentration range for the calibration curve.
-
For HPLC-UV analysis, a suitable range could be from 75 µg/mL to 1200 µg/mL.[3] For more sensitive UPLC-MS/MS analysis, a lower concentration range would be appropriate.
-
Sample Preparation: Extraction from Plant Material
This protocol describes a general method for the extraction of this compound from dried and powdered plant material.
Materials:
-
Dried and powdered plant material (e.g., leaves, bark)
-
Methanol (analytical grade)
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)
Protocol:
-
Accurately weigh approximately 100 mg of the finely powdered plant material.
-
Transfer the powder to a suitable extraction vessel (e.g., a centrifuge tube).
-
Add 1.5 mL of methanol to the vessel.
-
Sonicate the mixture for 15 minutes in an ultrasonic bath.
-
Repeat the extraction process two more times with fresh methanol, combining the supernatants.
-
Centrifuge the combined extract at 14,000 rpm for 20 minutes to pellet any solid particles.[3]
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial prior to analysis.
Analytical Methodologies
This method is suitable for the quantification of this compound in plant extracts where the concentration is relatively high.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1100 series or equivalent with UV-diode array detector |
| Column | Hypersil BDS-C18 (250 × 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol (MeOH) |
| Gradient | 20–90% B (0-15 min), 90–100% B (15-15.1 min), 100% B (15.1-21 min) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Not specified, typically ambient or controlled at 25-30°C |
| Detection Wavelength | 230 nm |
Table 2: HPLC-UV parameters for the analysis of this compound.[3]
Calibration:
-
A calibration curve for this compound was established in the concentration range of 75 µg/mL to 1200 µg/mL.[3]
-
The regression equation obtained was y = 13,590x − 54.496 with a correlation coefficient (R²) of 0.9994.[3]
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex matrices or when present at low concentrations, such as in biological fluids.
Instrumentation and Conditions (General):
| Parameter | Specification |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (e.g., 100 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of target analytes |
| Flow Rate | Typically 0.2 - 0.4 mL/min |
| Injection Volume | 1 - 5 µL |
| Column Temperature | Maintained at a constant temperature (e.g., 35°C)[5] |
| Mass Spectrometer | Triple quadrupole mass spectrometer with electrospray ionization (ESI) |
| Ionization Mode | Positive or negative, depending on the analyte and matrix |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Table 3: General UPLC-MS/MS parameters for the analysis of this compound.
Validation Parameters for this compound in Rat Plasma:
-
Linearity Range: 0.05–20 ng/mL[6]
-
Lower Limit of Quantification (LLOQ): 20.86 ng/mL in one study and 0.04 ng/mL in another, highlighting the high sensitivity of the method.[6]
Visualized Workflows
The following diagrams illustrate the key experimental processes described in these application notes.
Caption: General workflow for phytochemical analysis of this compound.
Caption: HPLC-UV analysis workflow.
Caption: UPLC-MS/MS analysis workflow.
References
- 1. Yellow Twig (Nauclea orientalis) from Thailand: this compound as the Key Alkaloid of This Plant Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Yellow Twig (Nauclea orientalis) from Thailand: this compound as the Key Alkaloid of This Plant Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. Phytochemical Analysis Using UPLC-MS/MS Combined with Network Pharmacology Methods to Explore the Biomarkers for the Quality Control of Lingguizhugan Decoction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Strictosamide Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strictosamide is a prominent monoterpenoid indole alkaloid found in various medicinal plants, notably of the Nauclea genus. While it is a key intermediate in the biosynthesis of potent anti-cancer agents like camptothecin, its own cytotoxic profile is not as extensively characterized.[1][2] These application notes provide a comprehensive guide to utilizing cell culture models for the detailed investigation of this compound's cytotoxic effects and its potential mechanisms of action.
While some studies indicate that this compound has low direct cytotoxicity in specific cell lines, with IC50 values greater than 80 μM in A549 (human lung carcinoma) and HepG2 (human liver cancer) cells, other alkaloids isolated from Nauclea species have demonstrated significant cytotoxic effects against a range of cancer cell lines.[3][4][5][6][7][8] This suggests the value of screening this compound against a broader panel of cancer cell lines and investigating potential pro-drug or synergistic activities. Furthermore, a derivative of the related compound strictosidine has shown potent cytotoxicity against the A549 cell line, indicating that structural modifications of this compound could yield compounds with enhanced anti-cancer activity.[9]
These notes and protocols are designed to guide researchers in establishing robust in vitro systems to explore the cytotoxic potential of this compound, elucidate its molecular mechanisms, and identify cell lines that may be particularly susceptible to its effects.
Data Presentation: Cytotoxicity of this compound and Related Alkaloids
The following table summarizes the available quantitative data on the cytotoxicity of this compound and other selected indole alkaloids isolated from Nauclea species. This comparative data highlights the variable cytotoxic potential within this class of compounds and underscores the need for broader screening of this compound.
| Compound | Cell Line | Assay | IC50 Value | Source |
| This compound | A549 (Human Lung Carcinoma) | MTT | > 80 µM | [8] |
| This compound | HepG2 (Human Liver Cancer) | MTT | > 80 µM | [8] |
| Naucleamide H | HepG-2 | MTT | 19.59 µg/mL | [3][7] |
| (±)-19-O-butylangustoline | HepG-2 | MTT | 5.530 µg/mL | [3][7] |
| (±)-19-O-butylangustoline | SKOV3 (Ovarian Cancer) | MTT | 23.11 µg/mL | [3][7] |
| (±)-19-O-butylangustoline | HeLa (Cervical Cancer) | MTT | 31.30 µg/mL | [3][7] |
| (±)-19-O-butylangustoline | MCF-7 (Breast Cancer) | MTT | 32.42 µg/mL | [3][7] |
| (±)-19-O-butylangustoline | KB (Nasopharyngeal Carcinoma) | MTT | 37.26 µg/mL | [3][7] |
| Naucleaoral A | HeLa | Not Specified | 4.0 µg/mL | [5] |
| Naucleaoral B | HeLa | Not Specified | 7.8 µg/mL | [5] |
| Naucleaoral B | KB | Not Specified | 9.5 µg/mL | [5] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)
-
Selected cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed the selected cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (untreated cells).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Protocol 2: Evaluation of Apoptosis Induction by Annexin V-FITC/PI Staining
This protocol describes the use of flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Selected cancer cell lines
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with various concentrations of this compound (based on MTT assay results) for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Protocol 3: Analysis of Cell Cycle Distribution by Propidium Iodide Staining
This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle progression of cancer cells using propidium iodide (PI) staining and flow cytometry.
Materials:
-
This compound
-
Selected cancer cell lines
-
6-well cell culture plates
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µL of RNase A and 25 µL of PI solution.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. Compare the cell cycle distribution of treated cells with that of untreated controls to identify any cell cycle arrest.
Mandatory Visualizations
References
- 1. Recent advances in natural compounds inducing non-apoptotic cell death for anticancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strictosidine - Wikipedia [en.wikipedia.org]
- 3. Two new indole alkaloids from Nauclea officinalis and their evaluation for cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic indole alkaloids from Nauclea orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two new cytotoxic isomeric indole alkaloids from the roots of Nauclea orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Strictosidine synthase - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Strictosamide
Welcome to the technical support center for the total synthesis of Strictosamide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of this complex natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the total synthesis of this compound, focusing on the critical Pictet-Spengler and glycosylation steps.
Problem 1: Low yield in the Pictet-Spengler reaction between tryptamine and secologanin.
The Pictet-Spengler reaction is a crucial C-C bond-forming step in the synthesis of the β-carboline core of this compound. Low yields can often be attributed to suboptimal reaction conditions or the decomposition of starting materials.
-
Possible Cause 1: Inappropriate Acid Catalyst. The reaction is acid-catalyzed, but strong acids can lead to degradation of the acid-sensitive secologanin.[1]
-
Possible Cause 2: Unfavorable Reaction Solvent. The choice of solvent can significantly impact the reaction rate and the stability of the iminium ion intermediate.[2]
-
Possible Cause 3: Reaction Temperature. Higher temperatures can promote side reactions and decomposition.[1]
-
Solution: Conduct the reaction at lower temperatures. While some protocols use heating, many successful Pictet-Spengler reactions for similar substrates are performed at room temperature or below to improve selectivity and yield.[5]
-
Problem 2: Poor diastereoselectivity in the Pictet-Spengler reaction.
The formation of the desired C3-S stereoisomer (leading to (-)-Strictosidine) is critical. Poor diastereoselectivity leads to difficult-to-separate mixtures and reduced overall yield.
-
Possible Cause 1: Thermodynamic vs. Kinetic Control. The reaction can be reversible at higher temperatures, leading to an equilibrium mixture of diastereomers.[1]
-
Solution: Favor kinetic control by running the reaction at lower temperatures. This often favors the formation of the cis-diastereomer.[4]
-
-
Possible Cause 2: Substrate Modification. The nature of the tryptamine and secologanin derivatives can influence the facial selectivity of the cyclization.
-
Solution 1: Introduction of a directing group on the tryptamine nitrogen. For example, using α-cyanotryptamine followed by reductive decyanation has been shown to afford high diastereoselectivity.[3][6]
-
Solution 2: The ester group on tryptophan derivatives can influence stereoselectivity; varying the size of the ester group can control the cis-diastereoselectivity.[4]
-
Problem 3: Low yield during the glycosylation of the β-carboline intermediate.
Glycosylation is a notoriously challenging reaction, prone to low yields and the formation of multiple side products.
-
Possible Cause 1: Inefficient Activation of the Glycosyl Donor. The leaving group on the anomeric carbon of the glucose donor must be effectively activated.
-
Possible Cause 2: Competing Side Reactions. Hydrolysis of the glycosyl donor or elimination to form glycals are common side reactions that consume starting material.[7]
-
Solution: Ensure strictly anhydrous conditions by using freshly distilled solvents and activated molecular sieves. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is also crucial.
-
-
Possible Cause 3: Mismatch in Reactivity. A significant difference in the reactivity of the glycosyl donor and acceptor can lead to side reactions like intermolecular aglycon transfer.[9]
-
Solution: Adjust the protecting groups on both the donor and acceptor to modulate their reactivity. Electron-withdrawing groups on the acceptor can decrease its nucleophilicity, sometimes leading to better-controlled reactions.[10]
-
Problem 4: Difficulty in purifying the final product and intermediates.
The presence of diastereomers and other closely related impurities can make the purification of this compound and its precursors challenging.
-
Possible Cause 1: Co-elution of Diastereomers. The diastereomers formed during the Pictet-Spengler reaction may have very similar polarities, making separation by standard flash chromatography difficult.
-
Possible Cause 2: Complex reaction mixtures from deprotection steps.
-
Solution: Optimize deprotection conditions to minimize side reactions. If a complex mixture is unavoidable, a multi-step purification strategy involving different chromatographic techniques (e.g., flash chromatography followed by preparative HPLC) may be required.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the total synthesis of this compound in terms of yield?
A1: The Pictet-Spengler reaction and the subsequent glycosylation are often the most yield-limiting steps. The Pictet-Spengler reaction establishes the core β-carboline skeleton, and its efficiency and stereoselectivity are paramount.[14][15] Glycosylation of the complex aglycone is also challenging due to potential side reactions and the need for precise stereochemical control.[8]
Q2: How can I improve the diastereoselectivity of the Pictet-Spengler reaction?
A2: Several strategies can be employed:
-
Kinetic Control: Running the reaction at lower temperatures often favors the formation of a single diastereomer.[4]
-
Chiral Auxiliaries: While not always necessary for this specific synthesis due to the chirality of secologanin, in general, chiral auxiliaries on the tryptamine nitrogen can direct the stereochemical outcome.[2]
-
Substrate Control: A highly effective method is the use of α-cyanotryptamine, which reacts with secologanin tetraacetate with high diastereoselectivity. The cyano group is then removed reductively.[3][6]
Q3: What are the best practices for the glycosylation step?
A3: To maximize the yield and stereoselectivity of the glycosylation reaction:
-
Use a well-defined glycosyl donor: Trichloroacetimidates are often reliable.[8]
-
Optimize the promoter and reaction conditions: The choice of Lewis acid (e.g., TMSOTf) and temperature is critical.[8]
-
Ensure strictly anhydrous conditions: Use dry solvents and molecular sieves to prevent hydrolysis of the glycosyl donor.[7]
-
Consider solvent effects: Nitrile solvents can sometimes promote the formation of β-glycosides.[16]
Q4: What protecting groups are typically used for the glucose moiety during glycosylation?
A4: Acetyl (Ac) groups are commonly used to protect the hydroxyl groups of the glucose donor. They are stable under the glycosylation conditions and can be removed in a later step.[3]
Q5: What are the challenges associated with the deprotection of acetyl groups?
A5: While acetyl groups are common, their removal can be problematic in complex molecules.
-
Harsh Conditions: Deprotection often requires strongly acidic or basic conditions, which can be incompatible with other sensitive functional groups in the molecule.[17]
-
Incomplete Deprotection: In sterically hindered positions, acetyl groups may be difficult to remove completely, leading to a mixture of partially deprotected products.
-
Side Reactions: The conditions for deacetylation might lead to unintended side reactions elsewhere in the molecule.[18]
Q6: How can I effectively separate the diastereomers of Strictosidine?
A6: If the Pictet-Spengler reaction yields a mixture of diastereomers, separation can be achieved by:
-
Crystallization: In some cases, one diastereomer may be selectively crystallized from the mixture.[14]
-
Flash Chromatography: While challenging, optimization of the solvent system may allow for separation on silica gel.[14]
-
High-Performance Liquid Chromatography (HPLC): This is the most reliable method for separating closely related diastereomers. Both normal-phase and reversed-phase columns can be used.[11][12][19]
Data Presentation
Table 1: Comparison of Pictet-Spengler Reaction Conditions and Yields
| Tryptamine Derivative | Aldehyde | Catalyst/Solvent | Temperature | Yield | Diastereomeric Ratio (cis:trans) | Reference |
| Tryptophan methyl ester | Piperonal | TFA / Isopropanol | Reflux | High | Not specified | [2] |
| Tryptophan methyl ester | Piperonal | Acetonitrile | Not specified | High | 99:1 | [2] |
| D-Tryptophan methyl ester HCl | Piperonal | Acetonitrile or Nitromethane | Not specified | 82% (overall) | 99:1 | [2] |
| α-Cyanotryptamine | Secologanin tetraacetate | Not specified | Not specified | High | Highly diastereoselective | [3][6] |
Table 2: Optimization of Glycosylation Reaction Conditions
| Glycosyl Donor | Acceptor | Promoter | Solvent | Temperature | Yield | α:β Ratio | Reference |
| Glycosyl Trichloroacetimidate | Secondary Alcohol | TMSOTf | Nitrile | Low | High | β-selective | [16] |
| Thioglycoside | Primary Alcohol | NIS/TfOH | Mixed Solvents | Optimized | High | Stereoselective | [8] |
| OFox-imidate | Various | TMSOTf (0.05 eq) | Not specified | -78°C | Excellent | 1,2-trans selective | [8] |
Experimental Protocols
Protocol 1: Diastereoselective Pictet-Spengler Reaction using α-Cyanotryptamine
This protocol is adapted from the synthesis of (-)-Strictosidine as described by Sakamoto et al. (2020).[3][6]
-
Materials: α-Cyanotryptamine, Secologanin tetraacetate, suitable aprotic solvent (e.g., dichloromethane), mild acid catalyst (if necessary).
-
Procedure: a. Dissolve α-cyanotryptamine and secologanin tetraacetate in the chosen anhydrous solvent under an inert atmosphere (e.g., Argon). b. Cool the reaction mixture to the optimized temperature (e.g., 0 °C or -20 °C) to enhance diastereoselectivity. c. If required, add the acid catalyst dropwise. d. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). e. Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution). f. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography.
-
Reductive Decyanation: a. Dissolve the purified Pictet-Spengler product in a suitable solvent. b. Add a reducing agent (e.g., Sodium borohydride with a nickel catalyst) to remove the cyano group. c. Monitor the reaction by TLC or LC-MS. d. Work up the reaction and purify the resulting (-)-Strictosidine derivative.
Protocol 2: General Procedure for Glycosylation
This protocol provides a general framework for the glycosylation step. Specific conditions should be optimized based on the substrates.
-
Materials: Glycosyl donor (e.g., acetyl-protected glucose trichloroacetimidate), β-carboline acceptor, anhydrous solvent (e.g., dichloromethane, acetonitrile), Lewis acid promoter (e.g., TMSOTf), activated molecular sieves (4 Å).
-
Procedure: a. Dry all glassware thoroughly in an oven and cool under an inert atmosphere. b. Add the glycosyl donor, acceptor, and activated molecular sieves to a round-bottom flask under an inert atmosphere. c. Add the anhydrous solvent via syringe. d. Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C). e. Add the Lewis acid promoter dropwise via syringe. f. Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS. g. Upon completion, quench the reaction with a suitable reagent (e.g., triethylamine or a saturated solution of sodium bicarbonate). h. Allow the mixture to warm to room temperature, filter off the molecular sieves, and concentrate the filtrate. i. Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for the total synthesis of this compound.
Caption: Troubleshooting logic for the Pictet-Spengler reaction.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. The Pictet-Spengler Reaction Updates Its Habits [mdpi.com]
- 6. Total Syntheses of (-)-Strictosidine and Related Indole Alkaloid Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Common side reactions of the glycosyl donor in chemical glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. profiles.umsl.edu [profiles.umsl.edu]
- 11. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.mysagestore.com [cdn.mysagestore.com]
- 13. researchgate.net [researchgate.net]
- 14. Pictet–Spengler Reaction for the Chemical Synthesis of Strictosidine | Springer Nature Experiments [experiments.springernature.com]
- 15. Pictet-Spengler Reaction for the Chemical Synthesis of Strictosidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Overcoming stereoselectivity issues in Strictosamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stereoselectivity challenges encountered during the chemical synthesis of Strictosamide and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My Pictet-Spengler reaction between tryptamine and secologanin yields a mixture of C3 epimers. How can I improve the diastereoselectivity to favor the desired (3S)-strictosidine?
A1: Achieving high diastereoselectivity in the Pictet-Spengler reaction is crucial for synthesizing the natural form of strictosidine. The formation of the C3 epimer is a common issue. Here are some strategies to enhance the stereoselectivity:
-
Enzymatic Catalysis: The most effective method for ensuring the correct stereochemistry is to use the enzyme Strictosidine Synthase (STR).[1][2][3][4] This enzyme has evolved to catalyze the stereospecific condensation of tryptamine and secologanin to exclusively yield 3-α(S)-strictosidine.[5] You can use purified STR or crude cell lysate from an E. coli strain overexpressing the enzyme.[6]
-
Chiral Auxiliaries: While enzymatic synthesis is preferred, chemical strategies can also be employed. The use of chiral auxiliaries on the tryptamine or secologanin starting material can influence the facial selectivity of the cyclization.
-
Solvent and Temperature Optimization: The reaction conditions can significantly impact the diastereomeric ratio. Systematically screen different solvents and temperatures. Lower temperatures often favor the formation of the thermodynamically more stable product, which may be the desired isomer.
Q2: I am attempting a non-enzymatic Pictet-Spengler reaction using a Lewis acid catalyst, but I am getting poor yields and a nearly 1:1 mixture of diastereomers. What can I do?
A2: Non-enzymatic Pictet-Spengler reactions for strictosidine synthesis are challenging in terms of stereocontrol. Here are some troubleshooting steps:
-
Choice of Acid Catalyst: Trifluoroacetic acid (TFA) has been used to promote the reaction, but it can lead to epimerization.[6] Experiment with milder acids or different Lewis acids.
-
Protecting Groups: The presence and nature of protecting groups on the tryptamine nitrogen and the hydroxyl groups of secologanin can influence the stereochemical outcome. Consider using different protecting group strategies.
-
Substrate Modification: A highly diastereoselective Pictet-Spengler reaction has been developed using α-cyanotryptamine and secologanin tetraacetate, followed by a reductive decyanation.[7] This approach can significantly improve the stereoselectivity.
Q3: Can I synthesize the unnatural (3R)-epimer of strictosidine (vincoside)?
A3: Yes, the synthesis of vincoside, the C3 epimer of strictosidine, is possible. While Strictosidine Synthase is highly specific for the (3S)-isomer, chemical methods can be adapted to produce the (3R)-epimer.[4] This typically involves using reaction conditions that favor the formation of the other diastereomer. In some non-enzymatic syntheses, the C3 epimer is observed as a byproduct.[6] By carefully adjusting reaction conditions such as solvent, temperature, and catalyst, it may be possible to favor the formation of the (3R)-epimer.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Diastereomeric Ratio (dr) | Non-optimal reaction conditions in chemical synthesis. | 1. Lower the reaction temperature. 2. Screen different solvents. 3. Switch to enzymatic synthesis using Strictosidine Synthase for high stereospecificity.[1][2][3] |
| Formation of the Wrong Epimer | Incorrect choice of catalyst or reaction pathway for the desired stereoisomer. | 1. For the natural (3S)-isomer, use Strictosidine Synthase.[4][5] 2. For the unnatural (3R)-isomer, explore different acid catalysts and reaction conditions that may favor its formation. |
| Epimerization of the Final Product | Harsh reaction or workup conditions (e.g., strong acid or base, high temperature). | 1. Use milder reagents for subsequent steps and purification. 2. Maintain neutral pH during workup and purification. 3. Avoid excessive heat. |
| Low Yield of Desired Stereoisomer | Inefficient stereocontrol leading to a mixture of products. | 1. Employ a highly diastereoselective method, such as the use of α-cyanotryptamine followed by reduction.[7] 2. Optimize the enzymatic reaction conditions if using Strictosidine Synthase. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of (-)-Strictosidine using Strictosidine Synthase
This protocol is adapted from methodologies that utilize crude cell lysate for a practical and efficient synthesis.[6]
Materials:
-
(-)-Secologanin
-
Tryptamine
-
Crude cell lysate from E. coli overexpressing Strictosidine Synthase
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (-)-secologanin and tryptamine in phosphate buffer.
-
Add the crude cell lysate containing Strictosidine Synthase to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain (-)-strictosidine as a single C3 epimer.[6]
Protocol 2: Diastereoselective Pictet-Spengler Reaction using an α-Cyano Tryptamine Derivative
This protocol is based on a chemical approach to achieve high diastereoselectivity.[7]
Materials:
-
α-cyanotryptamine derivative
-
Secologanin tetraacetate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium borohydride or other reducing agent
-
Methanol
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the α-cyanotryptamine derivative and secologanin tetraacetate in DCM.
-
Add TFA to the solution and stir at the desired temperature (optimization may be required).
-
Monitor the reaction by TLC or LC-MS.
-
Once the Pictet-Spengler reaction is complete, carefully neutralize the reaction with saturated sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer, and concentrate.
-
Dissolve the crude product in methanol and add a reducing agent (e.g., sodium borohydride) to reduce the nitrile group.
-
Monitor the reduction. Upon completion, quench the reaction and purify the resulting strictosidine derivative by column chromatography.
Data Presentation
| Method | Key Reagents | Diastereoselectivity (C3-epimer ratio) | Reference |
| Enzymatic Synthesis | Strictosidine Synthase | Single C3 epimer observed | [6] |
| Chemical Synthesis | Tryptaminyne precursor, (-)-secologanin, TFA | 52% yield of desired C3 isomer, 16% yield of C3 epimer | [6] |
| Chemical Synthesis | α-cyanotryptamine, secologanin tetraacetate | Highly diastereoselective | [7] |
Visualizations
Experimental Workflow for Stereoselective this compound Synthesis
Caption: Workflow for the stereoselective synthesis of this compound.
Decision Pathway for Troubleshooting Stereoselectivity
Caption: Decision-making guide for addressing stereoselectivity issues.
References
- 1. Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strictosidine synthase: mechanism of a Pictet-Spengler catalyzing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total Synthesis of (−)-Strictosidine and Interception of Aryne Natural Product Derivatives “Strictosidyne” and “Strictosamidyne” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Strictosidine Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up strictosidine production, particularly in microbial hosts like Saccharomyces cerevisiae.
Troubleshooting Guides
This section provides solutions to specific problems you might be encountering during your experiments.
Issue 1: Low or No Strictosidine Titer When Using Geraniol as a Precursor
Possible Causes and Solutions:
-
Inefficient Geraniol 8-hydroxylase (G8H) Activity: G8H, a cytochrome P450 enzyme, is a common and significant bottleneck in the strictosidine biosynthetic pathway when starting from geraniol.[1][2] Low expression or activity of G8H will prevent the conversion of geraniol to 8-hydroxygeraniol, halting the downstream pathway.
-
Troubleshooting Steps:
-
Optimize G8H Expression: Experiment with different promoters to control the expression level of the G8H gene. Both high-copy plasmids and genomic integration strategies can be tested.[2][3]
-
Codon Optimization: Ensure the G8H gene sequence is codon-optimized for your expression host (e.g., S. cerevisiae).[3]
-
Co-express Accessory Enzymes: Cytochrome P450 enzymes like G8H require accessory proteins for optimal activity. Ensure you are co-expressing a cytochrome P450 reductase (CPR) and a cytochrome b5 (CYB5).[1][4] Tuning the expression levels of these accessory enzymes is also crucial.[1]
-
Consider Alternative G8H Homologs: Investigate G8H enzymes from different plant species, as they may exhibit higher activity or stability in your host system.
-
-
-
Formation of Shunt Products: Your yeast host may have native enzymes that convert geraniol into unwanted byproducts, such as geranyl acetate or citronellol, diverting it from the strictosidine pathway.[1][3]
-
Troubleshooting Steps:
-
Host Strain Engineering: Use a yeast strain with deletions of genes encoding enzymes that lead to shunt product formation. For example, deleting OYE2, OYE3, ARI1, ADH6, and ADH7 in S. cerevisiae can minimize the conversion of geraniol to other compounds.[1] Deletion of ATF1 can reduce the formation of geranyl acetate.[3]
-
-
Issue 2: Accumulation of Pathway Intermediates (e.g., 7-deoxyloganic acid, loganin)
Possible Causes and Solutions:
-
Downstream Enzyme Bottlenecks: The accumulation of intermediates like 7-deoxyloganic acid or loganin suggests that a downstream enzyme is rate-limiting. For instance, loganin accumulation points to secologanin synthase (SLS) as a potential bottleneck.[2]
-
Troubleshooting Steps:
-
Tune Gene Expression Levels: Adjust the expression levels of the enzymes downstream of the accumulating intermediate. For example, if loganin is accumulating, try increasing the expression of SLS. A strategy of moving from a high-copy (2μ) plasmid to a low-copy (CEN/ARS) plasmid for upstream genes can sometimes rebalance the pathway and reduce intermediate accumulation.[1]
-
Enzyme Characterization: If possible, perform in vitro assays to determine the kinetic parameters of the enzymes in your pathway to pinpoint the least efficient steps.
-
-
-
Sub-optimal Promoter Strategy: Continuous high-level expression of all pathway genes can impose a severe metabolic burden on the host cells, leading to reduced efficiency of the entire pathway.
-
Troubleshooting Steps:
-
Decouple Growth and Production: Employ inducible promoter systems (e.g., galactose-inducible or auto-inducible promoters like ADH2) to separate the cell growth phase from the production phase.[1][5] This allows for a healthy biomass to accumulate before inducing the expression of the metabolically demanding strictosidine pathway.
-
-
Issue 3: Poor Host Strain Health and Low Biomass
Possible Causes and Solutions:
-
Metabolic Burden: Heterologous expression of a long plant-derived metabolic pathway can be toxic or place a significant metabolic strain on the microbial host.[1]
-
Troubleshooting Steps:
-
Promoter Tuning: As mentioned above, using inducible promoters can alleviate the metabolic burden during the growth phase.[1][5]
-
Pathway Modularization: Divide the pathway into modules on different plasmids or integrate parts of it into the genome. This can help balance the expression of different pathway segments.[4]
-
Feed Intermediates: To reduce the metabolic load of the full de novo pathway, you can supplement the culture with pathway intermediates that are further downstream, such as nepetalactol, if they are available and economically viable.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a realistic target titer for strictosidine in an engineered yeast strain?
A1: Recent advancements in metabolic engineering have significantly increased achievable titers. Strains engineered to produce strictosidine de novo from simple sugars have reported titers around 0.5 mg/L initially, with further optimizations leading to higher yields.[2][3] By feeding commodity chemicals like geraniol and tryptamine, fed-batch fermentation platforms have achieved titers of approximately 40-50 mg/L.[1][6]
Q2: Is it better to use a high-copy (2μ) or low-copy (CEN/ARS) plasmid for expressing the pathway genes?
A2: The choice depends on which part of the pathway you are trying to optimize. High-copy plasmids can be beneficial for enzymes that are identified as major bottlenecks, such as G8H.[3] However, for other parts of the pathway, a lower expression level from a CEN/ARS plasmid might be sufficient and can help reduce the accumulation of pathway intermediates and lessen the overall metabolic burden.[1] A systematic tuning of gene copy numbers is often required to balance the pathway.
Q3: My strictosidine product appears unstable and degrades in the culture medium. What can I do?
A3: In some plant cell cultures, the presence of strictosidine glucosidase activity can lead to the degradation of the product.[7] While this is less of a concern in yeast, which doesn't natively have this enzyme, the stability of strictosidine can be pH-dependent. Ensure your culture medium pH is maintained within a stable range, typically around pH 6.8, which is optimal for strictosidine synthase activity.[8] Additionally, prompt extraction and analysis after fermentation can minimize potential degradation.
Q4: Can I produce strictosidine analogs using my engineered yeast strain?
A4: Yes, this is a significant advantage of using a microbial platform. Strictosidine synthase (STR) has been shown to have a relaxed substrate specificity for tryptamine analogs.[1] By feeding your engineered yeast culture with modified tryptamines (e.g., halogenated tryptamines), you can produce the corresponding strictosidine analogs.[1][9] This approach is often referred to as precursor-directed biosynthesis.
Q5: What are the key starting materials for microbial strictosidine production, and what are the trade-offs?
A5:
-
De novo from glucose: This involves engineering the entire pathway from central metabolism. It is the most self-sufficient approach but often results in lower titers due to the long pathway and high metabolic burden.[2][5]
-
Feeding Geraniol and Tryptamine: These are relatively inexpensive commodity chemicals.[1] This strategy bypasses the initial steps of monoterpene biosynthesis, potentially reducing metabolic burden and starting the pathway with a higher substrate concentration. However, it requires overcoming the G8H bottleneck.[1]
Data Summary Tables
Table 1: Strictosidine Titers in Engineered S. cerevisiae
| Starting Material(s) | Host Strain Engineering Highlights | Titer (mg/L) | Reference(s) |
| Glucose (de novo) | Integration of 14 pathway genes, 7 additional genes, 3 gene deletions | ~0.03 - 0.5 | [2][3] |
| Nepetalactol & Tryptamine | Tuned P450 gene copy numbers (low-copy plasmid) | ~55.8 | [1] |
| Geraniol & Tryptamine | Optimized P450 expression, decoupled growth/production, shunt pathway deletions | ~50 | [1][10] |
| Geraniol & Tryptamine | De novo strain development | ~40 | [6] |
Table 2: Key Enzymes in the Strictosidine Biosynthetic Pathway
| Enzyme | Abbreviation | Function | Source Organism (example) |
| Geraniol Synthase | GES | Geranyl Pyrophosphate → Geraniol | Catharanthus roseus |
| Geraniol 8-hydroxylase | G8H | Geraniol → 8-hydroxygeraniol | Catharanthus roseus |
| 8-hydroxygeraniol oxidoreductase | GOR | 8-hydroxygeraniol → 8-oxogeranial | Catharanthus roseus |
| Iridoid Synthase | ISY | 8-oxogeranial → Nepetalactol | Catharanthus roseus |
| 7-deoxyloganetic acid glucosyltransferase | 7DLGT | 7-deoxyloganetic acid → 7-deoxyloganin | Catharanthus roseus |
| 7-deoxyloganin-7-hydroxylase | 7DLH | 7-deoxyloganin → Loganin | Catharanthus roseus |
| Loganic acid O-methyltransferase | LAMT | Loganic acid → Loganin | Catharanthus roseus |
| Secologanin Synthase | SLS | Loganin → Secologanin | Catharanthus roseus |
| Strictosidine Synthase | STR | Tryptamine + Secologanin → Strictosidine | Catharanthus roseus |
| Cytochrome P450 Reductase | CPR | Electron donor for P450 enzymes | Catharanthus roseus |
| Cytochrome b5 | CYB5 | Accessory protein for P450 enzymes | Catharanthus roseus |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation for Strictosidine Production from Geraniol and Tryptamine
This protocol is a generalized representation based on methodologies described in the literature.[1]
-
Strain Preparation: Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of appropriate selective media. Grow overnight at 30°C with shaking.
-
Seed Culture: Use the overnight culture to inoculate a larger volume (e.g., 50 mL) of selective media in a baffled flask. Grow for 24-48 hours at 30°C with shaking until the culture reaches a specific optical density (e.g., OD600 of 6-8).
-
Fermentation:
-
Prepare the fermentation medium (e.g., a defined minimal medium with appropriate supplements).
-
Inoculate the fermenter with the seed culture to a starting OD600 of ~0.1.
-
Maintain fermentation parameters: pH 5.0, 30°C, dissolved oxygen > 20%.
-
Once the initial carbon source (e.g., glucose) is depleted (often indicated by a sharp increase in dissolved oxygen), begin the fed-batch phase.
-
-
Feeding and Induction:
-
Initiate a feed of a concentrated solution of glucose and yeast extract.
-
If using an inducible promoter system (e.g., ADH2), the depletion of glucose will trigger the expression of the pathway genes.
-
At the start of the fed-batch phase, supplement the culture with geraniol and tryptamine. These can be added in a single dose or fed incrementally. A typical starting concentration might be around 300 mg/L for each.[1]
-
-
Sampling and Analysis:
-
Collect samples periodically (e.g., every 12 or 24 hours).
-
Centrifuge the samples to separate the supernatant from the cell pellet.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic extract for strictosidine and pathway intermediates using LC-MS. Quantify against an authentic standard curve.[1]
-
Protocol 2: Quantification of Strictosidine using LC-MS
-
Sample Preparation: Take 1 mL of culture supernatant. Extract twice with 1 mL of ethyl acetate. Vortex vigorously and centrifuge to separate phases. Combine the organic phases and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 100 µL) of a suitable solvent (e.g., 50% methanol in water).
-
LC-MS Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes.
-
Mass Spectrometry: Operate in positive ion mode and monitor for the m/z of strictosidine ([M+H]⁺ ≈ 531.2).
-
Quantification: Generate a standard curve using a purified strictosidine standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.[1]
-
Visualizations
Caption: The strictosidine biosynthetic pathway highlighting key precursors and bottlenecks.
Caption: A logical workflow for troubleshooting low strictosidine production.
References
- 1. Engineered Production of Strictosidine and Analogs in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. De novo production of the plant-derived alkaloid strictosidine in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. Optimizing de novo biosynthetic production of strictosidine and downstream monoterpene indole alkaloids in S. cerevisiae - American Chemical Society [acs.digitellinc.com]
- 6. Optimizing de novo Biosynthetic Production of Strictosidine and Monoterpene Indole Alkaloids in S. cerevisiae [escholarship.org]
- 7. Assay of strictosidine synthase from plant cell cultures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Engineered Production of Strictosidine and Analogues in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Solvent Systems for Strictosamide Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of Strictosamide.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when selecting a solvent for this compound extraction?
A1: The most critical factor is the polarity of the solvent. This compound is a moderately polar indole alkaloid. Therefore, polar solvents, particularly aqueous mixtures of organic solvents, are generally more effective. The principle of "like dissolves like" is a good starting point; a solvent system with a polarity that closely matches that of this compound will likely yield the best results.
Q2: Which solvent system is reported to be optimal for this compound extraction?
A2: A study on microwave-assisted extraction (MAE) of metabolites from Camptotheca acuminata found that 70% aqueous acetonitrile was the optimal solvent for recovering this compound, showing higher recovery rates compared to 70% aqueous solutions of methanol, ethanol, or acetone.[1]
Q3: Can I use a single solvent instead of a mixture?
A3: While single solvents like methanol or ethanol can be used, aqueous mixtures are often more efficient. The addition of water can increase the polarity of the solvent system, which can enhance the extraction of moderately polar alkaloids like this compound. Water can also facilitate the swelling of the plant matrix, improving solvent penetration and mass transfer of the target compound.[1]
Q4: What are the advantages of using modern extraction techniques like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) over traditional methods?
A4: Modern techniques like MAE and UAE offer several advantages over traditional methods such as maceration or Soxhlet extraction. These include significantly shorter extraction times, reduced solvent consumption, and often higher extraction yields.[2] For instance, an optimized MAE protocol for this compound required only 4 minutes for extraction.[1]
Q5: How can I improve the purity of my this compound extract?
A5: Improving purity involves post-extraction steps. A common method is liquid-liquid extraction. After the initial extraction with a polar solvent, the crude extract can be dissolved in an acidic aqueous solution. This protonates the alkaloid, making it water-soluble. This aqueous phase can then be washed with a nonpolar solvent to remove non-alkaloidal impurities. Subsequently, basifying the aqueous phase deprotonates the this compound, which can then be extracted into an immiscible organic solvent of lower polarity. Further purification can be achieved using techniques like column chromatography.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Inappropriate Solvent System: The polarity of the solvent may not be optimal for this compound. 2. Insufficient Extraction Time/Temperature: The extraction parameters may not be sufficient to extract the compound effectively. 3. Poor Cell Lysis: The plant material may not be ground finely enough, or the extraction technique is not energetic enough to break the cell walls. 4. Degradation of this compound: The extraction conditions (e.g., high temperature for extended periods) might be causing the degradation of the target compound. | 1. Optimize the Solvent System: Test a range of solvents with varying polarities. Start with aqueous mixtures of methanol, ethanol, or acetonitrile (e.g., 70-80%). 2. Optimize Extraction Parameters: For techniques like UAE and MAE, optimize parameters such as time, temperature, and power using a systematic approach like response surface methodology. For maceration, increase the extraction time. 3. Improve Sample Preparation: Ensure the plant material is finely and homogeneously powdered. Consider using extraction methods with higher energy input like UAE or MAE to enhance cell disruption.[1] 4. Use Milder Conditions: If degradation is suspected, reduce the extraction temperature and time. |
| Low Purity of Crude Extract | 1. Co-extraction of Impurities: The chosen solvent system may be extracting a wide range of other compounds along with this compound. 2. Presence of Chlorophyll and other Pigments: These are common impurities in plant extracts. | 1. Perform a Liquid-Liquid Partitioning Cleanup: After the initial extraction, perform an acid-base liquid-liquid extraction to separate the basic alkaloid from neutral and acidic impurities. 2. Defatting Step: For plant materials with high lipid content, a pre-extraction with a nonpolar solvent like n-hexane can remove fats and waxes. To remove chlorophyll, the crude extract can be washed with a nonpolar solvent like petroleum ether.[3] |
| Emulsion Formation During Liquid-Liquid Extraction | 1. High Concentration of Surfactant-like Molecules: The plant extract may contain compounds that stabilize emulsions. 2. Vigorous Shaking: Excessive agitation can promote emulsion formation. | 1. Add Salt (Salting Out): Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion. 2. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the phases. 3. Centrifugation: If the emulsion is persistent, centrifuging the mixture can help separate the layers. 4. Filtration: Filtering the mixture through a bed of celite or glass wool can sometimes break the emulsion. |
| Difficulty in Phase Separation | 1. Similar Densities of the Two Phases: The densities of the aqueous and organic layers may be too close for a clear separation. 2. Incomplete Reaction during Acid-Base Extraction: If the pH is not sufficiently acidic or basic, the alkaloid may not fully partition into the desired phase. | 1. Add a Solvent to Modify Density: Adding a denser solvent (e.g., a small amount of chloroform or carbon tetrachloride to the organic phase) or a less dense solvent can help in separation. Ensure the added solvent is miscible with the organic phase. 2. Check and Adjust pH: Use a pH meter or pH paper to ensure the pH of the aqueous phase is in the correct range (typically pH 2-3 for the acidic wash and pH 9-10 for the basic extraction). |
Data on Solvent System Optimization
Table 1: Comparison of Recovery of Spiked this compound using Microwave-Assisted Extraction (MAE) with Different Solvent Systems.
| Solvent System (70% aqueous) | Average Recovery (%) |
| Acetonitrile | 95.5 |
| Methanol | 89.2 |
| Ethanol | 88.5 |
| Acetone | 85.3 |
| Data adapted from a study on Camptotheca acuminata. Recovery was determined by spiking a known amount of this compound standard into the plant matrix before extraction.[1] |
Table 2: Comparative Yield and Purity of Total Alkaloids from Catharanthus roseus using Different Extraction Methods.
| Extraction Method | Average Yield (%) | Average Purity (%) |
| Maceration | 1.85 | 67.9 |
| Soxhlet Extraction | 2.15 | 74.9 |
| Ultrasound-Assisted Extraction (UAE) | 2.35 | 82.5 |
| Microwave-Assisted Extraction (MAE) | 2.50 | 88.2 |
| Accelerated Solvent Extraction (ASE) | 2.63 | 88.8 |
| This table provides a general comparison for indole alkaloids from a relevant plant source and highlights the efficiency of modern extraction techniques.[2] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound
This protocol is based on an optimized method for this compound extraction from Camptotheca acuminata.[1]
-
Sample Preparation: Dry the plant material (e.g., leaves, stems) at a controlled temperature and then grind it into a fine, homogeneous powder.
-
Extraction:
-
Weigh 1.0 g of the powdered plant material and place it in a microwave extraction vessel.
-
Add 20 mL of 70% aqueous acetonitrile (solid-to-liquid ratio of 1:20).
-
Place the vessel in the microwave extractor.
-
Set the microwave power to 230 W and the extraction time to 4 minutes.
-
After extraction, allow the vessel to cool down.
-
-
Post-Extraction Processing:
-
Centrifuge the mixture to separate the supernatant from the solid residue.
-
Collect the supernatant.
-
The supernatant can then be concentrated under reduced pressure and redissolved in a suitable solvent for analysis (e.g., by UPLC-MS) or further purification.
-
Protocol 2: General Procedure for Ultrasound-Assisted Extraction (UAE) of Indole Alkaloids
This is a general protocol that can be optimized for this compound extraction.
-
Sample Preparation: Prepare the dried and powdered plant material as described in Protocol 1.
-
Extraction:
-
Weigh a specific amount of the powdered plant material (e.g., 5 g) and place it in an extraction vessel (e.g., a flask).
-
Add a measured volume of the chosen solvent system (e.g., 80 mL of 80% methanol, giving a 1:16 solid-to-liquid ratio).
-
Place the vessel in an ultrasonic bath.
-
Set the sonication time (e.g., 30 minutes) and temperature (e.g., 40°C).
-
-
Post-Extraction Processing:
-
Filter the mixture to separate the extract from the solid plant material.
-
The collected extract can be used for analysis or further purification steps.
-
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. Microwave-Assisted Extraction of Multiple Trace Levels of Intermediate Metabolites for Camptothecin Biosynthesis in Camptotheca acuminata and Their Simultaneous Determination by HPLC-LTQ-Orbitrap-MS/MS and HPLC-TSQ-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aktpublication.com [aktpublication.com]
- 3. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Strictosamide in Solution
Welcome to the Technical Support Center for Strictosamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution during experimental workflows. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Troubleshooting Guide: Common Stability Issues with this compound Solutions
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results over time. | Degradation of this compound in solution. | Prepare fresh solutions for each experiment, especially for in vivo studies. If solutions must be stored, follow the recommended storage conditions outlined in the FAQs below. Minimize the time between solution preparation and use. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | This compound degradation into byproducts. | Analyze the degradation products to understand the degradation pathway. Common degradation pathways include photodegradation and hydrolysis. Protect solutions from light and control the pH. |
| Precipitation of this compound in aqueous buffers. | Low aqueous solubility. | Prepare a concentrated stock solution in an organic solvent such as DMSO. For aqueous working solutions, ensure the final concentration of the organic solvent is low enough to be compatible with your assay and does not cause precipitation. The use of solubilizing agents like SBE-β-CD may be considered.[1] |
| Discoloration of the solution (e.g., yellowing). | Potential oxidation or formation of colored degradation products. | Degas solvents and use antioxidants if compatible with the experimental setup. Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
What are the primary factors affecting the stability of this compound in solution?
This compound stability is primarily influenced by three main factors:
-
Light: Exposure to light can cause photochemical degradation. One identified degradation product from exposure to light and oxygen is (3S)-pumiloside.[2] Therefore, it is crucial to store this compound, both as a solid and in solution, protected from light.
-
pH: this compound is susceptible to pH-dependent degradation. In acidic conditions, it can undergo acid-catalyzed transformation to its epimer, vincoside lactam. The lactam ring is also susceptible to hydrolysis, which is typically accelerated under basic conditions.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
What are the recommended storage conditions for this compound solutions?
To ensure the integrity of your this compound solutions, please adhere to the following storage guidelines based on commercial supplier recommendations:
| Solution Type | Storage Temperature | Duration | Additional Notes |
| Solid Form | 4°C | - | Protect from light. |
| Stock Solution in DMSO | -80°C | 6 months | Protect from light.[3] |
| Stock Solution in DMSO | -20°C | 1 month | Protect from light.[3] |
| Working Solutions (Aqueous) | 2-8°C | Use immediately | It is highly recommended to prepare fresh solutions daily for experiments. |
My experimental results are inconsistent. Could this compound instability be the cause?
Yes, inconsistent results are a common consequence of compound instability. If you observe variability in your data, consider the following:
-
Solution Age: Are you using freshly prepared solutions for each experiment? this compound in aqueous solution can degrade over time.
-
Storage of Stock Solutions: How are your stock solutions stored? Ensure they are aliquoted to avoid repeated freeze-thaw cycles and stored at the recommended temperatures, protected from light.
-
pH of Experimental Buffer: What is the pH of your assay buffer? If your buffer is acidic, you may be observing conversion to vincoside lactam.
To troubleshoot, we recommend performing a time-course experiment where you analyze the purity of your this compound working solution by HPLC at different time points (e.g., 0, 2, 4, 8, and 24 hours) under your experimental conditions.
How can I prepare a stable aqueous solution of this compound for my experiments?
Due to its limited aqueous solubility and stability, a two-step procedure is recommended:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO).
-
Prepare the Aqueous Working Solution: On the day of the experiment, dilute the stock solution into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is minimal and compatible with your assay system. For in vivo studies, excipients such as 20% SBE-β-CD in saline have been used to improve solubility and stability.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase.
-
-
Analysis: Analyze the samples using a stability-indicating HPLC-UV or LC-MS method.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
Objective: To quantify this compound and separate it from its potential degradation products.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % A % B 0 90 10 20 50 50 25 10 90 30 10 90 31 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Visualizations
References
Technical Support Center: Strictosamide In Vivo Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low in vivo bioavailability of Strictosamide.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound?
A1: The reported oral bioavailability of this compound in rats is approximately 10.44%, while its bioavailability after intravenous administration is 95%[1]. This significant difference suggests that an active substance may be subject to first-pass metabolism or incomplete absorption after oral administration.
Q2: What is the typical time to reach maximum plasma concentration (Tmax) for this compound after oral administration?
A2: When administered as part of a total alkaloid extract from Nauclea officinalis to rats, this compound is rapidly absorbed. The Tmax for the alkaloids in this extract, including this compound, was observed to be in the range of 0.25 to 1.5 hours[2].
Q3: What are the known metabolic pathways for this compound?
A3: In vivo, this compound is known to be a substrate for cytochrome P450 (CYP450) enzymes. Specifically, it can undergo epoxidation to form this compound epoxide.
Q4: Are there any known transporters that may affect the absorption of this compound?
A4: While specific transporters for this compound have not been definitively identified, related indole alkaloids are known to be substrates for efflux transporters such as P-glycoprotein (P-gp)[3][4]. P-gp is present in the intestinal epithelium and can actively pump substrates back into the intestinal lumen, thereby reducing their net absorption and contributing to low bioavailability.
Troubleshooting Guide for Low Bioavailability of this compound
This guide addresses common issues that can lead to lower-than-expected in vivo bioavailability of this compound in your experiments.
| Observation | Potential Cause | Troubleshooting Steps |
| Very low or undetectable plasma concentrations of this compound after oral administration. | 1. Poor Solubility: this compound, like many natural products, may have limited aqueous solubility, leading to poor dissolution in the gastrointestinal tract. | 1a. Formulation Improvement: Consider formulating this compound with solubility enhancers such as cyclodextrins, or in lipid-based systems like self-emulsifying drug delivery systems (SEDDS)[5][6].1b. Particle Size Reduction: Micronization or nanocrystal formulations can increase the surface area for dissolution. |
| 2. Extensive First-Pass Metabolism: Rapid metabolism in the gut wall and/or liver by CYP450 enzymes can significantly reduce the amount of this compound reaching systemic circulation. | 2a. Co-administration with CYP450 Inhibitors: In preclinical studies, co-administration with known inhibitors of relevant CYP450 isoenzymes can help elucidate the extent of first-pass metabolism. Note: This is for investigational purposes only.2b. Prodrug Approach: Design and synthesize a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active compound in vivo. | |
| 3. Efflux by Transporters: Active efflux of this compound from enterocytes back into the gut lumen by transporters like P-glycoprotein can limit its absorption. | 3a. In Vitro Transport Assays: Use Caco-2 cell monolayers to assess the potential of this compound as a P-gp substrate.3b. Co-administration with P-gp Inhibitors: In preclinical models, co-administration with a P-gp inhibitor (e.g., verapamil, quinidine) can help determine the contribution of efflux to its low bioavailability[4]. | |
| High variability in plasma concentrations between individual animals. | 1. Differences in Gut Microbiota: The gut microbiome can metabolize natural compounds and influence their absorption. | 1a. Standardize Animal Housing and Diet: Ensure consistent housing conditions and diet for all experimental animals to minimize variations in gut microbiota.1b. Antibiotic Treatment (for mechanistic studies): In specific preclinical protocols, treatment with a broad-spectrum antibiotic cocktail can be used to investigate the role of gut microbiota in this compound metabolism. |
| 2. Genetic Polymorphisms in Metabolic Enzymes and Transporters: Individual differences in the expression and activity of CYP450 enzymes and transporters can lead to variable pharmacokinetics. | 2a. Use of Inbred Strains: Employing inbred animal strains can help reduce genetic variability in preclinical studies.2b. Genotyping: If significant variability persists, consider genotyping for relevant metabolic enzymes and transporters. | |
| Unexpectedly rapid clearance of this compound from plasma. | 1. Rapid Metabolism and/or Excretion: The compound may be quickly metabolized and eliminated from the body. | 1a. Full Pharmacokinetic Profiling: Conduct a comprehensive pharmacokinetic study with frequent blood sampling to accurately determine the elimination half-life.1b. Metabolite Identification: Analyze plasma, urine, and feces for metabolites of this compound to understand its elimination pathways. |
Quantitative Pharmacokinetic Data for this compound
The following table summarizes the currently available pharmacokinetic parameters for this compound in rats.
| Parameter | Value | Species | Administration Route | Notes | Reference |
| Oral Bioavailability (F%) | 10.44% | Rat | Oral | [1] | |
| Intravenous Bioavailability | 95% | Rat | Intravenous | [1] | |
| Tmax (Time to Maximum Concentration) | 0.25 - 1.5 h | Rat | Oral | Administered as part of a total alkaloid extract. | [2] |
| Cmax (Maximum Concentration) | Data not available | ||||
| AUC (Area Under the Curve) | Data not available | ||||
| Lower Limit of Quantification (LLOQ) in Plasma | 20.86 ng/mL | Rat | LC-MS/MS method. | [2] |
Experimental Protocols
Protocol: In Vivo Oral Bioavailability Study of this compound in Rats
This protocol outlines a general procedure for determining the oral bioavailability of this compound in a rat model.
1. Animals:
-
Male Sprague-Dawley rats (200-250 g).
-
Acclimatize animals for at least one week before the experiment.
-
House animals in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.
-
Fast animals overnight (12 hours) before dosing, with continued access to water.
2. Drug Formulation and Administration:
-
Intravenous (IV) Formulation: Dissolve this compound in a suitable vehicle (e.g., saline with a co-solvent like DMSO or PEG400, ensuring the final concentration of the co-solvent is non-toxic). The final solution should be sterile-filtered.
-
Oral (PO) Formulation: Prepare a suspension or solution of this compound in a vehicle suitable for oral gavage (e.g., 0.5% carboxymethylcellulose in water).
-
Dosing:
-
IV group: Administer a single dose (e.g., 1-5 mg/kg) via the tail vein.
-
PO group: Administer a single dose (e.g., 10-50 mg/kg) by oral gavage.
-
3. Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the jugular or saphenous vein into heparinized tubes at the following time points:
-
IV group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO group: Pre-dose, 15, 30 minutes, and 1, 1.5, 2, 4, 8, 12, 24 hours post-dose.
-
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
4. Sample Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method[1].
-
The method should be validated for linearity, accuracy, precision, and stability.
5. Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using non-compartmental analysis with software such as WinNonlin.
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of indole alkaloids on multidrug resistance and labeling of P-glycoprotein by a photoaffinity analog of vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methods to increase Strictosamide solubility for assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on dissolving and handling Strictosamide for in vitro assays. Below you will find frequently asked questions and a troubleshooting guide to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a high-concentration stock solution of this compound?
A1: For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO up to 100 mg/mL (200.59 mM)[1]. It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of the compound[1].
Q2: Is this compound soluble in water or aqueous buffers like PBS?
A2: While some literature describes this compound as water-soluble, achieving high concentrations in aqueous buffers can be challenging. For many compounds that are not directly soluble in water or PBS, a common practice is to first dissolve them in an organic solvent like DMSO to create a stock solution, which can then be diluted into aqueous media for assays[2]. The final concentration of the organic solvent should be kept low (typically ≤1%) to avoid affecting the biological assay[3].
Q3: Does the pH of the aqueous buffer affect this compound's solubility?
A3: The solubility of this compound is likely pH-dependent. The compound has multiple predicted pKa values, with the lowest being around 7.15. This suggests that changes in pH around the physiological range (pH 7.2-7.4) could alter the charge state of the molecule, thereby influencing its solubility. For weakly acidic or basic compounds, adjusting the pH of the buffer can significantly increase solubility[4].
Q4: Can I sonicate or warm the solution to help dissolve this compound?
A4: Yes, both sonication and gentle warming can aid in the dissolution of this compound. Supplier datasheets often recommend ultrasonication to dissolve the compound in DMSO[1]. For solutions that have precipitated upon dilution in aqueous media, warming the solution to 37°C and vortexing or sonicating for several minutes can often help redissolve the compound[2].
Troubleshooting Guide
Issue 1: My this compound powder is not dissolving well in DMSO.
-
Question: I am having trouble dissolving this compound powder in DMSO to make a stock solution. What can I do?
-
Answer:
-
Use Fresh DMSO: Ensure you are using anhydrous DMSO, as it readily absorbs moisture, which can hinder solubility[1].
-
Apply Energy: Briefly vortex the solution. If it remains undissolved, use an ultrasonic bath for several minutes. Gentle warming to 37°C can also be effective[2].
-
Check Concentration: Verify that you are not exceeding the maximum known solubility of 100 mg/mL in DMSO[1].
-
Issue 2: My this compound stock solution precipitates when I dilute it in my aqueous assay buffer (e.g., PBS or cell culture medium).
-
Question: I successfully dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?
-
Answer: This is a common issue when diluting a compound from an organic solvent into an aqueous solution[2]. Here are several strategies to overcome this:
-
Optimize Dilution Protocol: Perform serial dilutions in DMSO first to get closer to your final concentration before diluting into the aqueous buffer. This minimizes the concentration shock[3].
-
Increase Final DMSO Concentration (with caution): Ensure the final concentration of DMSO in your assay is as high as your cells or assay components can tolerate without adverse effects (typically between 0.1% and 1%)[3].
-
Use a Three-Step Solubilization Protocol: For particularly challenging compounds in cell culture, a three-step method can be effective:
-
Incorporate Surfactants: Non-ionic surfactants like Tween 20 can be used at low concentrations (e.g., 0.05% - 0.1%) in the final assay buffer to help maintain the solubility of hydrophobic compounds[7]. Always include a vehicle control with the same concentration of the surfactant to account for any effects on your assay.
-
Issue 3: I am observing turbidity in my cell culture medium after adding this compound, even at low concentrations.
-
Question: Even at my desired final concentration, the cell culture medium becomes cloudy after adding the this compound stock solution. What could be the cause?
-
Answer: Turbidity can be due to the precipitation of the compound or interactions with components in the medium[8].
-
pH Adjustment: The pH of your medium could be influencing solubility. While cell culture media are buffered, the addition of a compound can cause localized pH shifts. Preparing the final dilution in a buffer with a slightly adjusted pH (if permissible for your cells) might help.
-
Use of Solubilizing Agents: Consider the use of cyclodextrins, which can form inclusion complexes with poorly soluble drugs to enhance their aqueous solubility[1][5]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for in vitro studies.
-
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Concentration | Method | Notes | Source |
| DMSO | 100 mg/mL (200.59 mM) | Experimental | Ultrasonication may be required. Use of fresh, anhydrous DMSO is recommended. | [1] |
Experimental Protocols
Protocol: Preparation of this compound Working Solutions for Cell-Based Assays
This protocol provides a general guideline for preparing working solutions of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure for Preparing a High-Concentration Stock Solution (e.g., 100 mM in DMSO):
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight of this compound: 498.53 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Procedure for Preparing a Working Solution in Cell Culture Medium:
-
Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO to get closer to the final desired concentration. For example, to achieve a final concentration of 100 µM with a final DMSO concentration of 0.1%, you would need to make an intermediate dilution.
-
Pre-warm the cell culture medium to 37°C.
-
Add the appropriate volume of the diluted this compound/DMSO solution to the pre-warmed medium while gently vortexing or swirling the medium. For example, add 1 µL of a 100 mM stock to 1 mL of medium for a final concentration of 100 µM and 0.1% DMSO.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, refer to the Troubleshooting Guide.
-
Use the freshly prepared working solution immediately in your cell-based assay.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Drug Aggregation of Sparingly-Soluble Ionizable Drugs: Molecular Dynamics Simulations of Papaverine and Prostaglandin F2α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
Preventing degradation of Strictosamide during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Strictosamide during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your experimental results.
Troubleshooting Guide: Common Issues in this compound Storage
This guide addresses specific problems that may arise during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or purity over time. | Photodegradation | Store this compound, both in solid form and in solution, protected from light at all times. Use amber vials or wrap containers in aluminum foil.[1][2][3][4] |
| Temperature fluctuations | Maintain a consistent storage temperature. For long-term storage of solid this compound, -20°C is recommended.[5][6] For solutions, -80°C is ideal for up to 6 months.[1][5] Avoid repeated freeze-thaw cycles.[5] | |
| Oxidation | The presence of oxygen can accelerate degradation, particularly photochemical reactions.[3][4] Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage of sensitive solutions. | |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Degradation products | The primary known degradation product from light exposure is (3S)-pumiloside.[3][4] Compare your chromatogram with known degradation profiles if available. Re-purification may be necessary. |
| Solvent impurities or reactivity | Use high-purity, anhydrous solvents for preparing stock solutions.[6] Some sources suggest that moisture-absorbing DMSO can reduce solubility.[5] | |
| Inconsistent experimental results between different aliquots of the same stock solution. | Improper aliquoting and storage | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[5] Ensure all aliquots are stored under the same light and temperature-controlled conditions. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for solid this compound?
For long-term stability (up to 3 years), solid this compound powder should be stored at -20°C, desiccated, and protected from light.[5][6] Some suppliers also suggest storage at 2-8°C, protected from air and light, for shorter periods.[2]
2. How should I store this compound once it is dissolved in a solvent?
This compound solutions are less stable than the solid powder. It is recommended to prepare solutions fresh for each experiment.[6] If a stock solution is necessary, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[5] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, always protected from light.[1][5]
3. What solvents are suitable for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[6] For biological assays, DMSO is a common choice.[5]
4. Is this compound sensitive to light?
Yes, this compound is susceptible to photochemical degradation.[3][4] Exposure to light, particularly in the presence of oxygen, can lead to the formation of degradation products such as (3S)-pumiloside.[3][4] It is crucial to handle and store this compound in light-protected conditions (e.g., amber vials, foil-wrapped containers).
5. What are the known degradation products of this compound?
The most well-documented degradation pathway is the photochemical transformation of this compound into (3S)-pumiloside.[3][4] Other degradation products may form under different stress conditions (e.g., extreme pH, high temperatures), and their identification would require analytical techniques like LC-MS/MS.
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound based on available data. Quantitative degradation rates are not extensively published, but adherence to these conditions will minimize degradation.
| Form | Solvent | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | N/A | -20°C | Up to 3 years | Protect from light and moisture.[5][6] |
| N/A | 2-8°C | Shorter-term | Protect from air and light.[2] | |
| Solution | DMSO | -80°C | Up to 6 months | Protect from light; avoid repeated freeze-thaw cycles.[1][5] |
| DMSO | -20°C | Up to 1 month | Protect from light; avoid repeated freeze-thaw cycles.[1][5] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
This protocol details the steps for preparing and storing this compound stock solutions to maintain their stability.
-
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a low-light environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C and brief sonication can aid in dissolution if necessary.[6]
-
Aliquot the stock solution into single-use, amber vials.
-
Label the vials clearly with the compound name, concentration, date, and storage conditions.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][5]
-
Protocol 2: Stability Testing of this compound under Different Conditions
This protocol provides a framework for conducting a stability study of this compound.
-
Objective: To determine the stability of this compound under various storage conditions (e.g., temperature, light exposure).
-
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
HPLC or LC-MS/MS system
-
Calibrated incubators/chambers for controlled temperature and humidity
-
Light source for photostability testing (as per ICH Q1B guidelines)
-
Amber and clear vials
-
-
Procedure:
-
Prepare a homogenous stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Divide the solution into multiple aliquots in both amber and clear vials.
-
Store the vials under different conditions:
-
At specified time points (e.g., 0, 1, 2, 4 weeks, and then monthly), retrieve one vial from each storage condition.
-
Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the remaining this compound and identify any degradation products.[9]
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Visualizations
Logical Workflow for Troubleshooting this compound Degradation
Caption: Troubleshooting workflow for identifying sources of this compound degradation.
Primary Degradation Pathway of this compound
Caption: The primary photochemical degradation pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 23141-25-5 - Coompo [coompo.com]
- 3. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 4. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | CAS:23141-25-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Strictosamide by HPLC-MS
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) parameters for the detection of Strictosamide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized parameters to ensure robust and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC-MS analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| No or Low Signal for this compound | Incorrect Mass Spectrometry (MS) settings. | Verify the MS is set to positive ion mode (ESI+). Ensure the mass analyzer is targeting the correct m/z for the protonated molecule [M+H]⁺, which for this compound is approximately 499.15.[1] |
| Inefficient ionization. | Optimize electrospray ionization (ESI) source parameters. Adjust capillary voltage, nebulizer gas flow, and drying gas temperature and flow rate. Consider adding a mobile phase modifier like formic acid or ammonium formate to promote protonation.[2] | |
| Poor chromatographic retention. | If this compound elutes in the solvent front, increase the initial aqueous mobile phase percentage. Ensure the sample is dissolved in a solvent weaker than the initial mobile phase.[3] | |
| Sample degradation. | Prepare fresh samples and standards. Avoid prolonged exposure to light or extreme temperatures. | |
| Poor Peak Shape (Tailing) | Secondary interactions with the column. | Add a mobile phase modifier like a buffer (e.g., ammonium formate) to minimize interactions with residual silanols on the stationary phase.[3] |
| Column overload. | Reduce the injection volume or the concentration of the sample.[4] | |
| Extra-column dead volume. | Check all fittings and tubing for proper connections to minimize dead volume, which can cause peak broadening.[5] | |
| Poor Peak Shape (Splitting or Broadening) | Sample solvent is too strong. | Dilute the sample in a solvent with a composition similar to or weaker than the initial mobile phase.[3][4] |
| Column contamination or void. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[4] | |
| High Backpressure | Blockage in the system. | Systematically check for blockages, starting from the column and moving backward to the injector and pump. A common cause is a clogged column frit or in-line filter.[4] |
| Mobile phase precipitation. | Ensure that any buffers or additives used are soluble in the entire gradient range.[5] | |
| Baseline Noise or Spikes | Contaminated mobile phase or solvent. | Use high-purity, LC-MS grade solvents and additives. Filter all mobile phases and prepare them fresh daily.[3] |
| MS source contamination. | Clean the ESI source components, including the spray needle and cone.[6] | |
| Inconsistent Retention Times | Inadequate column equilibration. | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections. |
| Pump or gradient mixer issues. | Check the pump for leaks and ensure the gradient proportioning valves are functioning correctly. | |
| Mobile phase composition changes. | Prepare mobile phases accurately and consistently. Keep solvent bottles capped to prevent evaporation.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the expected m/z value for this compound in positive ion mode?
A1: In positive electrospray ionization (ESI+) mode, you should look for the protonated molecule [M+H]⁺ at an m/z of approximately 499.15.[1]
Q2: What are the main fragment ions of this compound that I can use for confirmation in MS/MS?
A2: A common and significant fragment ion for this compound corresponds to the loss of the glucose moiety, resulting in a fragment with an m/z of approximately 337.07 [M-Glc+H]⁺.[1]
Q3: What type of HPLC column is recommended for this compound analysis?
A3: A reversed-phase C18 column is most commonly used for the separation of indole alkaloids like this compound.[7][8][9] Typical dimensions are 2.0-4.6 mm internal diameter and 100-250 mm length, with particle sizes of 1.8-5 µm.
Q4: Which mobile phase additives are best for improving peak shape and sensitivity?
A4: Acidic modifiers like formic acid (typically 0.1%) are frequently added to the mobile phase to improve peak shape and enhance ionization efficiency in positive ESI mode.[8] Buffers such as ammonium formate or ammonium acetate can also be used to control pH and minimize peak tailing.[10]
Q5: How should I prepare my sample for analysis?
A5: Sample preparation depends on the matrix. For relatively clean samples, simple dilution in the initial mobile phase may be sufficient.[11] For more complex matrices, such as plant extracts, a solid-phase extraction (SPE) cleanup step using a C18 or HLB cartridge can be beneficial to remove interfering compounds.[12] Always filter your final sample through a 0.22 µm or 0.45 µm filter before injection.[3]
Optimized HPLC-MS Parameters
The following tables provide typical starting parameters for the analysis of this compound. These may require further optimization for your specific instrument and application.
Table 1: HPLC Parameters
| Parameter | Typical Value |
| Column | Reversed-phase C18, 1.8-5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 15-30 minutes |
| Flow Rate | 0.2-0.8 mL/min |
| Column Temperature | 25-40 °C |
| Injection Volume | 1-10 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0-4.5 kV |
| Drying Gas Temperature | 300-350 °C |
| Drying Gas Flow | 8-12 L/min |
| Nebulizer Pressure | 30-50 psi |
| Scan Range (Full Scan) | m/z 100-1000 |
| Monitored Ions (SIM/MRM) | Precursor: m/z 499.15; Product: m/z 337.07 |
| Collision Energy (for MS/MS) | 15-30 eV (Optimize for your instrument) |
Experimental Protocols
Protocol 1: Standard and Sample Preparation
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound standard in methanol or dimethyl sulfoxide (DMSO). From this stock, create a series of working standards (e.g., 1, 5, 10, 50, 100 ng/mL) by serial dilution with the initial mobile phase composition (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).
-
Sample Extraction (from plant material):
-
Homogenize 100 mg of dried, ground plant material with 5 mL of 80% methanol.
-
Sonicate for 30 minutes, then centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Protocol 2: HPLC-MS System Operation
-
System Equilibration: Purge the HPLC system with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence in your instrument software. Include solvent blanks, standard curve injections, and samples.
-
Injection: Inject a solvent blank first to ensure the system is clean. Then, inject the standards in increasing order of concentration, followed by the samples.
-
Data Acquisition: Acquire data in both full scan mode to get an overview of the sample components and in MS/MS or Selected Ion Monitoring (SIM) mode for targeted quantification of this compound.
Visualizations
Caption: Experimental workflow for HPLC-MS analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 4. agilent.com [agilent.com]
- 5. How to Maximize Sensitivity in LC-MS [sigmaaldrich.cn]
- 6. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. researchgate.net [researchgate.net]
- 9. Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. A multimodal metabolomics approach using imaging mass spectrometry and liquid chromatography-tandem mass spectrometry for spatially characterizing monoterpene indole alkaloids secreted from roots - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficiency of Strictosamide Enzymatic Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of strictosamide enzymatic synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the enzymatic synthesis of this compound, focusing on the initial condensation reaction to form strictosidine, catalyzed by strictosidine synthase (STR), and the subsequent conversion to this compound.
Low or No Strictosidine Yield
Question: My reaction has produced a low yield or no strictosidine. What are the potential causes and how can I troubleshoot this?
Answer: Low or no strictosidine yield can stem from several factors related to the enzyme, substrates, or reaction conditions. Follow this guide to diagnose and resolve the issue.
Troubleshooting Steps:
-
Verify Enzyme Activity:
-
Inactive Enzyme: Strictosidine synthase can lose activity if improperly stored or handled. The enzyme is stable at -20°C for at least two months[1]. Ensure the enzyme has been stored correctly and avoid repeated freeze-thaw cycles.
-
Confirm Expression and Purity: If using a recombinantly expressed enzyme, verify the expression and successful purification. Run an SDS-PAGE gel to confirm the presence and purity of the enzyme at the correct molecular weight (approximately 34 kDa)[2].
-
Perform an Activity Assay: Use a standard activity assay (see Experimental Protocols) to confirm the specific activity of your enzyme batch. Specific activities for strictosidine synthase from Catharanthus roseus cell-free extracts have been reported to be around 56 pkat/mg of protein[1].
-
-
Check Substrate Quality and Concentration:
-
Substrate Degradation: Tryptamine and secologanin can degrade over time. Use fresh, high-quality substrates. Secologanin is particularly unstable, especially in solution.
-
Incorrect Concentrations: The apparent Kₘ values for tryptamine and secologanin are approximately 2.3 mM and 3.4 mM, respectively[2]. Ensure your substrate concentrations are appropriate to achieve the desired reaction rate. Working at or above the Kₘ is recommended.
-
Substrate Impurities: Impurities in the substrate preparations can inhibit the enzyme. Use highly purified substrates.
-
-
Optimize Reaction Conditions:
-
pH: The optimal pH for strictosidine synthase is 6.8[2]. A deviation from this pH can significantly reduce enzyme activity. Prepare your buffers carefully and verify the pH of the final reaction mixture.
-
Temperature: While the optimal temperature for the enzyme has been reported to be between 45-50°C, the stability of the enzyme and substrates should be considered. A common temperature for the reaction is 30°C. Higher temperatures can lead to enzyme denaturation and substrate degradation over longer incubation times.
-
Inhibitors: The presence of inhibitors can drastically reduce the reaction rate. A known inhibitor of strictosidine synthase is p-chloromercuribenzoate[2]. Ensure that no contaminating inhibitors are present in your reaction components.
-
-
Investigate Byproduct Formation:
-
Non-enzymatic Reactions: Under acidic conditions, a non-enzymatic Pictet-Spengler reaction can occur, leading to the formation of a 1:1 mixture of strictosidine and its diastereomer, vincoside[3]. Ensure your reaction pH is maintained at the optimal neutral to slightly acidic range for the enzyme to favor the stereospecific product.
-
Substrate Analogs: If using analogs of tryptamine or secologanin, be aware that strictosidine synthase has high substrate specificity[2][4]. While some analogs are accepted, the reaction efficiency may be significantly lower[5].
-
Logical Flow for Troubleshooting Low Strictosidine Yield:
Caption: Troubleshooting workflow for low strictosidine yield.
Issues with this compound Formation (Lactamization)
Question: I have successfully produced strictosidine, but the conversion to this compound is inefficient. What could be the problem?
Answer: The conversion of strictosidine to this compound is a lactamization reaction. This can be achieved through different methods, and its efficiency depends on the chosen conditions.
Troubleshooting Steps:
-
Spontaneous Cyclization: In some biosynthetic pathways, the conversion of strictosidinic acid (formed from tryptamine and secologanic acid) to this compound is proposed to be an intramolecular dehydrative cyclization[6]. If your synthesis starts from strictosidinic acid, the efficiency of this step will depend on factors like pH and the presence of catalysts.
-
Acid-Catalyzed Conversion: this compound can be transformed into its stereoisomer, vincoside lactam, through acid catalysis, with a reported yield of 52%[7]. This indicates that acidic conditions can promote lactamization, but may also lead to isomerization.
-
Monitor pH: If attempting an acid-catalyzed lactamization, carefully monitor the pH. Too low a pH may lead to unwanted side reactions or degradation of the product.
-
Analyze for Isomers: Use analytical techniques like HPLC and NMR to confirm the identity and stereochemistry of your product, as isomerization is a risk[7].
-
-
Enzymatic Conversion: While the direct enzymatic conversion of strictosidine to this compound is less documented in isolated in vitro systems, it is a key step in pathways like camptothecin biosynthesis[6]. If you are working in a cell-based system, the efficiency may depend on the presence and activity of the specific enzymes responsible for this conversion.
Workflow for this compound Formation:
Caption: Key pathways in the formation of this compound.
Data Presentation
Table 1: Kinetic Parameters of Strictosidine Synthase from Catharanthus roseus
| Parameter | Tryptamine | Secologanin | Reference |
| Apparent Kₘ (mM) | 2.3 | 3.4 | [2] |
| Optimal pH | \multicolumn{2}{c | }{6.8} | [2] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Low/No Strictosidine Yield | Inactive enzyme | Verify storage conditions (-20°C). Perform an activity assay. |
| Low substrate quality | Use fresh, high-purity tryptamine and secologanin. | |
| Suboptimal pH | Ensure reaction pH is at or near 6.8. | |
| Presence of inhibitors | Check for contaminants like p-chloromercuribenzoate. | |
| Non-enzymatic side reactions | Maintain a neutral to slightly acidic pH to avoid diastereomer formation. | |
| Inefficient this compound Formation | Inappropriate pH for lactamization | If using acid catalysis, monitor pH to balance conversion and prevent degradation/isomerization. |
| Isomerization | Analyze the product for the presence of vincoside lactam, especially under acidic conditions. |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Strictosidine Synthase in E. coli
This protocol is adapted from methods described for expressing plant-derived enzymes in microbial hosts[8].
-
Gene Synthesis and Cloning:
-
Synthesize the cDNA for strictosidine synthase (e.g., from Rauvolfia serpentina or Catharanthus roseus), codon-optimized for E. coli expression.
-
Clone the gene into an expression vector (e.g., pKK223-3 or a pET vector with a His-tag)[8].
-
-
Expression:
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid.
-
Grow a 10 mL overnight culture in LB medium with the appropriate antibiotic at 37°C.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
-
-
Purification:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, with protease inhibitors).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C).
-
If using a His-tagged protein, apply the supernatant to a Ni-NTA affinity chromatography column.
-
Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).
-
Elute the protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).
-
Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.0, 10% glycerol) using dialysis or a desalting column.
-
Verify purity by SDS-PAGE and determine protein concentration.
-
Protocol 2: HPLC-Based Assay for Strictosidine Synthase Activity
This protocol is based on the method described by Pennings et al. (1989)[1].
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 6.8)
-
5 mM tryptamine
-
5 mM secologanin
-
Strictosidine synthase (e.g., 1-10 µg of purified enzyme)
-
-
The total reaction volume can be 100-500 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of methanol or by adjusting the pH to a basic level (e.g., with 2 M NaOH).
-
-
Sample Preparation:
-
Centrifuge the quenched reaction to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid.
-
Detection: Monitor at 225 nm (for secologanin and strictosidine) and 280 nm (for tryptamine and strictosidine).
-
Quantification: Calculate the amount of strictosidine formed and/or tryptamine consumed by comparing the peak areas to a standard curve of known concentrations.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the enzymatic synthesis of strictosidine? A1: The yield can vary significantly depending on the source and activity of the enzyme, substrate quality, and reaction conditions. In optimized heterologous production systems, titers of up to 50 mg/L of strictosidine have been reported[9]. For in vitro reactions, the yield will depend on the amount of enzyme and substrates used, and the reaction time.
Q2: Can I use a crude cell lysate instead of purified strictosidine synthase? A2: Yes, it is possible to use a crude cell lysate from an E. coli overexpression system. This can be a practical approach to avoid a lengthy purification process[10]. However, be aware that other enzymes in the lysate, such as glucosidases, might degrade the strictosidine product. The presence of D(+)-gluconic acid-delta-lactone (around 100 mM) can inhibit about 75% of this glucosidase activity without affecting the synthase[1].
Q3: My secologanin seems to be degrading quickly. How can I improve its stability? A3: Secologanin is an aldehyde and can be unstable, especially in solution and at non-optimal pH. It is best to prepare fresh solutions of secologanin for each experiment. Store the stock solution at low temperatures (-20°C or -80°C) and minimize the time it spends in solution at room temperature.
Q4: I am observing a peak that corresponds to the mass of strictosidine, but it has a different retention time on the HPLC. What could it be? A4: This is likely the diastereomer of strictosidine, called vincoside. This can form through a non-enzymatic Pictet-Spengler reaction, especially if the reaction conditions become acidic[3]. Ensure your reaction buffer has sufficient buffering capacity to maintain the optimal pH of 6.8.
Q5: Can I use tryptamine analogs to produce novel alkaloids? A5: Yes, strictosidine synthase has been shown to accept some tryptamine analogs, allowing for the production of "unnatural" strictosidine derivatives[4][5]. However, the enzyme's substrate specificity is high, and substitutions on the indole ring can significantly reduce the reaction rate or prevent the reaction altogether. It is recommended to perform small-scale trial reactions to test the compatibility of a new analog with the enzyme.
Q6: How can I monitor the conversion of strictosidine to this compound? A6: This conversion can be monitored by HPLC. You will observe the disappearance of the strictosidine peak and the appearance of a new peak for this compound. The identity of the new peak should be confirmed by mass spectrometry and, if possible, by NMR, especially to check for potential isomerization to vincoside lactam[7].
References
- 1. Assay of strictosidine synthase from plant cell cultures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. De novo production of the plant-derived alkaloid strictosidine in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strictosidine synthase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transformation of this compound to vincoside lactam by acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression of enzymatically active cloned strictosidine synthase from the higher plant Rauvolfia serpentina in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Engineered Production of Strictosidine and Analogs in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Total Synthesis of (−)-Strictosidine and Interception of Aryne Natural Product Derivatives “Strictosidyne” and “Strictosamidyne” - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of dosing protocols for Strictosamide in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Strictosamide in animal studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
1. Inconsistent Anti-Inflammatory Effects
-
Question: We are observing high variability in the anti-inflammatory response to this compound in our mouse ear edema model. What could be the cause?
-
Answer: Inconsistent results in the TPA-induced mouse ear edema model can arise from several factors. Here is a checklist of potential issues and solutions:
-
This compound Solution Preparation and Stability:
-
Vehicle: this compound is reported to have high water solubility.[1] For intraperitoneal (i.p.) and intravenous (i.v.) injections, sterile distilled water is a suitable vehicle.[1] For topical applications, a vehicle containing PEG300, Tween-80, and saline has been described.
-
Fresh Preparation: It is recommended to prepare solutions fresh for each experiment to avoid degradation. If storage is necessary, store protected from light at 4°C for no longer than 24 hours, and allow the solution to return to room temperature before administration.
-
Solubility Issues: If you observe any precipitation, gently warm the solution and vortex. Ensure complete dissolution before administration.
-
-
Dosing and Administration:
-
Accurate Dosing: Ensure accurate calculation of the dose based on the most recent body weight of each animal.
-
Consistent Administration Technique: For i.p. injections, ensure the injection is truly intraperitoneal and not into the subcutaneous space or an organ. For topical application, ensure consistent volume and coverage of the ear surface.
-
-
Experimental Model:
-
TPA Application: Ensure the 12-O-tetradecanoylphorbol-13-acetate (TPA) solution is fresh and applied consistently to the inner and outer surfaces of the ear.
-
Measurement Time Points: Measure ear thickness at consistent time points after TPA application. The peak inflammatory response to TPA is typically between 4 to 6 hours.
-
Animal Strain and Age: Use animals of the same strain, sex, and age to minimize biological variability.
-
-
2. Unexpected Toxicological Effects
-
Question: We are observing signs of toxicity (e.g., CNS depression, ataxia) at doses expected to be well-tolerated. What should we investigate?
-
Answer: Unexpected toxicity can be alarming. Here are some potential causes and troubleshooting steps:
-
Dose Calculation and Preparation:
-
Verification: Double-check all dose calculations and the concentration of the dosing solution. A simple decimal error can lead to a 10-fold overdose.
-
Homogeneity: Ensure the dosing solution is homogeneous, especially if it is a suspension. Vortex the solution before drawing each dose.
-
-
Route of Administration:
-
Intravenous Injection Rate: If administering intravenously, a rapid injection rate can lead to acute toxicity. A slow, steady infusion is recommended.
-
-
Animal Health Status:
-
Underlying Conditions: Ensure the animals are healthy and free from underlying infections or stress, which can increase their susceptibility to drug-induced toxicity.
-
-
Pharmacokinetic Variability:
-
Strain Differences: Different mouse strains can have variations in drug metabolism, leading to different exposures for the same dose.
-
Potential for Saturation: At higher doses, metabolic pathways can become saturated, leading to a non-linear increase in plasma concentration and toxicity.
-
-
3. Difficulty in Quantifying this compound in Plasma
-
Question: We are having trouble getting reliable and reproducible results for this compound quantification in plasma using LC-MS/MS. What are some common pitfalls?
-
Answer: Accurate bioanalysis is crucial for pharmacokinetic studies. Here are some factors to consider:
-
Sample Collection and Handling:
-
Anticoagulant: Use heparin or EDTA as an anticoagulant.
-
Immediate Processing: Process blood samples as quickly as possible after collection. Centrifuge to separate plasma and store at -80°C until analysis.
-
Hemolysis: Avoid hemolysis during blood collection and processing, as it can interfere with the assay.
-
-
Sample Preparation:
-
Protein Precipitation: Protein precipitation with acetonitrile or methanol is a common and effective method for extracting this compound from plasma.
-
Internal Standard: Use a suitable internal standard (e.g., digoxin or ranolazine) to account for variability in extraction and instrument response.[2]
-
-
LC-MS/MS Method:
-
Ionization Mode: Use positive electrospray ionization (ESI+).
-
MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions for this compound and the internal standard to ensure sensitivity and specificity.
-
Matrix Effects: Evaluate and minimize matrix effects, which can cause ion suppression or enhancement and affect accuracy. This can be done by comparing the response of the analyte in post-extraction spiked plasma with that in a neat solution.
-
-
Frequently Asked Questions (FAQs)
Dosing and Administration
-
Q1: What are the recommended doses of this compound for anti-inflammatory studies in mice?
-
Q2: What is a suitable vehicle for dissolving this compound?
-
A2: this compound has high water solubility, making sterile distilled water a suitable vehicle for parenteral administration.[1] For topical formulations, a mixture of PEG300, Tween-80, and saline can be used.
-
-
Q3: What is the reported LD50 of this compound in mice?
-
A3: The intraperitoneal LD50 of this compound in Charles River mice has been reported to be 723.17 mg/kg.[1]
-
Pharmacokinetics
-
Q4: What is known about the pharmacokinetics of this compound?
-
Q5: What is the recommended method for quantifying this compound in plasma?
-
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable method for the sensitive and specific quantification of this compound in plasma.[2]
-
Mechanism of Action
-
Q6: What is the mechanism of action of this compound?
Data Presentation
Table 1: In Vivo Dosing of this compound in Mice
| Effect Studied | Animal Model | Route of Administration | Dose Range | Reference |
| Anti-inflammatory | TPA-induced ear edema | Intravenous | 20 - 40 mg/kg | [3][4] |
| Anti-inflammatory | Acetic acid-induced vascular permeability | Intravenous | 20 - 40 mg/kg | [4] |
| Analgesic | Acetic acid-induced writhing | Intravenous | 20 - 40 mg/kg | [4] |
| Enzyme activity | Na+/K+-ATPase and Mg2+-ATPase | Intraperitoneal | 50 - 200 mg/kg | [1] |
| Acute Toxicity (LD50) | Charles River mice | Intraperitoneal | 723.17 mg/kg | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Reference |
| Lower Limit of Quantification (Plasma) | 20.86 ng/mL | [5] |
Experimental Protocols
Protocol 1: TPA-Induced Mouse Ear Edema for Anti-inflammatory Activity
-
Animals: Use male ICR mice (or another suitable strain) weighing 20-25g. Acclimatize the animals for at least one week before the experiment.
-
Groups: Divide the animals into a vehicle control group, a positive control group (e.g., indomethacin), and at least two this compound treatment groups (e.g., 20 and 40 mg/kg).
-
Dosing Solution: Prepare this compound in sterile distilled water. Prepare the positive control in its appropriate vehicle.
-
Administration: Administer this compound or vehicle intravenously or intraperitoneally 30-60 minutes before TPA application.
-
Induction of Edema: Dissolve TPA in ethanol (e.g., 20 µg in 20 µL). Apply 10 µL of the TPA solution to the inner and outer surfaces of the right ear of each mouse. Apply the vehicle (ethanol) to the left ear as a control.
-
Measurement: Measure the thickness of both ears using a digital micrometer at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) after TPA application.
-
Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.
Protocol 2: Pharmacokinetic Study in Mice
-
Animals: Use the desired strain of mice, cannulated (e.g., jugular vein) if serial blood sampling is required.
-
Dosing Solution: Prepare this compound in a suitable vehicle for the intended route of administration (e.g., sterile water for i.v. or i.p.).
-
Administration: Administer a single dose of this compound.
-
Blood Sampling: Collect blood samples (e.g., 50-100 µL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance using appropriate software.
Visualizations
Caption: Experimental workflow for a pharmacokinetic study of this compound in mice.
Caption: Simplified signaling pathway for the anti-inflammatory action of this compound.
References
Validation & Comparative
A Comparative Analysis of Strictosamide and Vincoside Lactam Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of strictosamide and vincoside lactam, two closely related monoterpenoid indole alkaloids. Understanding the relative stability of these compounds is crucial for their isolation, storage, and the development of therapeutic agents derived from them. This document summarizes available experimental data, outlines detailed experimental protocols for stability assessment, and provides visual representations of relevant chemical transformations.
Data Presentation: Stability Comparison
While direct, side-by-side quantitative kinetic studies on the stability of this compound and vincoside lactam under various conditions are limited in the current literature, the available data indicates a difference in their susceptibility to degradation. Theoretical calculations suggest that vincoside lactam possesses a slightly higher intrinsic stability compared to this compound. Experimental observations support this, particularly under acidic and photolytic conditions where this compound demonstrates notable instability.
| Parameter | This compound | Vincoside Lactam | Reference |
| Acid Stability | Unstable; transforms into vincoside lactam. An acid-catalyzed reaction yields 52% vincoside lactam. | Considered the more stable isomer under acidic conditions. | [1] |
| Photostability | Unstable under light exposure. Photochemical reaction in an aqueous solution in the presence of oxygen leads to the formation of (3S)-pumiloside with a productivity of 56%. It is recommended that this compound be stored protected from light. | Data not available, but generally considered more stable than this compound. | [2] |
| Thermal Stability | No specific quantitative data available. | No specific quantitative data available. | |
| Oxidative Stability | Susceptible to oxidation, as evidenced by the photochemical degradation pathway involving oxygen. | Data not available. | [2] |
Experimental Protocols
To facilitate further research and provide a standardized approach to evaluating the stability of these compounds, the following detailed experimental protocols are provided. These are based on established methodologies for stability-indicating assays of alkaloid compounds.
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to investigate the intrinsic stability of this compound and vincoside lactam under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.
1. Preparation of Stock Solutions:
-
Prepare stock solutions of this compound and vincoside lactam (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of methanol and water.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
At each time point, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid compounds in a temperature-controlled oven at 80°C.
-
Sample at 24, 48, and 72 hours.
-
Prepare solutions of the stressed solid samples in the mobile phase for analysis.
-
-
Photodegradation:
-
Expose the stock solutions to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter.
-
Concurrently, run a control sample in the dark.
-
Sample at appropriate time intervals and analyze by HPLC.
-
3. Sample Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Determine the percentage degradation of the parent compound and detect the formation of any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of this compound and vincoside lactam and the separation of their potential degradation products.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 225 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Specificity should be confirmed by analyzing stressed samples to ensure that degradation product peaks are well-resolved from the parent compound peaks.
-
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations discussed in this guide.
References
A Comparative Analysis of the Anti-Inflammatory Effects of Strictosamide and Indomethacin
A detailed examination of the experimental evidence for two distinct anti-inflammatory agents.
In the landscape of anti-inflammatory therapeutics, the non-steroidal anti-inflammatory drug (NSAID) indomethacin has long been a benchmark for potent activity. However, the exploration of natural compounds with novel mechanisms of action continues to yield promising candidates like Strictosamide, an indole alkaloid isolated from Nauclea officinalis. This guide provides a comparative overview of the anti-inflammatory properties of this compound and indomethacin, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
Indomethacin, a well-established NSAID, exerts its anti-inflammatory effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][4] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][5] While effective, the non-selective nature of indomethacin can lead to gastrointestinal side effects due to the inhibition of COX-1, which is involved in protecting the gastric mucosa.[2][3]
This compound, in contrast, appears to operate through different and more targeted signaling pathways. Experimental evidence indicates that its anti-inflammatory activity is mediated by the suppression of the NF-κB and MAPK signaling pathways.[6] These pathways are crucial in the production of pro-inflammatory cytokines and enzymes. Additionally, this compound has been shown to activate the PI3K/AKT signaling pathway, which can promote wound healing.[6][7]
Signaling Pathway of Indomethacin
Caption: Indomethacin's mechanism of action.
Signaling Pathway of this compound
Caption: this compound's mechanism of action.
Quantitative Comparison of Anti-Inflammatory Effects
Direct comparison of the potency of this compound and indomethacin is challenging due to the use of different experimental models and methodologies in the available studies. However, the following tables summarize the key quantitative data for each compound.
Table 1: Anti-Inflammatory Effects of this compound
| Experimental Model | Species | Doses | Outcome Measure | % Inhibition | Reference |
| TPA-induced ear edema | Mouse | 20 mg/kg | Edema | 24.7% | [8][9][10] |
| 40 mg/kg | Edema | 28.1% | [8][9][10] | ||
| Acetic acid-induced vascular permeability | Mouse | 20 mg/kg | Vascular Permeability | 23.3% | [8][9][10] |
| 40 mg/kg | Vascular Permeability | 33.4% | [8][9][10] | ||
| CMC-Na-induced leukocyte migration | Mouse | 10 mg/kg | Leukocyte Count | 46.0% | [8][9][10] |
| 20 mg/kg | Leukocyte Count | 49.1% | [8][9][10] | ||
| 40 mg/kg | Leukocyte Count | 58.7% | [8][9][10] | ||
| LPS-induced RAW 264.7 cells | In vitro | 0-200 µM | NO, TNF-α, IL-1β production | Inhibition observed | [6] |
Table 2: Anti-Inflammatory Effects of Indomethacin
| Experimental Model | Species | Doses | Outcome Measure | % Inhibition | Reference |
| Carrageenan-induced paw edema | Rat | 10 mg/kg | Paw Edema | 87.3% | [11] |
| Not specified | Paw Edema | 83.34% | [12] | ||
| Dextran-induced paw edema | Rat | 10 mg/kg | Paw Edema | 91.5% | [11] |
| Freund's adjuvant-induced arthritis | Rat | 1 mg/kg | Paw Edema (chronic) | 29% | [11] |
| 1 mg/kg | TNF-α (serum) | 83 ± 8% | [13] | ||
| 1 mg/kg | IL-6 (serum) | 84 ± 11% | [13] | ||
| 1 mg/kg | IL-10 (serum) | 196 ± 55% (increase) | [13] | ||
| Turpentine-induced arthritis | Rat | Not specified | Joint Diameter | 48% | [12] |
| Cotton pellet-induced granuloma | Rat | Not specified | Granuloma Weight | 40.16% | [12] |
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for its interpretation.
This compound Anti-Inflammatory Assays
1. 12-O-tetradecanoylphorbol-13-acetate (TPA)-Induced Mouse Ear Edema:
-
Animals: Mice.
-
Procedure: A solution of TPA in a vehicle (e.g., acetone) is applied to the surface of one ear to induce inflammation and edema. The contralateral ear receives the vehicle alone as a control. This compound or a control substance is administered (e.g., intravenously) prior to TPA application. After a set period (e.g., 6 hours), the mice are euthanized, and circular sections of both ears are punched out and weighed. The difference in weight between the TPA-treated and vehicle-treated ears is calculated as the edema. The percentage inhibition by this compound is calculated relative to the control group.[8][9][10]
2. Acetic Acid-Induced Vascular Permeability in Mice:
-
Animals: Mice.
-
Procedure: Mice are administered Evans blue dye intravenously. After a short period, a solution of acetic acid is injected intraperitoneally to induce an increase in vascular permeability. This compound or a control is administered prior to the acetic acid injection. After a defined time, the mice are euthanized, and the peritoneal cavity is washed with saline. The amount of Evans blue dye that has leaked into the peritoneal cavity is quantified spectrophotometrically. The percentage inhibition of vascular permeability is calculated by comparing the dye concentration in the this compound-treated group to the control group.[8][9][10]
3. Carboxymethylcellulose Sodium (CMC-Na)-Induced Leukocyte Migration in Mice:
-
Animals: Mice.
-
Procedure: An intraperitoneal injection of CMC-Na is used to induce the migration of leukocytes into the peritoneal cavity. This compound or a control is administered prior to the CMC-Na injection. After a set time, the mice are euthanized, and the peritoneal cavity is washed with a solution containing EDTA. The total number of leukocytes in the peritoneal fluid is then counted using a hemocytometer. The percentage inhibition of leukocyte migration is determined by comparing the cell counts in the this compound-treated group to the control group.[8][9][10]
Experimental Workflow for this compound In Vivo Assays
Caption: Workflow for in vivo anti-inflammatory assays of this compound.
Indomethacin Anti-Inflammatory Assays
1. Carrageenan-Induced Rat Paw Edema:
-
Animals: Rats.
-
Procedure: A sub-plantar injection of carrageenan solution into the rat's hind paw induces an acute inflammatory response characterized by edema. The volume of the paw is measured before and at various time points after the carrageenan injection using a plethysmometer. Indomethacin or a vehicle control is administered (e.g., orally or intraperitoneally) prior to the carrageenan injection. The percentage inhibition of edema is calculated by comparing the increase in paw volume in the indomethacin-treated group to the control group.[11][12]
2. Freund's Adjuvant-Induced Arthritis in Rats:
-
Animals: Rats.
-
Procedure: A single injection of Complete Freund's Adjuvant (CFA) into the paw or base of the tail induces a chronic inflammatory condition that resembles rheumatoid arthritis. The development of arthritis is monitored over several weeks by measuring paw volume and observing clinical signs. Indomethacin or a control is administered daily for a specified period during the development of the arthritis. The anti-arthritic effect is evaluated by the reduction in paw swelling and potentially through histological analysis of the joints.[11][13]
Conclusion
This compound and indomethacin represent two distinct approaches to modulating the inflammatory response. Indomethacin is a potent, non-selective COX inhibitor with a long history of clinical use and a well-documented side-effect profile.[1][14] this compound, a natural product, demonstrates anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways, key regulators of the inflammatory cascade.[6]
The available data suggests that indomethacin exhibits high efficacy in acute models of inflammation, such as carrageenan-induced paw edema.[11][12] this compound has shown moderate to significant inhibition in various in vivo models of inflammation and leukocyte migration.[8][9][10] A direct head-to-head comparison in the same experimental models would be necessary to definitively establish the relative potency of these two compounds. The differing mechanisms of action suggest that this compound may offer a therapeutic advantage by targeting specific inflammatory signaling pathways, potentially leading to a more favorable side-effect profile compared to non-selective COX inhibitors. Further research into the clinical efficacy and safety of this compound is warranted.
References
- 1. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Indometacin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound promotes wound healing through activation of the PI3K/AKT pathway [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. In vivo anti-inflammatory and analgesic activities of this compound from Nauclea officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models - Indian J Pharm Pharmacol [ijpp.org.in]
- 12. ijpsr.com [ijpsr.com]
- 13. Effects of indomethacin-loaded nanocapsules in experimental models of inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
A Comparative Guide to the Cellular Response to Strictosamide Treatment: A Proteomic Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cellular response to Strictosamide treatment, drawing from predictive network pharmacology studies and outlining a robust experimental framework for proteomic validation. While direct, comparative proteomic studies on this compound are not yet prevalent in the public domain, this document synthesizes predicted mechanisms of action and presents a detailed guide to performing and interpreting such analyses.
Predicted Mechanism of Action: The PI3K/AKT Signaling Pathway
Network pharmacology studies have identified the PI3A/AKT signaling pathway as a primary target of this compound, particularly in the context of wound healing.[1] This pathway is a critical regulator of cell survival, proliferation, and migration. The predicted mechanism suggests that this compound may promote these cellular processes by activating key proteins within this cascade.
A study on the effect of this compound on wound healing demonstrated its ability to expedite the process, reduce inflammatory infiltration, and enhance collagen deposition in a rat model.[1] Further in vivo and in vitro experiments confirmed that this compound treatment leads to an increased expression of phosphorylated PI3K (P-PI3K), phosphorylated AKT (P-AKT), and phosphorylated mTOR (P-mTOR), all of which are key components of the PI3K/AKT signaling pathway.[1]
Below is a diagram illustrating the predicted activation of the PI3K/AKT signaling pathway by this compound.
Caption: Predicted PI3K/AKT signaling pathway activation by this compound.
Quantitative Proteomic Analysis: A Comparative Overview
To experimentally validate the predicted effects of this compound and uncover other potential cellular responses, a quantitative proteomic approach is essential. Below, we present a hypothetical comparison of protein expression changes in cells treated with this compound versus a vehicle control, based on the predicted activation of the PI3K/AKT pathway. Such an experiment would provide the necessary data to confirm the mechanism of action and identify potential off-target effects.
Table 1: Hypothetical Quantitative Proteomic Data of Key Proteins in the PI3K/AKT Pathway
| Protein | Gene Name | Function | Fold Change (this compound vs. Control) | p-value |
| Phosphoinositide 3-kinase regulatory subunit 1 | PIK3R1 | Regulatory subunit of PI3K | 1.8 | <0.05 |
| AKT serine/threonine kinase 1 | AKT1 | Key downstream effector of PI3K | 2.1 | <0.05 |
| Mechanistic target of rapamycin kinase | MTOR | Serine/threonine kinase, downstream of AKT | 1.9 | <0.05 |
| Eukaryotic translation initiation factor 4E binding protein 1 | EIF4EBP1 | Downstream target of mTOR, regulates translation | -1.5 (Phosphorylation increased) | <0.05 |
| Ribosomal protein S6 kinase B1 | RPS6KB1 | Downstream target of mTOR, regulates cell growth | 2.3 | <0.05 |
| BCL2 associated agonist of cell death | BAD | Pro-apoptotic protein, inhibited by AKT | -1.7 (Phosphorylation increased) | <0.05 |
| Glycogen synthase kinase 3 beta | GSK3B | Kinase involved in multiple pathways, inhibited by AKT | -1.6 (Phosphorylation increased) | <0.05 |
Experimental Protocols for Proteomic Analysis
The following section details a standard workflow for a quantitative proteomic analysis of the cellular response to this compound treatment.
Caption: Standard experimental workflow for quantitative proteomics.
Cell Culture and Treatment
-
Cell Line: Select a relevant human cell line (e.g., human dermal fibroblasts for wound healing studies).
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Treat cells with an optimized concentration of this compound (determined by a dose-response curve) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
Protein Extraction and Quantification
-
Lysis: Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Sonication: Sonicate the lysates to shear DNA and ensure complete lysis.
-
Centrifugation: Centrifuge the lysates to pellet cell debris.
-
Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
Protein Digestion
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).
-
Digestion: Digest proteins into peptides using a sequence-specific protease, most commonly trypsin, overnight at 37°C.
Peptide Labeling (for quantitative proteomics)
-
Isobaric Tagging (e.g., TMT or iTRAQ): Label peptides from different conditions (e.g., control and this compound-treated) with isobaric tags. This allows for multiplexing of samples in a single mass spectrometry run.
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC): Alternatively, metabolically label cells by growing them in media containing "heavy" or "light" essential amino acids before treatment.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Chromatography: Separate the labeled peptides by reverse-phase liquid chromatography using a nanoscale HPLC system. This separates peptides based on their hydrophobicity.
-
Mass Spectrometry: Eluted peptides are ionized (e.g., by electrospray ionization) and analyzed in a high-resolution mass spectrometer. The instrument performs a full scan to measure the mass-to-charge ratio of the intact peptides (MS1) and then fragments selected peptides to determine their amino acid sequence (MS2).
Data Analysis
-
Database Search: Use a search engine (e.g., MaxQuant, Proteome Discoverer) to match the acquired MS/MS spectra against a protein sequence database (e.g., UniProt) to identify the peptides and, by inference, the proteins.
-
Quantification: For isobaric labeling, the relative abundance of proteins is determined by comparing the intensities of the reporter ions in the MS2 spectra. For SILAC, the relative abundance is determined by the ratio of heavy to light peptide peak intensities in the MS1 spectra.
-
Statistical Analysis: Perform statistical tests (e.g., t-test) to identify proteins that are significantly differentially expressed between the this compound-treated and control groups.
Bioinformatics Analysis
-
Pathway Analysis: Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, DAVID, Metascape) to identify the biological pathways, molecular functions, and cellular components that are enriched in the set of differentially expressed proteins.
-
Network Analysis: Construct protein-protein interaction networks to visualize the functional relationships between the affected proteins.
This comprehensive experimental approach will enable a thorough and unbiased investigation of the cellular response to this compound, validating predicted mechanisms and potentially uncovering novel therapeutic targets.
References
Strictosamide: A Comparative Analysis of its Bioactivity in Diverse Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic and anti-inflammatory properties of strictosamide, benchmarked against established therapeutic agents.
This compound, a naturally occurring monoterpene indole alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. This guide provides a detailed cross-validation of this compound's bioactivity across various cell lines, offering a comparative perspective against the well-established cytotoxic agent vincristine and the potent anti-inflammatory drug dexamethasone. Through a synthesis of available experimental data, this report aims to furnish researchers with a valuable resource for evaluating this compound's potential in future drug discovery and development endeavors.
Cytotoxic Activity: this compound vs. Vincristine
| Cell Line | Cancer Type | This compound IC50 (µM) | Vincristine IC50 (µM) | Reference |
| A549 | Lung Carcinoma | > 80 | Not directly compared | [1] |
| HepG2 | Hepatocellular Carcinoma | > 80 | Not directly compared | [1] |
| MCF-7 | Breast Adenocarcinoma | > 80 | Not directly compared | [1] |
Note: The available data indicates that this compound, at the concentrations tested, did not show significant cytotoxicity (IC50 > 80 µM) in A549, HepG2, and MCF-7 cell lines in one study[1]. Further research with a broader range of concentrations and cell lines is necessary to fully elucidate its cytotoxic potential and to draw direct comparisons with established anticancer drugs like vincristine.
Anti-inflammatory Activity: this compound vs. Dexamethasone
This compound has exhibited notable anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators. This section compares its efficacy with dexamethasone, a potent corticosteroid widely used for its anti-inflammatory effects, particularly in the context of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Cell Line | Parameter Measured | This compound Effect | Dexamethasone IC50 | Reference |
| RAW 264.7 | NO, TNF-α, IL-1β Production | Inhibition at 0-200 µM | Not directly compared | [1] |
| RAW 264.7 | NO Production | - | 34.60 µg/mL | [2] |
This compound has been shown to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in LPS-stimulated RAW 264.7 cells in a concentration-dependent manner (0-200 µM)[1]. While a direct IC50 value for this compound's inhibition of NO production was not found in the same study for a direct comparison, another study reported an IC50 of 34.60 µg/mL for dexamethasone in inhibiting NO production in the same cell line[2]. This highlights the need for head-to-head comparative studies to definitively assess the relative potency of this compound and dexamethasone.
Signaling Pathways Modulated by this compound
The bioactivity of this compound is attributed to its ability to modulate key intracellular signaling pathways. The primary mechanisms identified include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway.
NF-κB and MAPK Signaling Pathway Inhibition
This compound has been observed to suppress inflammatory responses by inhibiting the NF-κB and MAPK signaling cascades[1]. In LPS-stimulated RAW 264.7 cells, this compound treatment led to a marked decrease in the phosphorylation of p65, IκBα, and IKKα in the NF-κB pathway. Concurrently, it significantly reduced the phosphorylation of p38, ERK, and JNK in the MAPK pathway[1].
References
Unveiling the Therapeutic Potential of Strictosamide: A Comparative Analysis of Its Molecular Targets
A deep dive into the experimental validation of strictosamide's biological targets and a comparative look at alternative inhibitors through the lens of molecular docking.
Introduction
This compound, a naturally occurring monoterpenoid indole alkaloid, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, analgesic, and wound-healing properties.[1] Understanding the precise molecular interactions of this compound with its biological targets is crucial for its development as a potential therapeutic agent. This guide provides a comprehensive overview of the experimentally validated targets of this compound and compares its activity with alternative compounds that have been investigated using molecular docking, a powerful in-silico tool for predicting ligand-protein interactions. While direct molecular docking studies on this compound are not yet widely available, this comparison offers valuable insights into its mechanisms of action and highlights opportunities for future research.
Key Biological Targets of this compound: Experimental Evidence
Experimental studies have implicated several key signaling pathways and enzymes as targets of this compound.
Anti-inflammatory Effects via NF-κB and MAPK Pathways
This compound has demonstrated significant anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. In in-vitro studies using LPS-induced RAW 264.7 macrophages, this compound (at concentrations up to 200 μM) was shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β), as well as the expression of inducible nitric oxide synthase (iNOS).[1] This inhibition is attributed to the suppression of the NF-κB and MAPK pathways, which are central regulators of the inflammatory response.[1]
Modulation of ATPase Activity
This compound has also been shown to modulate the activity of key ion-pumping enzymes. It can inhibit the activity of Mg2+-ATPase in isolated kidneys at concentrations ranging from 0.25 to 2 mg/mL.[1] Furthermore, while high in-vitro concentrations (2 mg/mL) of this compound decreased Na+,K+-ATPase activity, in-vivo studies have shown that it can increase the activity of Na+,K+-ATPase in the brain.[2] This modulation of ATPase activity may contribute to some of its observed physiological effects.
Comparative Analysis with Alternative Inhibitors: A Molecular Docking Perspective
To provide a comparative landscape, we have compiled molecular docking data for alternative inhibitors targeting the same pathways modulated by this compound. This comparison underscores the potential binding affinities that could be expected for this compound and serves as a benchmark for future in-silico studies.
Signaling Pathway Diagrams
To visualize the points of intervention, the following diagrams illustrate the NF-κB signaling pathway and a general workflow for drug target validation.
References
Comparative evaluation of different Strictosamide extraction methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of various methods for the extraction of Strictosamide, a key intermediate in the biosynthesis of numerous monoterpenoid indole alkaloids with significant pharmacological potential. The following sections detail the experimental protocols, present comparative data on extraction efficiency, and offer visualizations to aid in the selection of the most suitable method for your research or production needs.
Comparative Evaluation of Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound while minimizing processing time and solvent consumption. This section compares four common extraction techniques: Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), Maceration, and Soxhlet Extraction.
Data Presentation
The following table summarizes the key performance indicators for each extraction method based on available experimental data. It is important to note that direct comparative studies for all methods on the same plant material are limited. Therefore, some data is derived from studies on similar indole alkaloids or from general principles of the extraction technique.
| Parameter | Microwave-Assisted Extraction (MAE) | Ultrasound-Assisted Extraction (UAE) | Maceration | Soxhlet Extraction | Supercritical Fluid Extraction (SFE) |
| Yield of this compound | 16.21 mg/g[1] | 4.35 mg/g[2] | Lower (data not specified) | Moderate to High (data not specified) | Potentially High (data not specified for this compound) |
| Purity | High | Moderate to High | Variable | High | Very High |
| Extraction Time | 4 minutes[1] | 30 - 60 minutes | 3 - 21 days[3][4] | 6 - 24 hours | 40 - 60 minutes[5] |
| Solvent Consumption | Low (e.g., 1:20 solid-liquid ratio)[1] | Moderate | High | High | Low (CO2 is recycled)[6] |
| Energy Consumption | Moderate | Low | Very Low | High | High (due to high pressure) |
| Advantages | Rapid, High yield, Low solvent use | Moderate time, Good efficiency | Simple, Low cost, Suitable for thermolabile compounds | High extraction efficiency, Exhaustive extraction | "Green" solvent, High selectivity, High purity |
| Disadvantages | Requires specialized equipment, Potential for localized heating | Can generate free radicals, Lower efficiency for some matrices | Time-consuming, Large solvent volume, Potentially lower yield | Time-consuming, Large solvent volume, Thermal degradation of compounds | High initial investment, Not ideal for polar compounds without a co-solvent |
Experimental Protocols
This section provides detailed methodologies for the key extraction experiments cited in this guide.
Microwave-Assisted Extraction (MAE) Protocol
This protocol is optimized for the extraction of this compound from Camptotheca acuminata.[1]
Materials and Equipment:
-
Dried and powdered plant material (e.g., shoot apex)
-
Microwave extraction system
-
70% aqueous acetonitrile (v/v)
-
Centrifuge
-
Rotary evaporator
-
Methanol
Procedure:
-
Weigh 1 g of the powdered plant material and place it in a microwave extraction vessel.
-
Add 20 mL of 70% aqueous acetonitrile to the vessel (solid-liquid ratio of 1:20).
-
Place the vessel in the microwave extractor.
-
Set the microwave power to 230 W and the extraction time to 4 minutes.
-
After extraction, centrifuge the mixture to separate the solid residue from the supernatant.
-
Collect the supernatant and concentrate it using a rotary evaporator.
-
Redissolve the dried extract in a known volume of methanol for analysis.
Ultrasound-Assisted Extraction (UAE) Protocol
This is a general protocol for the extraction of alkaloids, adapted for this compound.
Materials and Equipment:
-
Dried and powdered plant material
-
Ultrasonic bath or probe sonicator
-
Methanol (or other suitable solvent)
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh a known amount of powdered plant material.
-
Add a specific volume of solvent (e.g., methanol) to achieve a desired solid-to-liquid ratio.
-
Place the mixture in an ultrasonic bath or use a probe sonicator.
-
Apply ultrasonic waves for a specified duration (e.g., 30-60 minutes) at a controlled temperature.
-
After extraction, filter the mixture to remove the solid plant material.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Maceration Protocol
This is a conventional and straightforward extraction method.[3][4][7]
Materials and Equipment:
-
Coarsely powdered plant material
-
Airtight container (e.g., glass jar)
-
Solvent (e.g., 95% ethanol)[5]
-
Shaker or stirrer (optional)
-
Filter paper
Procedure:
-
Place the powdered plant material in the airtight container.
-
Add a sufficient amount of solvent to completely cover the plant material.
-
Seal the container and let it stand at room temperature for an extended period (e.g., 3 to 21 days), with occasional shaking or stirring.
-
After the maceration period, filter the mixture to separate the extract from the solid residue.
-
The resulting liquid is the crude extract.
Soxhlet Extraction Protocol
This method is suitable for exhaustive extraction but may expose the compound to heat for extended periods.
Materials and Equipment:
-
Dried and powdered plant material
-
Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)
-
Heating mantle
-
Solvent (e.g., dichloromethane)[5]
-
Thimble (cellulose)
Procedure:
-
Place the powdered plant material in a cellulose thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with the extraction solvent.
-
Assemble the Soxhlet apparatus and connect it to a water source for the condenser.
-
Heat the solvent in the flask using the heating mantle. The solvent will vaporize, rise to the condenser, liquefy, and drip back into the thimble, extracting the compounds.
-
Continue the extraction for several hours (e.g., 6-24 hours) until the solvent in the extractor becomes clear.
-
After extraction, the solution in the round-bottom flask contains the extracted compounds.
Supercritical Fluid Extraction (SFE) Protocol
This protocol is based on the extraction of indole alkaloids and is a "green" alternative to solvent-based methods.[5][6]
Materials and Equipment:
-
Supercritical fluid extraction system
-
Dried and powdered plant material
-
Supercritical CO2
-
Co-solvent (e.g., methanol)
Procedure:
-
Pack the powdered plant material into the extraction vessel.
-
Pressurize the system with CO2 to the desired pressure (e.g., 250 bar).
-
Heat the system to the desired temperature (e.g., 80°C).
-
Introduce a co-solvent (e.g., 6.6 vol% methanol) to enhance the extraction of polar compounds.
-
Perform the dynamic extraction for a specified time (e.g., 40 minutes).
-
Depressurize the system to precipitate the extracted compounds, which are then collected.
Mandatory Visualizations
Experimental Workflow for this compound Extraction
Caption: General workflow for the extraction and analysis of this compound from plant material.
Comparative Diagram of this compound Extraction Methods
Caption: Comparison of key parameters for different this compound extraction methods.
References
- 1. jfda-online.com [jfda-online.com]
- 2. [Alkaloids from the leaves of Nauclea officinalis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aktpublication.com [aktpublication.com]
- 4. mdpi.com [mdpi.com]
- 5. Indole Alkaloids from the Leaves of Nauclea officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
In Vivo Efficacy of Strictosamide in Modulating Cytokine Production: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo effects of Strictosamide on the production of key pro-inflammatory cytokines—Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). The performance of this compound is compared with established anti-inflammatory agents: the corticosteroid Dexamethasone, the flavonoid Quercetin, and the selective COX-2 inhibitor Celecoxib. This document summarizes quantitative data from preclinical animal models, details experimental methodologies, and visualizes relevant biological pathways to offer a comprehensive overview for researchers in inflammation and drug development.
Comparative Analysis of Cytokine Modulation
The following tables summarize the in vivo effects of this compound and comparator compounds on TNF-α, IL-1β, and IL-6 production in various mouse models of inflammation.
Table 1: Effect of this compound and Comparator Drugs on Serum TNF-α Levels
| Compound | Animal Model | Dosage | Route of Administration | Change in TNF-α Levels | Citation(s) |
| This compound | DSS-Induced Colitis | Not Specified | Not Specified | Downregulation | [1] |
| Dexamethasone | LPS-Induced Endotoxemia | 5 mg/kg | Oral | ↓ 72.03% | |
| Quercetin | Cerulein-Induced Pancreatitis | 25, 50, 100 mg/kg | Oral | Dose-dependent decrease | |
| Celecoxib | CFA-Induced Inflammatory Pain | 15 mg/kg (with Shinbaro) | Oral | Significant decrease in spinal cord | [2] |
Table 2: Effect of this compound and Comparator Drugs on Serum IL-1β Levels
| Compound | Animal Model | Dosage | Route of Administration | Change in IL-1β Levels | Citation(s) |
| This compound | DSS-Induced Colitis | Not Specified | Not Specified | Downregulation | [1] |
| Dexamethasone | LPS-Induced Endotoxemia | Not Specified | Not Specified | Not Specified | |
| Quercetin | Cerulein-Induced Pancreatitis | 25, 50, 100 mg/kg | Oral | Dose-dependent decrease | |
| Celecoxib | CFA-Induced Inflammatory Pain | 15 mg/kg (with Shinbaro) | Oral | No significant reduction in spinal cord | [2] |
Table 3: Effect of this compound and Comparator Drugs on Serum IL-6 Levels
| Compound | Animal Model | Dosage | Route of Administration | Change in IL-6 Levels | Citation(s) |
| This compound | DSS-Induced Colitis | Not Specified | Not Specified | Downregulation | [1] |
| Dexamethasone | LPS-Induced Endotoxemia | 5 mg/kg | Oral | ↓ 75.81% | |
| Quercetin | Cerulein-Induced Pancreatitis | 25, 50, 100 mg/kg | Oral | Dose-dependent decrease | |
| Celecoxib | CFA-Induced Inflammatory Pain | 15 mg/kg (with Shinbaro) | Oral | Significant decrease in spinal cord | [2] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate replication and further investigation.
This compound: Dextran Sulfate Sodium (DSS)-Induced Colitis Model
-
Animal Model: Male Balb/c mice.
-
Induction of Colitis: Administration of 3.5% DSS in drinking water for 6 consecutive days.
-
Treatment: Gradient concentrations of this compound were administered following the induction of colitis.
-
Cytokine Analysis: Colonic tissue was collected for the analysis of TNF-α, IL-1β, and IL-6 levels using real-time PCR and Western blot. ELISA and immunohistochemical staining were also employed to assess inflammation.[1]
Dexamethasone: Lipopolysaccharide (LPS)-Induced Endotoxemia Model
-
Animal Model: Mice (strain not specified).
-
Induction of Endotoxemia: A single intraperitoneal injection of LPS.
-
Treatment: Dexamethasone (5 mg/kg) was administered orally 24 hours and 30 minutes prior to LPS injection.
-
Cytokine Analysis: Serum was collected 4 hours after LPS administration, and TNF-α and IL-6 concentrations were quantified using ELISA.
Quercetin: Cerulein-Induced Pancreatitis Model
-
Animal Model: Mice (strain not specified).
-
Induction of Pancreatitis: Five hourly intraperitoneal injections of cerulein (50 mg/kg).
-
Treatment: Quercetin (25, 50, or 100 mg/kg) was administered orally 1 hour before the first cerulein injection.
-
Cytokine Analysis: Serum was collected 6 hours after the last cerulein administration, and TNF-α, IL-1β, and IL-6 levels were determined by ELISA.
Celecoxib: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
-
Animal Model: Mice (strain not specified).
-
Induction of Inflammation: Intraplantar injection of 100 μL of CFA into the right hind paw.
-
Treatment: A combination of Shinbaro (100 mg/kg) and Celecoxib (15 mg/kg) was administered orally 30 minutes after CFA injection.
-
Cytokine Analysis: The L4–L6 spinal cord was harvested 3 days post-injection, and the expression of TNF-α, IL-6, and IL-1β was measured using ELISA.[2]
Signaling Pathways and Experimental Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in the anti-inflammatory effects of this compound and the general workflow of the in vivo validation process.
Caption: Proposed mechanism of this compound's anti-inflammatory effect via inhibition of the NF-κB pathway.
Caption: General experimental workflow for the in vivo validation of anti-inflammatory compounds.
References
A Comparative Guide to the Reproducibility of Strictosamide's Biological Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported biological effects of Strictosamide across different studies, with a focus on its anti-inflammatory, analgesic, and anti-cancer activities. Due to the absence of direct cross-laboratory comparative studies, this document synthesizes data from individual research publications to offer a baseline for understanding the potential reproducibility of this compound's effects.
Executive Summary
This compound, a naturally occurring indole alkaloid, has demonstrated a range of biological activities in preclinical studies. This guide collates and compares the quantitative data from various in vivo and in vitro experiments to assess the consistency of its reported effects. The primary activities investigated include anti-inflammatory, analgesic, and anti-cancer properties. The data suggests that this compound consistently exhibits anti-inflammatory and analgesic effects in rodent models. Its anti-cancer activity, particularly its anti-proliferative effects, appears to be modest and cell-line dependent. The modulation of key signaling pathways, including NF-κB, MAPK, and PI3K/AKT, is a recurring theme in the literature, providing a mechanistic basis for its observed effects. Differences in experimental models, protocols, and endpoints across studies highlight the need for standardized assays to definitively establish the reproducibility of its effects.
Data Presentation
Table 1: In Vivo Anti-inflammatory Effects of this compound
| Experimental Model | Species | Dosing Regimen | Reported Effect | Study |
| TPA-induced ear edema | Mice | 20 mg/kg, i.p., twice daily for 3 days | 24.7% inhibition of edema[1] | Li et al. (2014) |
| 40 mg/kg, i.p., twice daily for 3 days | 28.1% inhibition of edema[1] | |||
| Acetic acid-induced vascular permeability | Mice | 20 mg/kg, i.p., twice daily for 3 days | 23.3% inhibition of permeability[1] | Li et al. (2014) |
| 40 mg/kg, i.p., twice daily for 3 days | 33.4% inhibition of permeability[1] | |||
| CMC-Na-induced leukocyte migration | Mice | 10 mg/kg, i.p., twice daily for 3 days | 46.0% inhibition of leukocyte migration[1] | Li et al. (2014) |
| 20 mg/kg, i.p., twice daily for 3 days | 49.1% inhibition of leukocyte migration[1] | |||
| 40 mg/kg, i.p., twice daily for 3 days | 58.7% inhibition of leukocyte migration[1] |
Table 2: In Vivo Analgesic Effects of this compound
| Experimental Model | Species | Dosing Regimen | Reported Effect | Study |
| Acetic acid-induced writhing test | Mice | 20 mg/kg, i.p. | Marked prolongation of pain latency[1] | Li et al. (2014) |
| 40 mg/kg, i.p. | Marked prolongation of pain latency and 49.7% decrease in writhing counts[1] | |||
| Hot-plate test | Mice | 10, 20, 40 mg/kg, i.p. | No obvious improvement in pain threshold[1] | Li et al. (2014) |
Table 3: In Vitro Anti-cancer Effects of this compound
| Assay Type | Cell Line | Concentration | Reported Effect | Study |
| Cell Invasion | H1975 (Non-small cell lung cancer) | 2.5 µM | ~21% inhibition of invasion | He et al. (2023) |
| AGS (Gastric adenocarcinoma) | 2.5 µM | ~27% inhibition of invasion | He et al. (2023) | |
| CaCo2 (Colorectal adenocarcinoma) | 2.5 µM | ~11% inhibition of invasion | He et al. (2023) | |
| Cytotoxicity (MTT Assay) | MCF-7 (Breast adenocarcinoma) | - | IC50 > 80 µM | MedChemExpress (citing PMID: 31804070) |
| HepG2 (Hepatocellular carcinoma) | - | IC50 > 80 µM | MedChemExpress (citing PMID: 31804070) |
Experimental Protocols
In Vivo Anti-inflammatory and Analgesic Assays (Li et al., 2014)
-
Animals: Male ICR mice (18-22 g) were used.
-
Drug Administration: this compound was dissolved in normal saline and administered intraperitoneally (i.p.) twice a day for three consecutive days at doses of 10, 20, and 40 mg/kg.
-
TPA-Induced Ear Edema: 2.5 µg of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone was applied to the right ear of the mice. The thickness of the ear was measured before and 4 hours after TPA application.
-
Acetic Acid-Induced Vascular Permeability: Mice were intravenously injected with Evans blue dye. Thirty minutes after the final administration of this compound, 0.6% acetic acid was injected intraperitoneally. After 20 minutes, the peritoneal cavity was washed, and the absorbance of the washing solution was measured at 590 nm.
-
Carboxymethylcellulose Sodium (CMC-Na)-Induced Leukocyte Migration: Thirty minutes after the final drug administration, 1.0% CMC-Na was injected into the peritoneal cavity. Four hours later, the peritoneal fluid was collected, and the total number of leukocytes was counted.
-
Acetic Acid-Induced Writhing Test: Thirty minutes after a single i.p. administration of this compound, mice were injected with 0.6% acetic acid. The number of writhes was counted for 15 minutes.
-
Hot-Plate Test: The latency to the first sign of a pain response (licking or jumping) was recorded when the mice were placed on a hot plate maintained at 55 ± 0.5 °C.
In Vitro Anti-cancer Assays
-
Cell Invasion Assay (He et al., 2023): The specific details of the cell invasion assay protocol were not available in the provided search results. Generally, such assays (e.g., Boyden chamber assay) involve seeding cancer cells in the upper chamber of a transwell insert coated with a basement membrane matrix (e.g., Matrigel). The lower chamber contains a chemoattractant. The number of cells that invade through the matrix and migrate to the lower surface of the membrane is quantified after a specific incubation period.
-
MTT Cytotoxicity Assay: The specific protocol for the IC50 determination was not detailed in the available search results. A general MTT assay protocol involves seeding cells in a 96-well plate, treating them with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value is calculated from the dose-response curve.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Caption: General experimental workflow for assessing the biological effects of this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound suppresses the MAPK signaling pathway.
Caption: this compound promotes wound healing via the PI3K/AKT pathway.
References
Meta-analysis of studies on the pharmacological effects of Strictosamide
Strictosamide, a naturally occurring indole alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities. This guide provides a comprehensive comparison of the anti-inflammatory, anticancer, and antimicrobial effects of this compound against other relevant compounds, supported by experimental data.
Overview of this compound's Pharmacological Profile
This compound is a key bioactive constituent isolated from plants of the Nauclea and Sarcocephalus genera, which have a history of use in traditional medicine for treating various ailments, including infections and inflammatory conditions.[1][2] Modern pharmacological studies have begun to validate these traditional uses, revealing that this compound possesses a range of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and wound-healing properties.[3]
Comparative Analysis of Pharmacological Effects
Anti-inflammatory and Analgesic Effects
This compound has demonstrated significant anti-inflammatory and analgesic properties in various preclinical models.[1][4] Its mechanism of action is primarily attributed to the inhibition of key inflammatory pathways, including the NF-κB and MAPK signaling pathways, which leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[3]
For comparison, Indomethacin, a potent nonsteroidal anti-inflammatory drug (NSAID), also functions by inhibiting prostaglandin synthesis, a key step in the inflammatory cascade.[5][6] While both this compound and Indomethacin exhibit strong anti-inflammatory effects, their mechanisms of action differ, suggesting potential for synergistic or complementary therapeutic applications. Other indole alkaloids, such as those from Alstonia scholaris, have also shown protective effects against pulmonary fibrosis by reducing collagen deposition through the TGF-β/MMP-1 pathway.[7]
Anticancer Activity
Emerging research has highlighted the potential of this compound as an anticancer agent. Studies have shown its ability to inhibit the motility and invasion of various cancer cell lines, including lung, gastric, and colon cancer cells.[8] This effect is associated with the suppression of the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[8]
In the realm of cancer chemotherapy, Doxorubicin is a widely used and potent anthracycline antibiotic.[9] Its anticancer activity stems from its ability to intercalate into DNA, inhibit topoisomerase II, and generate reactive oxygen species, leading to cancer cell death.[9] While Doxorubicin is highly effective, it is also associated with significant cardiotoxicity.[10] this compound, with its different mechanism of action targeting cell motility, presents an alternative or potentially complementary therapeutic strategy that may have a different side-effect profile. Other indole alkaloids, such as Vincamine, have also been investigated for their anticancer potential, demonstrating the ability to trigger cell death in cancer cells by disrupting mitochondrial membrane potential and activating caspases.[3]
Antimicrobial Effects
This compound has exhibited a range of antimicrobial activities, including antifungal and anti-Plasmodium effects.[3] Its activity against Plasmodium falciparum, the parasite responsible for malaria, is particularly noteworthy.[2]
When compared to conventional antibiotics like sulfonamides, which inhibit folic acid synthesis in bacteria, this compound's mechanism of action is likely different, offering a potential advantage in combating drug-resistant pathogens.[11] The search for novel antimicrobial agents from natural sources like this compound is crucial in the face of rising antibiotic resistance. Other natural compounds, such as antimicrobial peptoids, are also being explored as alternatives to traditional antibiotics due to their broad-spectrum activity and lower susceptibility to resistance.[7][12][13]
Data Summary
The following tables summarize the quantitative data on the pharmacological effects of this compound and its comparators.
Table 1: Anti-inflammatory and Analgesic Effects of this compound
| Experimental Model | Doses of this compound | Observed Effect | Percentage Inhibition | Reference |
| TPA-induced mouse ear edema | 20 and 40 mg/kg | Obvious decrease in edema | 24.7% and 28.1% | [1] |
| Acetic acid-stimulated peritoneal vascular permeability in mice | 20 and 40 mg/kg | Significant inhibition of permeability | 23.3% and 33.4% | [1] |
| CMC-Na-induced leukocyte migration in mice peritoneal cavity | 10, 20, and 40 mg/kg | Significant decrease in leukocytes | 46.0%, 49.1%, and 58.7% | [1] |
| Acetic acid-induced writhing test in mice | 40 mg/kg | Decrease in writhing counts | 49.7% | [1] |
| LPS-treated RAW 264.7 cells | 0-200 μM (24h) | Inhibition of NO, TNF-α, and IL-1β production | Data not specified | [3] |
Table 2: Anticancer Effects of this compound
| Cancer Cell Line | Concentration of this compound | Observed Effect | Percentage Inhibition | Reference |
| H1975 (Lung cancer) | 2.5 µM (24h) | Inhibition of invasion | ~21% | [8] |
| AGS (Gastric cancer) | 2.5 µM (24h) | Inhibition of invasion | ~27% | [8] |
| CaCo2 (Colon cancer) | 2.5 µM (24h) | Inhibition of invasion | ~11% | [8] |
Experimental Protocols
In vivo Anti-inflammatory and Analgesic Assays
-
TPA-Induced Mouse Ear Edema: Mice were administered this compound (10, 20, and 40 mg/kg) intravenously twice a day for 3 days. Ear edema was induced by topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA). The degree of edema was measured and compared to control groups.[1]
-
Acetic Acid-Stimulated Peritoneal Vascular Permeability: Mice were treated with this compound as described above. Acetic acid was injected intraperitoneally to induce vascular permeability. The amount of Evans blue dye leakage into the peritoneal cavity was quantified to assess permeability.[1]
-
CMC-Na-Induced Leukocyte Migration: Following treatment with this compound, carboxymethylcellulose sodium (CMC-Na) was injected into the peritoneal cavity of mice. After a set time, peritoneal fluid was collected to count the number of migrated leukocytes.[1]
-
Acetic Acid-Induced Writhing Test: Mice received this compound prior to an intraperitoneal injection of acetic acid. The number of abdominal constrictions (writhings) was counted over a specific period to assess the analgesic effect.[1]
In vitro Anti-inflammatory Assay
-
Cell Culture and Treatment: RAW 264.7 macrophage cells were cultured and then stimulated with lipopolysaccharide (LPS) in the presence or absence of varying concentrations of this compound (0-200 μM) for 24 hours.[3]
-
Measurement of Inflammatory Mediators: The production of nitric oxide (NO), TNF-α, and IL-1β in the cell culture supernatants was measured using standard assays (e.g., Griess reagent for NO, ELISA for cytokines).[3]
In vitro Anticancer Assays
-
Cell Culture: Human lung cancer (H1975), gastric cancer (AGS), and colon cancer (CaCo2) cell lines were maintained in appropriate culture media.
-
Transwell Invasion Assay: Cancer cells were seeded in the upper chamber of a Matrigel-coated Transwell insert. The lower chamber contained a chemoattractant. Cells were treated with this compound (1 and 2.5 µM) for 24 hours. The number of cells that invaded through the Matrigel and migrated to the lower surface of the insert was quantified.[8]
-
Wound-Healing Assay: A scratch was made in a confluent monolayer of cancer cells. The cells were then treated with different concentrations of this compound. The closure of the wound area over time was monitored using an IncuCyte system to assess cell migration.[8]
Signaling Pathways and Experimental Workflows
References
- 1. What is Vincamine used for? [synapse.patsnap.com]
- 2. ajmalicine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Vincamine, from an antioxidant and a cerebral vasodilator to its anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mitwellness.com [mitwellness.com]
- 5. droracle.ai [droracle.ai]
- 6. impactfactor.org [impactfactor.org]
- 7. Pharmacological effects of indole alkaloids from Alstonia scholaris (L.) R. Br. on pulmonary fibrosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ajmalicine - Wikipedia [en.wikipedia.org]
- 9. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Review: Structure-Activity Relationship of Antimicrobial Peptoids [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Strictosamide: A Procedural Guide
Immediate Safety and Handling
Before beginning any disposal process, it is crucial to consult the Safety Data Sheet (SDS) for the specific formulation of Strictosamide being used. Although a specific SDS for this compound disposal was not identified, general safety precautions for similar compounds should be followed.
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves to prevent skin exposure.[1]
-
Use safety glasses or goggles to protect the eyes from splashes.[1]
-
A lab coat or other protective clothing is necessary to prevent contamination of personal attire.[1]
Handling Precautions:
-
Avoid creating dust or aerosols.
-
Work in a well-ventilated area, preferably a fume hood.
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.
Logistical and Operational Disposal Plan
The primary principle for disposing of laboratory chemicals like this compound is to treat them as hazardous waste unless explicitly determined otherwise by an environmental health and safety (EHS) professional.[2] Never dispose of chemicals down the drain or in regular trash without proper assessment.[3][4]
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., gloves, wipes, and containers), as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to avoid incompatible chemical reactions. For instance, store it separately from strong acids, bases, and oxidizing agents.[5][6]
-
-
Containerization:
-
Use a dedicated, properly labeled, and compatible waste container. The original container is often a suitable choice if it is in good condition.[5]
-
Ensure the container is made of a material compatible with this compound and any solvents used.
-
Keep the waste container securely closed except when adding waste.[5][7]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."
-
Indicate the concentration and any other components of the waste mixture.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Disposal Request:
Empty Container Disposal:
-
A container that held this compound should be triple-rinsed with a suitable solvent.[2]
-
The rinsate must be collected and disposed of as hazardous waste.[2]
-
After triple-rinsing, the container can often be disposed of as regular trash after defacing the original label.[2] However, institutional policies may vary.
Quantitative Data for General Chemical Waste
While specific quantitative data for this compound disposal is not available, the following table summarizes general parameters for laboratory chemical waste.
| Parameter | Guideline | Citation |
| pH for Aqueous Waste (if drain disposal is permitted) | Between 5.5 and 10.5 | [3] |
| Maximum Accumulation in SAA | 55 gallons of hazardous waste | [7] |
| Maximum Accumulation of Acutely Toxic Waste (P-list) | 1 quart of liquid or 1 kg of solid | [7] |
| Storage Time Limit in SAA | Up to 12 months (if accumulation limits are not exceeded) | [7] |
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not documented in publicly available resources. The recommended procedure is to follow the general chemical waste disposal guidelines outlined above. Any treatment or neutralization of this compound prior to disposal should only be performed by trained personnel following a validated protocol and with the approval of the institutional EHS office.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these general yet crucial guidelines, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always prioritize consulting your institution's specific waste management policies and EHS department for guidance.
References
- 1. biosynth.com [biosynth.com]
- 2. vumc.org [vumc.org]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. louisville.edu [louisville.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Strictosamide
This guide provides critical safety and logistical information for the handling and disposal of Strictosamide, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure user safety and proper management of the compound in a laboratory setting.
Hazard Assessment and Toxicity
This compound is a glycoalkaloid with demonstrated biological activity. While comprehensive toxicity data is limited, studies indicate that it is slightly toxic. It has been shown to produce central nervous system (CNS) depression and kidney toxicity in animal models.[1][2] An LD50 of 723.17 mg/kg (intraperitoneal) has been reported in mice.[1] Given its biological activity and potential toxicity, appropriate safety precautions must be observed at all times. General hazard assessments for similar research compounds suggest it should be handled as harmful if swallowed and as a substance suspected of causing genetic defects.[3]
Personal Protective Equipment (PPE) Requirements
Consistent use of appropriate PPE is mandatory to minimize exposure via dermal contact, inhalation, or ingestion. The precautionary statement P280 advises wearing protective gloves, protective clothing, eye protection, and face protection when handling such chemicals.[3]
| Protection Type | Specification | Purpose |
| Hand Protection | Chemical-resistant, unlined gloves (e.g., Nitrile, Neoprene).[4] | Prevents dermal absorption, which accounts for a significant percentage of chemical exposure.[5] |
| Eye/Face Protection | Safety glasses with side shields or tightly fitting safety goggles (EN 166).[6][7] A face shield may be required for splash hazards.[5][6] | Protects eyes and face from splashes, aerosols, and solid particulates. |
| Body Protection | Long-sleeved laboratory coat. Consider disposable coveralls for larger quantities or high-risk tasks.[5] | Protects skin from contamination. |
| Respiratory Protection | Not typically required for handling small quantities in a well-ventilated area or chemical fume hood. Use a NIOSH-approved respirator if aerosols or dust may be generated outside of a containment system.[7][8] | Prevents inhalation of dust or aerosols. |
Operational Handling Protocol
1. Pre-Handling Preparations:
-
Review Safety Information: Before beginning work, review this guide and any available Safety Data Sheet (SDS).
-
Designate Area: Conduct all handling of solid this compound and concentrated solutions within a designated area, such as a chemical fume hood or other ventilated enclosure.
-
Assemble PPE: Ensure all required PPE is available, has been inspected for integrity, and is worn correctly before handling the compound.[5]
-
Prepare Spill Kit: Have a chemical spill kit readily accessible.
2. Handling Procedures:
-
Handling Solid Form:
-
Weigh and handle the solid powder within a chemical fume hood to prevent inhalation of dust.
-
Use appropriate tools (e.g., spatulas) to handle the material and avoid generating dust.
-
-
Preparing Solutions:
-
Prepare solutions in a chemical fume hood.
-
Add solvent to the solid slowly to avoid splashing.
-
Ensure the container is clearly labeled with the compound name, concentration, solvent, and appropriate hazard warnings.
-
-
General Use:
3. Spill Management:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Contain: For small spills, wear appropriate PPE and contain the spill using absorbent material from a chemical spill kit.
-
Clean: Clean the area with an appropriate solvent and decontaminating solution.
-
Dispose: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.
Disposal Plan
All waste containing this compound, including unused compound, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, must be treated as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with general laboratory trash.
-
Containment: Collect all solid and liquid waste in clearly labeled, sealed, and chemically compatible containers.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[3] Incineration is often the preferred method for the disposal of complex organic compounds.[9]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | CAS:23141-25-5 | Manufacturer ChemFaces [chemfaces.com]
- 2. dspace.uevora.pt [dspace.uevora.pt]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. google.com [google.com]
- 5. MSU Extension | Montana State University [apps.msuextension.org]
- 6. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 7. fishersci.es [fishersci.es]
- 8. publications.ashp.org [publications.ashp.org]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
